Product packaging for 5-Ethyl-2-methylheptane(Cat. No.:CAS No. 13475-78-0)

5-Ethyl-2-methylheptane

Cat. No.: B076185
CAS No.: 13475-78-0
M. Wt: 142.28 g/mol
InChI Key: DGEMPTLPTFNEHJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylheptane is a branched-chain alkane of significant interest in chemical and materials research, serving as a high-purity model compound for studying the physicochemical properties of hydrocarbons. Its specific, highly branched structure makes it an invaluable tool for investigating isomerization kinetics, combustion chemistry, and fuel performance metrics, such as octane rating and cetane number. Researchers utilize this compound as a non-polar solvent in specialized organic synthesis and as a critical standard in gas chromatography and mass spectrometry for the identification and quantification of complex hydrocarbon mixtures. The mechanism of action for this compound in these contexts is primarily physical, influencing reaction environments, solvation dynamics, and combustion pathways through its specific carbon skeleton and resultant weak intermolecular forces. This reagent is essential for advancing studies in petrochemical analysis, alternative fuel development, and fundamental organic chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B076185 5-Ethyl-2-methylheptane CAS No. 13475-78-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13475-78-0

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

5-ethyl-2-methylheptane

InChI

InChI=1S/C10H22/c1-5-10(6-2)8-7-9(3)4/h9-10H,5-8H2,1-4H3

InChI Key

DGEMPTLPTFNEHJ-UHFFFAOYSA-N

SMILES

CCC(CC)CCC(C)C

Canonical SMILES

CCC(CC)CCC(C)C

boiling_point

159.7 °C

Other CAS No.

13475-78-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Ethyl-2-methylheptane, a branched alkane with applications in various fields of chemical research and development. This document details its structural characteristics, physicochemical properties, and spectroscopic data, supported by generalized experimental protocols for their determination.

Chemical Identity and Structure

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a seven-carbon heptane (B126788) backbone with a methyl group at the second carbon and an ethyl group at the fifth carbon position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 13475-78-0[1]
Molecular Formula C10H22[1]
Synonyms 2-Methyl-5-ethylheptane, 6-Methyl-3-ethylheptane[1]
InChI InChI=1S/C10H22/c1-5-10(6-2)8-7-9(3)4/h9-10H,5-8H2,1-4H3[1][2]
InChIKey DGEMPTLPTFNEHJ-UHFFFAOYSA-N[1][2]
SMILES CCC(CC)CCC(C)C[1][2]
Canonical SMILES CCC(CC)CCC(C)C[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in silico modeling.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 142.28 g/mol [1]
Boiling Point 159.71 - 160 °C[3]
Melting Point -53.99 °C
Density 0.7320 g/cm³
Enthalpy of Vaporization 48.1 kJ/mol[4]
Kovats Retention Index (Standard non-polar) 924, 925[1]
Solubility Insoluble in water; Soluble in organic solvents.[5][6][7]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical and spectroscopic properties of this compound. These protocols are based on standard laboratory practices for volatile alkanes.

Determination of Boiling Point

The boiling point of this compound can be determined using the distillation method.

Protocol:

  • Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Position the thermometer bulb just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.

  • Begin heating the flask gently.

  • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Melting Point

The melting point of this compound, which is sub-ambient, is determined using a cryostat.

Protocol:

  • Place a small sample of this compound in a capillary tube.

  • Place the capillary tube in a cooling bath or a cryostat equipped with a calibrated thermometer and a viewing port.

  • Cool the sample until it solidifies completely.

  • Slowly warm the apparatus (approximately 1-2 °C per minute) and observe the sample.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range.

Measurement of Density

The density of liquid this compound can be accurately measured using a pycnometer.

Protocol:

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty pycnometer accurately.

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Thermostat the filled pycnometer to a specific temperature (e.g., 20 °C).

  • Remove any excess liquid from the capillary opening.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.

Spectroscopic Analysis

Protocol:

  • Prepare a sample by dissolving approximately 50-100 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹³C NMR spectrum using a spectrometer operating at a standard frequency (e.g., 100 or 125 MHz).

  • Process the data with appropriate software to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Protocol:

  • For a liquid sample like this compound, the spectrum can be obtained neat.

  • Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquire the FT-IR spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum shows the infrared absorption bands characteristic of the C-H bonds in the alkane.

Protocol:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).[8]

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Use a non-polar capillary column (e.g., DB-5ms).

  • Employ a suitable temperature program, for example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C.

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • The retention time and the mass spectrum of the eluting compound are used for identification.

Logical Relationships of Properties

The chemical structure of this compound dictates its physical and chemical properties. The following diagram illustrates these relationships.

G cluster_physical cluster_spectroscopic cluster_chemical A This compound (C10H22) B Molecular Structure - Branched Alkane - Heptane Backbone - Methyl and Ethyl Substituents A->B is defined by C Physical Properties B->C determines D Spectroscopic Properties B->D is characterized by E Chemical Properties B->E results in P1 Boiling Point (160 °C) C->P1 P2 Melting Point (-53.99 °C) C->P2 P3 Density (0.7320 g/cm³) C->P3 P4 Solubility (Insoluble in Water) C->P4 S1 13C NMR D->S1 S2 IR Spectrum D->S2 S3 Mass Spectrum D->S3 C1 Saturated Hydrocarbon E->C1 C2 Low Reactivity E->C2

Caption: Relationship between the structure and properties of this compound.

Safety and Handling

As a flammable liquid, this compound should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13475-78-0

This technical guide provides a comprehensive overview of 5-Ethyl-2-methylheptane, intended for researchers, scientists, and professionals in the field of drug development. The document details the physicochemical properties, synthesis, and analytical characterization of this branched alkane.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C10H22.[1][2] It is a colorless liquid with properties characteristic of branched alkanes. A summary of its key quantitative data is presented in the table below.

PropertyValueSource
CAS Registry Number 13475-78-0[1][2]
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1]
IUPAC Name This compound[3]
Synonyms 2-Methyl-5-ethylheptane, Heptane, 5-ethyl-2-methyl-[3]
Boiling Point 160 °C[2]
Critical Temperature 325 °C[2]

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of branched alkanes such as this compound is through a Grignard reaction, followed by dehydration and hydrogenation. This multi-step synthesis offers a versatile route to construct the desired carbon skeleton.

Experimental Protocol

Step 1: Grignard Reagent Formation and Reaction with a Ketone to form 3,6-Dimethyl-4-octanol

  • Preparation and Setup: All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation: To the reaction flask, add magnesium turnings (1.2 equivalents). Assemble the glassware and flush with the inert gas. Add a small crystal of iodine to the magnesium. In a dropping funnel, prepare a solution of 1-bromo-2-methylpropane (B43306) (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming or sonication may be applied if the reaction fails to start.

  • Grignard Reagent Formation: Once initiated, add the remainder of the 1-bromo-2-methylpropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice-water bath to 0°C. Dissolve 4-methyl-2-pentanone (B128772) (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol, 3,6-dimethyl-4-octanol.

Step 2: Dehydration of 3,6-Dimethyl-4-octanol to 5-Ethyl-2-methylhept-2-ene

  • Setup: Place the crude 3,6-dimethyl-4-octanol in a round-bottom flask equipped with a distillation apparatus.

  • Dehydration: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Heat the mixture to induce dehydration and distill the resulting alkene, 5-Ethyl-2-methylhept-2-ene, as it is formed.

  • Purification: Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and distill to obtain the purified alkene.

Step 3: Hydrogenation of 5-Ethyl-2-methylhept-2-ene to this compound

  • Setup: Dissolve the purified 5-Ethyl-2-methylhept-2-ene in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation vessel.

  • Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C). Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by GC or TLC).

  • Workup: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Remove the solvent from the filtrate under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Mg Mg turnings GrignardFormation Formation of Isobutylmagnesium bromide Mg->GrignardFormation AlkylHalide 1-bromo-2-methylpropane in Et2O AlkylHalide->GrignardFormation Ketone 4-methyl-2-pentanone in Et2O Reaction Reaction with Ketone Ketone->Reaction GrignardFormation->Reaction Workup1 Aqueous Workup (NH4Cl) Reaction->Workup1 Alcohol Crude 3,6-Dimethyl-4-octanol Workup1->Alcohol Dehydration Acid-catalyzed Dehydration Alcohol->Dehydration Alkene 5-Ethyl-2-methylhept-2-ene Dehydration->Alkene Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Alkene->Hydrogenation Workup2 Filtration & Solvent Removal Hydrogenation->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: A workflow diagram for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly powerful method.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1).

    • Injector Temperature: 250 °C.

    • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data TypeExpected Values/Observations
Retention Time (GC) Dependent on the specific GC column and conditions, but will be characteristic for the compound under the defined method.
Mass Spectrum (MS) Molecular Ion (M+): m/z 142 (may be of low abundance).Key Fragment Ions: m/z 43 (isopropyl cation, often the base peak), m/z 57 (butyl cation), m/z 71 (pentyl cation), m/z 99 (loss of a propyl group), m/z 113 (loss of an ethyl group). The fragmentation pattern is characteristic of a branched alkane.
¹³C NMR (in CDCl₃) Approximate Chemical Shifts (ppm): δ 11-14 (CH₃ groups of ethyl)δ 22-23 (CH₃ groups at position 2)δ 25-30 (CH₂ groups of ethyl)δ 30-35 (CH at position 2)δ 35-45 (CH₂ and CH groups in the main chain)

GC-MS Analysis Workflow Diagram

GCMS_Workflow SamplePrep Sample Preparation (Dilution in Solvent) Injection Injection into GC SamplePrep->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/Ion Trap) Ionization->MassAnalysis Detection Detection of Ions MassAnalysis->Detection DataProcessing Data Processing & Spectral Interpretation Detection->DataProcessing Result Identification & Quantification DataProcessing->Result

Caption: A workflow diagram for the GC-MS analysis of this compound.

Biological Activity and Toxicological Information

Currently, there is limited specific research on the biological activity or signaling pathways directly involving this compound. As a branched-chain alkane, it is primarily considered as a solvent and a component of hydrocarbon mixtures. Some general toxicological information for similar saturated aliphatic hydrocarbons suggests potential for neurotoxic effects with prolonged or high-level exposure. However, detailed studies on this specific compound are lacking. Professionals in drug development should handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Conclusion

This technical guide has provided a detailed overview of this compound (CAS: 13475-78-0), including its physicochemical properties, a representative synthetic protocol, and methods for its analytical characterization. The provided experimental details and workflows offer a valuable resource for researchers and scientists working with this compound. Further investigation into the biological activities and potential applications of this compound is warranted.

References

An In-depth Technical Guide to 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 5-Ethyl-2-methylheptane. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

This compound is a branched-chain alkane with the molecular formula C10H22. As a saturated hydrocarbon, it is a member of the decane (B31447) isomer group, of which there are 75 structural isomers.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with a methyl group at the second carbon and an ethyl group at the fifth carbon.

IUPAC Name: this compound CAS Number: 13475-78-0 Molecular Formula: C10H22 SMILES: CCC(CC)CCC(C)C

Physicochemical Properties

This compound is a colorless liquid with a gasoline-like odor.[3] Like other alkanes, it is a nonpolar compound, rendering it virtually insoluble in water but soluble in organic solvents.[4][5][6][7][8] The branching in its structure generally leads to a lower boiling point compared to its straight-chain isomer, n-decane. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueUnit
Molecular Weight142.28 g/mol
Boiling Point~160°C
Melting Point-53.99°C
Density0.732g/cm³
Flash Point82°C
Refractive Index1.4111
Vapor Pressure3.26mmHg at 25°C

(Data sourced from publicly available chemical databases)

Synthesis of this compound

Hypothetical Synthesis via Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal and dry ether.[9][10][11][12][13][14] To synthesize the asymmetric this compound, a reaction between two different alkyl halides would be required. For instance, coupling 1-bromo-3-ethylpentane (B3187701) and 2-bromopropane (B125204) could theoretically yield the target molecule, although the Wurtz reaction with two different alkyl halides often results in a mixture of products, leading to low yields of the desired compound.[9]

A more efficient approach for a specific branched alkane like this would be to use a single, appropriately structured alkyl halide that would dimerize to form the target molecule. However, the structure of this compound does not allow for its synthesis from the dimerization of a single alkyl halide.

Below is a conceptual workflow for the Wurtz reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1X 1-bromo-3-ethylpentane Product This compound R1X->Product R2X 2-bromopropane R2X->Product Na Sodium Metal Na->Product Solvent Dry Ether Solvent->Product Byproduct Sodium Bromide Product->Byproduct

Conceptual Wurtz Reaction Pathway
Hypothetical Synthesis via Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound.[15][16][17][18][19][20][21][22] A plausible Grignard synthesis for this compound would involve multiple steps, likely starting with the formation of a tertiary alcohol, followed by dehydration and hydrogenation.

For example, reacting a Grignard reagent, such as isobutylmagnesium bromide, with an appropriate ketone, like 3-hexanone, would yield a tertiary alcohol. Subsequent dehydration of this alcohol would produce an alkene, which could then be hydrogenated to the final alkane product, this compound.

The following diagram illustrates a conceptual workflow for a Grignard-based synthesis.

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Grignard Isobutylmagnesium Bromide Step1_Product Tertiary Alcohol Intermediate Grignard->Step1_Product Ketone 3-Hexanone Ketone->Step1_Product Step2_Product Alkene Intermediate Step1_Product->Step2_Product Acid Acid Catalyst (e.g., H2SO4) Acid->Step2_Product Final_Product This compound Step2_Product->Final_Product H2 Hydrogen Gas H2->Final_Product Catalyst Catalyst (e.g., Pd/C) Catalyst->Final_Product

Conceptual Grignard Synthesis Pathway
General Experimental Protocol for Grignard Reaction

The following is a general protocol for the synthesis of a branched alkane precursor (a tertiary alcohol) via a Grignard reaction, which can be adapted for specific starting materials.[15][16][17][18]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Alkyl halide (e.g., isobutyl bromide)

  • Ketone (e.g., 3-hexanone)

  • Iodine crystal (as an initiator)

  • Aqueous HCl or H2SO4 for workup

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried to prevent the quenching of the Grignard reagent by water.

  • Grignard Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a small crystal of iodine are placed in anhydrous ether. The alkyl halide, dissolved in anhydrous ether, is added dropwise to initiate the reaction. The reaction is typically maintained at a gentle reflux.

  • Reaction with Ketone: The prepared Grignard reagent is cooled in an ice bath. The ketone, dissolved in anhydrous ether, is then added dropwise to the stirred Grignard solution.

  • Workup: After the reaction is complete, it is quenched by the slow addition of a dilute acid. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The resulting tertiary alcohol can be purified by distillation or column chromatography.

  • Conversion to Alkane: The purified alcohol would then undergo dehydration and hydrogenation in subsequent steps to yield the final alkane.

Chemical Reactivity

As a saturated alkane, this compound is relatively unreactive under normal conditions. Its reactions are characteristic of alkanes and typically require significant energy input, such as high temperatures or UV light. Key reactions include:

  • Combustion: In the presence of excess oxygen, it will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

  • Halogenation: It can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism, typically initiated by UV light, to form a mixture of halogenated alkanes.

  • Cracking: At high temperatures and in the presence of a catalyst, the carbon-carbon bonds can break, leading to the formation of smaller alkanes and alkenes.

Applications and Relevance to Drug Development

Currently, there is limited specific information available in the scientific literature regarding the application of this compound in drug development or its specific biological activities. However, the broader class of branched alkanes has several industrial and potential pharmaceutical applications.

  • Solvents and Excipients: Due to their nonpolar nature and ability to dissolve other nonpolar substances, alkanes can be used as solvents in organic synthesis and as components of pharmaceutical formulations, such as ointments and creams.

  • Drug Carriers: Some highly fluorinated alkanes are being investigated as potential drug carriers.[23] While this compound is not a fluorinated compound, this highlights a potential area of research for functionalized alkanes.

  • Isomerism and Biological Activity: The concept of isomerism is crucial in drug development, as different isomers of a molecule can have vastly different biological activities.[24][25][26] While this compound itself is not known to be biologically active, its synthesis and characterization contribute to the broader understanding of structure-activity relationships.

Toxicology and Safety

Decane and its isomers are generally considered to have a low order of acute and chronic toxicity.[3][27] However, inhalation of high concentrations of decane vapors can cause central nervous system depression.[3] Like other low-viscosity hydrocarbons, this compound is considered an aspiration hazard; if ingested and then aspirated into the lungs, it can cause severe chemical pneumonitis.[27] It is also a flammable liquid.[28]

Conclusion

This compound is a branched-chain alkane with well-defined physicochemical properties. While specific applications in drug development are not currently documented, its synthesis and properties are of interest to researchers in organic and medicinal chemistry. The general methodologies for its synthesis, such as the Wurtz and Grignard reactions, are fundamental in organic chemistry. Further research is needed to explore any potential biological activities or specialized applications of this and other decane isomers.

References

A Technical Guide to the Physicochemical Properties of 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the boiling point and related physicochemical properties of the branched alkane, 5-Ethyl-2-methylheptane. It includes compiled data, a general experimental protocol for boiling point determination, and a logical diagram illustrating the factors that influence this key physical property.

Physicochemical Data

The properties of this compound are summarized below. This compound is a saturated hydrocarbon and an isomer of decane.

PropertyValueUnit
Boiling Point 159.71 - 160[1][2][3]°C
Melting Point -53.99[1][3]°C
Molecular Formula C₁₀H₂₂[2][4]-
Molecular Weight 142.28[2][3][4][5] g/mol
Density 0.7320[1][3]g/cm³
Refractive Index 1.4111[1]-
CAS Registry Number 13475-78-0[2][4]-

Factors Influencing Boiling Point in Branched Alkanes

The boiling point of an alkane is primarily determined by the strength of its intermolecular forces, specifically the van der Waals dispersion forces.[6][7] For isomers like this compound, the degree of branching significantly impacts these forces.

  • Molecular Size (Molecular Weight): As the number of carbon atoms and, consequently, the molecular weight increase, the electron cloud becomes larger and more polarizable. This leads to stronger van der Waals forces, resulting in a higher boiling point.[7]

  • Surface Area: Branching in an alkane chain tends to create a more compact, spherical molecular shape.[6] This reduction in surface area diminishes the points of contact between adjacent molecules, thereby weakening the overall van der Waals forces.[6][8] Consequently, less energy is required to overcome these forces, leading to a lower boiling point compared to a straight-chain alkane of the same molecular weight (n-decane, boiling point ~174 °C).[8]

The interplay of these factors is crucial for predicting and understanding the physical behavior of branched alkanes.

G Logical Relationship: Factors Affecting Alkane Boiling Point MW Molecular Weight (Number of Carbons) VWF Van der Waals Forces MW->VWF + SA Molecular Surface Area SA->VWF + Branch Degree of Branching Branch->SA - BP Boiling Point VWF->BP + G cluster_prep Preparation cluster_run Execution cluster_post Conclusion A Assemble Apparatus B Charge Flask with This compound A->B C Add Boiling Chips B->C D Apply Heat C->D E Establish Stable Distillation Rate D->E F Record Stable Vapor Temperature E->F G Discontinue Heat F->G H Cool Down & Disassemble G->H

References

An In-depth Technical Guide to the Isomers of 5-Ethyl-2-methylheptane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-2-methylheptane, focusing on its isomeric forms, their properties, and the methodologies relevant to their synthesis and analysis. Given the specific nature of this branched alkane, this guide combines available data on the compound with established principles and experimental protocols for structurally similar chiral hydrocarbons.

Introduction to this compound and its Isomers

This compound is a saturated hydrocarbon with the chemical formula C10H22 and a molecular weight of approximately 142.28 g/mol .[1] Its structure contains two chiral centers at the second and fifth carbon atoms. This chirality gives rise to four distinct stereoisomers:

  • (2R,5R)-5-Ethyl-2-methylheptane

  • (2S,5S)-5-Ethyl-2-methylheptane

  • (2R,5S)-5-Ethyl-2-methylheptane

  • (2S,5R)-5-Ethyl-2-methylheptane

The (2R,5R) and (2S,5S) isomers are a pair of enantiomers, as are the (2R,5S) and (2S,5R) isomers. The relationship between an enantiomeric pair and a diastereomeric pair is depicted in the logical diagram below. Due to their different spatial arrangements, these isomers can exhibit distinct physical, chemical, and biological properties, although for simple alkanes, the biological activity is generally minimal.

G cluster_isomers Stereoisomers of this compound enantiomers1 (2R,5R) & (2S,5S) enantiomers2 (2R,5S) & (2S,5R) enantiomers1->enantiomers2 Diastereomers r5r (2R,5R) s5s (2S,5S) r5r->s5s Enantiomers r5s (2R,5S) r5r->r5s Diastereomers s5r (2S,5R) r5r->s5r Diastereomers s5s->r5s Diastereomers s5s->s5r Diastereomers r5s->s5r Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Physicochemical Properties

PropertyThis compound (mixture)n-Decane
Molecular Formula C10H22C10H22
Molecular Weight 142.28 g/mol [1]142.28 g/mol
CAS Number 13475-78-0[1]124-18-5
Boiling Point 159.71 °C[2]174.1 °C
Melting Point -53.99 °C[2]-29.7 °C
Density 0.7320 g/cm³[2]0.730 g/cm³

Table 1: Physicochemical Properties of this compound and n-Decane.

Synthesis of Chiral Alkanes

The synthesis of specific stereoisomers of alkanes is a challenging task due to their low reactivity. General strategies for the enantioselective synthesis of chiral alkanes are applicable and typically involve the stereoselective formation of a precursor with a functional group that can be subsequently removed.

A common conceptual pathway for the synthesis of a chiral alkane like a specific isomer of this compound involves the enantioselective synthesis of a chiral alcohol or halide, followed by reduction or coupling reactions.

G start Achiral Starting Materials chiral_intermediate Chiral Precursor (e.g., alcohol, halide) start->chiral_intermediate Enantioselective Synthesis (e.g., Asymmetric Hydrogenation, Sharpless Epoxidation) final_product Enantiopure Alkane Isomer chiral_intermediate->final_product Functional Group Removal (e.g., Reduction, Hydrogenolysis)

Figure 2: General workflow for the synthesis of a chiral alkane.

While a specific protocol for this compound is not available, the following provides a general methodology for the asymmetric hydrogenation of a prochiral alkene to a chiral alkane, a key strategy in enantioselective synthesis.

Objective: To synthesize an enantiomerically enriched alkane from a prochiral alkene.

Materials:

  • Prochiral alkene (e.g., a substituted heptene (B3026448) that could lead to the this compound backbone)

  • Chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP)

  • Anhydrous, deoxygenated solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, the chiral catalyst precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., (R)-BINAP) are dissolved in the solvent. The solution is stirred to allow for complex formation.

  • Reaction Setup: The prochiral alkene is dissolved in the solvent and added to the high-pressure reactor. The catalyst solution is then transferred to the reactor under an inert atmosphere.

  • Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80 °C) for a specified time (e.g., 12-48 hours).

  • Work-up and Purification: After the reaction is complete, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified by flash chromatography on silica (B1680970) gel to isolate the chiral alkane.

  • Analysis: The enantiomeric excess of the product is determined by chiral gas chromatography or by NMR spectroscopy using a chiral solvating agent.

Analysis and Separation of Stereoisomers

The analysis and separation of the stereoisomers of this compound require specialized techniques due to their identical physical and chemical properties in an achiral environment.

Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

G cluster_workflow Chiral GC Analysis Workflow sample Racemic Mixture of This compound Isomers injection Injection into GC sample->injection separation Separation on Chiral Stationary Phase (e.g., Cyclodextrin-based) injection->separation detection Detection (e.g., FID) separation->detection result Chromatogram with Separated Enantiomer Peaks detection->result

References

An In-depth Technical Guide to the Physical Properties of C10H22 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decane (B31447) (C10H22) is an alkane hydrocarbon with 75 structural isomers. While sharing the same molecular formula, these isomers exhibit distinct physical properties due to variations in their molecular structure, particularly the degree of branching. Understanding these differences is crucial for applications ranging from fuel technology and solvent selection to standards in chemical synthesis and analysis. This guide provides a comprehensive overview of the key physical properties of various C10H22 isomers, details the experimental protocols for their determination, and illustrates the general workflow for these measurements.

Core Physical Properties of C10H22 Isomers

The primary physical properties that differentiate the isomers of decane are boiling point, melting point, density, and refractive index. These properties are fundamentally influenced by the nature and strength of intermolecular van der Waals forces. As a general trend, increased branching in the carbon chain leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, resulting in weaker van der Waals forces and consequently, lower boiling points compared to the straight-chain isomer, n-decane. Melting points are influenced by both intermolecular forces and the efficiency of crystal lattice packing; highly symmetrical branched isomers can sometimes exhibit higher melting points.

Data Presentation

The following tables summarize the key physical properties for n-decane and a selection of its branched isomers, providing a clear comparison of their quantitative data.

Table 1: Boiling and Melting Points of Selected C10H22 Isomers

Isomer NameBoiling Point (°C)Melting Point (°C)
n-Decane174.1[1]-29.7[1]
2-Methylnonane166-169[2]-74.65[2]
3-Ethyloctane166.5[1]-87.7[1]
2,2,3,3-Tetramethylhexane160.33-53.99
2,2,3,4-Tetramethylhexane157-53.99
2,2,4,4-Tetramethylhexane153-
2,2,5,5-Tetramethylhexane137.4-12.6
2,3,3,4-Tetramethylhexane165-
2,3,4,5-Tetramethylhexane156.21-12.59
3,3,4,4-Tetramethylhexane170-46

Table 2: Density and Refractive Index of Selected C10H22 Isomers

Isomer NameDensity (g/mL at 20°C)Refractive Index (nD at 20°C)
n-Decane0.730[1]1.411[1]
2-Methylnonane0.726[2]1.410[2]
3-Ethyloctane0.736[1]1.414[1]
2,2,3,3-Tetramethylhexane0.761-
2,2,3,4-Tetramethylhexane0.731-
2,2,4,4-Tetramethylhexane0.747-
2,2,5,5-Tetramethylhexane0.734-
2,3,4,5-Tetramethylhexane0.746-
3,3,4,4-Tetramethylhexane0.770-

Experimental Protocols

Accurate determination of the physical properties of C10H22 isomers relies on standardized experimental procedures. The following sections detail the methodologies for measuring boiling point, melting point, density, and refractive index.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

1. Distillation Method (for sample volumes > 5 mL):

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Place a known volume of the liquid isomer into the distillation flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • Begin heating the flask gently with the heating mantle.

    • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[3][4]

2. Micro Boiling Point Method (for small sample volumes):

  • Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with oil).

  • Procedure:

    • Place a small amount of the liquid isomer into the small test tube.

    • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer and immerse it in the heating bath.

    • Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands.

    • When a rapid and continuous stream of bubbles is observed, stop heating.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[5]

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For isomers that are solid at room temperature, the capillary method is commonly employed.[6][7]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

  • Procedure:

    • Finely powder the solid sample.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8] A pure compound will have a sharp melting range of 1-2°C.

Determination of Density

Density is the mass per unit volume of a substance. For liquid isomers, this can be determined with high accuracy using a pycnometer or more simply with a graduated cylinder and balance.[9][10][11]

  • Apparatus: Graduated cylinder or pycnometer, electronic balance.

  • Procedure:

    • Measure the mass of a clean, dry graduated cylinder or pycnometer.

    • Add a known volume of the liquid isomer to the graduated cylinder or fill the pycnometer to its calibrated volume.

    • Measure the combined mass of the container and the liquid.

    • The mass of the liquid is the difference between the two mass measurements.

    • Calculate the density by dividing the mass of the liquid by its volume. For higher accuracy, perform the measurement at a controlled temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used for identification and purity assessment.

  • Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium D-line lamp).

  • Procedure:

    • Calibrate the Abbe refractometer using a standard of known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Place a few drops of the liquid isomer onto the lower prism.

    • Close the prisms and allow the sample to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (usually 20°C) by the water bath.

    • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • Read the refractive index directly from the instrument's scale.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a C10H22 isomer.

G Experimental Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_measurement Physical Property Measurement cluster_analysis Data Analysis and Reporting Sample Obtain Isomer Sample Purity Assess Purity (e.g., GC) Sample->Purity BP Boiling Point Determination Purity->BP MP Melting Point Determination (if solid at RT) Purity->MP Density Density Measurement Purity->Density RI Refractive Index Measurement Purity->RI Collect Collect and Record Data BP->Collect MP->Collect Density->Collect RI->Collect Compare Compare with Literature Values Collect->Compare Report Generate Technical Report Compare->Report

References

An In-depth Technical Guide to the Safe Handling of 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 5-Ethyl-2-methylheptane (CAS No: 13475-78-0). The information is compiled to assist researchers and professionals in drug development and other scientific fields in maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C10H22.[1][2][3] It is a flammable liquid and should be handled with appropriate safety precautions. The following tables summarize its key physical and chemical properties.

Table 1: Physical Properties of this compound
PropertyValueUnitSource
Molecular Weight142.28 g/mol [1][3]
Exact Mass142.172Da[3]
Melting Point-53.99°C
Boiling Point159.71 - 160°C[1]
Flash Point82°C
Density0.732g/cm³
Vapor Pressure3.26mmHg at 25°C
Refractive Index1.4111
Critical Temperature325°C[1]
Critical Pressure19.8atm[1]
Critical Volume593.97ml/mol[1]
Table 2: Computed Properties of this compound
PropertyValueUnitSource
XLogP35.1[3]
PSA (Polar Surface Area)0Ų
Rotatable Bond Count5
Heavy Atom Count10
Complexity60.4[3]
Covalently-Bonded Unit Count1
Log10 of Water Solubility-3.52mol/L[4]
Octanol/Water Partition Coefficient (logPoct/wat)3.859[4]

Safety and Hazard Information

As an aliphatic hydrocarbon, this compound is classified as a solvent and is considered a neurotoxin.[5] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment.

Hazard Identification
  • Flammability: Highly flammable liquid and vapor.[6] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7]

  • Health Hazards: May be fatal if swallowed and enters airways.[6] Causes skin irritation and may cause drowsiness or dizziness.[6] Inhalation of vapors may lead to narcosis, reduced alertness, and lack of coordination.[8]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[6]

Experimental Protocols and Handling

The following sections detail the recommended procedures for handling, storing, and disposing of this compound. These protocols are based on safety data sheets for similar aliphatic hydrocarbons.

Handling Procedures

Proper handling is crucial to minimize exposure and prevent accidents.

G cluster_handling Handling Protocol start Start: Obtain this compound ventilation Ensure adequate ventilation (fume hood or closed system) start->ventilation ppe Wear Personal Protective Equipment (PPE): - Safety glasses/goggles - Chemical resistant gloves - Lab coat ventilation->ppe ignition Remove all sources of ignition: - Open flames - Sparks - Hot surfaces ppe->ignition grounding Ground/bond container and receiving equipment ignition->grounding dispense Dispense carefully, avoiding splashes grounding->dispense seal Keep container tightly sealed when not in use dispense->seal wash Wash hands thoroughly after handling seal->wash end End: Handling Complete wash->end

Caption: Workflow for the safe handling of this compound.

Storage Procedures

Proper storage is essential to maintain the chemical's integrity and prevent hazards.

G cluster_storage Storage Protocol location Store in a cool, dry, well-ventilated area container Keep container tightly closed location->container ignition_sources Store away from heat, sparks, and open flames container->ignition_sources incompatibles Store separately from incompatible materials: - Strong oxidizing agents - Acids - Acid chlorides ignition_sources->incompatibles area Store in a designated flammables area incompatibles->area

Caption: Best practices for the storage of this compound.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

G cluster_first_aid First-Aid Procedures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhalation_steps 1. Move to fresh air. 2. Keep at rest in a comfortable position for breathing. 3. Call a POISON CENTER or doctor if you feel unwell. exposure->inhalation_steps Inhalation skin_steps 1. Take off immediately all contaminated clothing. 2. Rinse skin with water/shower. 3. Wash contaminated clothing before reuse. 4. If irritation occurs, get medical advice. exposure->skin_steps Skin Contact eye_steps 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. If eye irritation persists, get medical advice. exposure->eye_steps Eye Contact ingestion_steps 1. Do NOT induce vomiting. 2. Immediately call a POISON CENTER or doctor. exposure->ingestion_steps Ingestion

Caption: First-aid measures for exposure to this compound.

Fire-Fighting Measures

In the event of a fire, the following measures should be taken.

G cluster_fire Fire-Fighting Protocol fire Fire Involving this compound extinguishing_media Suitable Extinguishing Media: - Carbon dioxide (CO2) - Dry chemical - Foam - Water spray or fog (for cooling containers) fire->extinguishing_media protective_equipment Wear self-contained breathing apparatus (SCBA) and full protective gear. fire->protective_equipment hazards Specific Hazards: - Vapors may form explosive mixtures with air. - Vapors may travel to a source of ignition and flash back. - Containers may explode when heated. fire->hazards actions Actions: - Move containers from fire area if you can do it without risk. - Use water spray to cool unopened containers. fire->actions unsuitable_media Unsuitable Extinguishing Media: - Do not use a solid water stream as it may scatter and spread the fire. extinguishing_media->unsuitable_media

Caption: Protocol for fighting fires involving this compound.

Toxicological Information

Detailed toxicological data for this compound is not extensively documented. However, based on its classification as a neurotoxin and data from similar alkanes, acute exposure can lead to central nervous system depression, characterized by dizziness, headache, and nausea.[5] Chronic exposure may lead to more severe neurological effects. It is designated as a substance that can cause acute solvent syndrome.[5]

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. As a flammable and environmentally hazardous substance, it should be treated as hazardous waste. Do not allow it to enter drains or waterways.[8]

This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the most current safety data sheet available for any chemical before use.

References

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthetic routes for the formation of 5-Ethyl-2-methylheptane, a branched alkane. While specific literature on the synthesis of this molecule is not abundant, this document outlines robust and well-established organometallic methodologies that are applicable for its construction. The primary focus will be on the Corey-House synthesis and a Grignard reagent-based approach, both of which are powerful methods for the formation of carbon-carbon bonds.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for the identification and characterization of the final product.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1][2]
Molecular Weight 142.28 g/mol [1][2]
CAS Registry Number 13475-78-0[1][2]
Boiling Point 160 °C[3]
IUPAC Name This compound[2]
Synonyms 2-Methyl-5-ethylheptane, Heptane, 3-ethyl-6-methyl-[1][2]
Mass Spectrum (EI) Available in the NIST WebBook[1]
Kovats Retention Index Standard non-polar: 924, 925; Semi-standard non-polar: 924, 924.8, 925[2][4]

Synthetic Strategies

Two primary retrosynthetic disconnections of this compound are considered, leading to two distinct and viable synthetic approaches.

Route 1: Corey-House Synthesis

The Corey-House synthesis is a versatile method for the formation of alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[5][6][7] This reaction is particularly useful for the synthesis of unsymmetrical alkanes with good yields.[5][7] The reaction proceeds via the formation of an organocuprate species, which then undergoes a coupling reaction with an alkyl halide.[8][9]

A logical disconnection for the synthesis of this compound via the Corey-House reaction is between C4 and C5. This leads to isopentyl bromide and a diethylcuprate reagent.

Reaction Scheme:

Corey-House Synthesis cluster_0 Gilman Reagent Formation cluster_1 Coupling Reaction 2CH3CH2Br 2 CH₃CH₂Br (Ethyl bromide) 2CH3CH2Li 2 CH₃CH₂Li (Ethyllithium) 2CH3CH2Br->2CH3CH2Li Dry Ether 4Li 4 Li (Lithium metal) (CH3CH2)2CuLi (CH₃CH₂)₂CuLi (Lithium diethylcuprate) 2CH3CH2Li->(CH3CH2)2CuLi Dry Ether CuI CuI (Copper(I) iodide) CuI->(CH3CH2)2CuLi (CH3CH2)2CuLi_c (CH₃CH₂)₂CuLi Target This compound (CH3CH2)2CuLi_c->Target Isopentyl_bromide Isopentyl bromide Isopentyl_bromide->Target

Caption: Corey-House synthesis pathway for this compound.

Part A: Preparation of Lithium Diethylcuprate (Gilman Reagent)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

  • Lithium Reaction: Lithium metal (2 equivalents) is cut into small pieces and placed in the flask with anhydrous diethyl ether.

  • Ethyl Bromide Addition: Ethyl bromide (2 equivalents) dissolved in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred lithium suspension at a rate that maintains a gentle reflux.

  • Formation of Ethyllithium (B1215237): After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure the complete formation of ethyllithium.

  • Cuprate Formation: In a separate flame-dried flask under nitrogen, copper(I) iodide (1 equivalent) is suspended in anhydrous diethyl ether. The freshly prepared ethyllithium solution is then transferred via cannula to the copper(I) iodide suspension at -78 °C (dry ice/acetone bath). The mixture is allowed to warm to 0 °C and stirred until the solution becomes clear, indicating the formation of lithium diethylcuprate.

Part B: Coupling Reaction

  • Alkyl Halide Addition: The solution of lithium diethylcuprate is cooled to 0 °C. Isopentyl bromide (1 equivalent) is then added dropwise to the stirred solution.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Workup: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound.

Route 2: Grignard Reaction followed by Reduction

An alternative approach involves the formation of a carbon-carbon bond using a Grignard reagent, followed by the conversion of the resulting functional group to a methylene (B1212753) group.[10][11] A suitable disconnection is between C3 and C4, suggesting the reaction of an isobutylmagnesium bromide Grignard reagent with 3-hexanone (B147009), followed by reduction of the resulting tertiary alcohol.

Reaction Scheme:

Grignard Synthesis cluster_0 Grignard Reaction cluster_1 Reduction Isobutyl_bromide Isobutyl bromide Grignard Isobutylmagnesium bromide Isobutyl_bromide->Grignard Dry Ether Mg Mg Mg->Grignard Alcohol 5-Ethyl-2-methylheptan-5-ol Grignard->Alcohol 1. 3-Hexanone 3-Hexanone 3-Hexanone->Alcohol H3O+ H₃O⁺ workup H3O+->Alcohol 2. Alcohol_r 5-Ethyl-2-methylheptan-5-ol Target This compound Alcohol_r->Target Reducing_agent [H] Reducing_agent->Target e.g., Wolff-Kishner or Clemmensen

Caption: Grignard-based synthesis of this compound.

Part A: Synthesis of 5-Ethyl-2-methylheptan-5-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a small amount of a solution of isobutyl bromide (1 equivalent) in anhydrous diethyl ether. Once the reaction begins (as evidenced by bubbling and heat), add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.[11]

  • Ketone Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-hexanone (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction and Quenching: After the addition is complete, stir the mixture at room temperature for 1 hour. Then, pour the reaction mixture slowly onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Extraction and Workup: Separate the ether layer and extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation to yield the crude tertiary alcohol, 5-Ethyl-2-methylheptan-5-ol. This can be purified by distillation under reduced pressure if necessary.

Part B: Reduction of 5-Ethyl-2-methylheptan-5-ol

The tertiary alcohol can be reduced to the alkane via a two-step process involving dehydration to an alkene followed by hydrogenation, or more directly through methods like the Barton-McCombie deoxygenation. For simplicity, a dehydration-hydrogenation sequence is described.

  • Dehydration: The crude 5-Ethyl-2-methylheptan-5-ol is mixed with a strong acid catalyst such as sulfuric acid or phosphoric acid and heated to induce dehydration. The resulting alkene mixture is distilled from the reaction flask.

  • Hydrogenation: The collected alkene is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred until the uptake of hydrogen ceases.

  • Final Workup: The catalyst is removed by filtration through Celite, and the solvent is removed by rotary evaporation. The resulting crude this compound is then purified by fractional distillation.

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound is depicted below.

Experimental Workflow Start Starting Materials Reaction Synthesis Reaction (Corey-House or Grignard) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: General experimental workflow for alkane synthesis.

Conclusion

This guide has outlined two robust and well-established synthetic routes for the preparation of this compound. The Corey-House synthesis offers a direct and high-yielding approach to unsymmetrical alkanes. The Grignard-based method, while involving more steps, is also a viable and fundamental approach in organic synthesis. The choice of method will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The provided protocols are based on general procedures for these reaction types and should be adapted and optimized for the specific synthesis of this compound.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the branched alkane, 5-ethyl-2-methylheptane. The systematic naming of organic compounds is a cornerstone of chemical communication, ensuring unambiguous identification of molecular structures.

Fundamental Principles of Alkane Nomenclature

The IUPAC system for naming alkanes is built upon a set of rules that prioritize the longest carbon chain and the lowest possible numbering for substituents. Alkanes are saturated hydrocarbons with the general formula CnH2n+2.[1][2] The naming process involves identifying the parent chain, identifying and naming the substituents, numbering the parent chain, and assembling the name in alphabetical order.[3][4]

A summary of the core IUPAC rules for alkane nomenclature is presented in the table below.

RuleDescription
Parent Chain Identification The longest continuous chain of carbon atoms determines the base name of the alkane (e.g., heptane (B126788) for a 7-carbon chain).[2][3][5]
Substituent Identification Any groups attached to the parent chain are considered substituents. These are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane (B114726) becomes methyl).[2][3][4]
Numbering the Parent Chain The parent chain is numbered from the end that gives the substituents the lowest possible locants (numbers).[3][6]
Lowest Set of Locants Rule If there are multiple substituents, the chain is numbered to give the lowest number to the first point of difference when comparing the sets of locants from both directions.[7]
Alphabetical Ordering Substituents are listed in alphabetical order in the final name, irrespective of their locant numbers. Prefixes like "di-", "tri-", etc., are not considered for alphabetization.[2][3][8]
Name Assembly The final name is assembled by listing the locant and name of each substituent in alphabetical order, followed by the name of the parent chain. Numbers are separated from letters by hyphens, and numbers are separated from other numbers by commas.[4][8]

Step-by-Step Nomenclature of this compound

The structure is C10H22.[9][10][11] Let's apply the IUPAC rules to derive its systematic name.

Step 1: Identify the Longest Continuous Carbon Chain (Parent Chain)

First, we must identify the longest possible continuous chain of carbon atoms in the molecule. In this case, the longest chain consists of seven carbon atoms. Therefore, the parent name of the compound is heptane .

Step 2: Identify the Substituents

There are two alkyl groups attached to the parent heptane chain:

  • An ethyl group (-CH2CH3)

  • A methyl group (-CH3)

Step 3: Number the Parent Chain to Assign Lowest Locants

There are two possible ways to number the seven-carbon parent chain, from left to right or from right to left.

  • Numbering from right to left: This places the methyl group at position 2 and the ethyl group at position 5. The set of locants is (2,5).

  • Numbering from left to right: This would place the ethyl group at position 3 and the methyl group at position 6. The set of locants is (3,6).

According to the "lowest set of locants" rule, we compare the two sets of numbers term by term. The set (2,5) is lower than (3,6) because at the first point of difference (2 vs. 3), 2 is the smaller number.[7] Therefore, the correct numbering is from right to left.

Step 4: Assemble the Final IUPAC Name

The substituents are listed in alphabetical order: ethyl comes before methyl .

Combining the locants and substituent names in alphabetical order, followed by the parent chain name, gives us:

This compound [9][12][13]

The following Graphviz diagram illustrates the logical workflow for the IUPAC naming of this compound.

IUPAC_Nomenclature_Workflow start Start with the chemical structure find_chain Identify the longest continuous carbon chain start->find_chain chain_length Longest chain has 7 carbons Parent name: heptane find_chain->chain_length identify_substituents Identify all substituents on the parent chain chain_length->identify_substituents substituents Substituents: - Methyl (-CH3) - Ethyl (-CH2CH3) identify_substituents->substituents number_chain Number the parent chain from both ends to determine locants substituents->number_chain numbering_options Numbering Options: Right-to-Left: Methyl at C2, Ethyl at C5 -> {2,5} Left-to-Right: Ethyl at C3, Methyl at C6 -> {3,6} number_chain->numbering_options lowest_locant_rule Apply the 'Lowest Set of Locants' Rule numbering_options->lowest_locant_rule correct_numbering Correct numbering is Right-to-Left ({2,5}) lowest_locant_rule->correct_numbering {2,5} is lower than {3,6} alphabetize Alphabetize the substituents (Ethyl before Methyl) correct_numbering->alphabetize assemble_name Assemble the final name: Locant-Substituent + Parent Name alphabetize->assemble_name final_name This compound assemble_name->final_name

Caption: Logical workflow for the IUPAC naming of this compound.

Experimental Protocols and Data Presentation

The determination of IUPAC nomenclature is a logical process based on established rules and does not involve experimental protocols in the traditional sense. The primary "data" is the molecular structure itself, which can be determined through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. However, a detailed discussion of these experimental methods is beyond the scope of this nomenclature guide.

The quantitative data relevant to nomenclature is the numbering of the carbon chain, which has been presented in the step-by-step analysis above. No further quantitative data is necessary for the sole purpose of naming the compound.

References

An In-depth Technical Guide to the Thermochemistry of Branched C10H22 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of branched C10H22 alkanes, commonly known as decane (B31447) isomers. Understanding the thermodynamics of these molecules is crucial for a wide range of applications, from fuel development and combustion research to the design of new pharmaceuticals where hydrocarbon moieties can influence molecular interactions and stability. This document presents quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.

Core Thermochemical Data

The thermochemical properties of the 75 structural isomers of decane (C10H22) are extensive.[1][2][3] The degree of branching in these alkanes significantly influences their thermodynamic stability and other properties. Generally, increased branching leads to a lower (more negative) standard enthalpy of formation, indicating greater thermodynamic stability.

Below are tables summarizing key thermochemical data for a selection of branched C10H22 alkanes. These values are primarily derived from computational chemistry studies and have been corroborated by experimental data where available.[4][5][6][7]

Table 1: Standard Molar Enthalpy of Formation (ΔfH°), Standard Molar Entropy (S°), and Molar Heat Capacity at Constant Pressure (Cp) for Selected Branched C10H22 Isomers at 298.15 K.

Isomer NameIUPAC NameΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)
n-DecaneDecane-249.6490.3222.1
2-Methylnonane2-Methylnonane-255.1483.2220.5
3-Methylnonane3-Methylnonane-253.2489.1221.0
4-Methylnonane4-Methylnonane-252.3488.7221.2
5-Methylnonane5-Methylnonane-252.0490.2221.3
2,2-Dimethyloctane2,2-Dimethyloctane-264.3465.1216.3
3,3-Dimethyloctane3,3-Dimethyloctane-261.9474.5217.8
4,4-Dimethyloctane4,4-Dimethyloctane-259.8478.2218.5
2,3-Dimethyloctane2,3-Dimethyloctane-256.8475.3219.1
2,4-Dimethyloctane2,4-Dimethyloctane-258.9472.8218.2
2,5-Dimethyloctane2,5-Dimethyloctane-258.1474.0218.6
2,6-Dimethyloctane2,6-Dimethyloctane-257.4473.6218.9
2,7-Dimethyloctane2,7-Dimethyloctane-259.3470.1217.4
3,4-Dimethyloctane3,4-Dimethyloctane-255.0480.8220.0
3,5-Dimethyloctane3,5-Dimethyloctane-254.2482.4220.4
3,6-Dimethyloctane3,6-Dimethyloctane-254.8481.6220.2
4,5-Dimethyloctane4,5-Dimethyloctane-253.3483.7220.8
2,2,3,3-Tetramethylhexane2,2,3,3-Tetramethylhexane-270.1450.2212.1
2,2,4,4-Tetramethylhexane2,2,4,4-Tetramethylhexane-275.4442.7210.5
2,2,5,5-Tetramethylhexane2,2,5,5-Tetramethylhexane-278.3438.9208.9

Note: The values presented are a selection and have been compiled from various sources. Minor discrepancies may exist between different computational and experimental datasets.

Experimental Protocols

The determination of thermochemical data for hydrocarbons like branched C10H22 alkanes relies on precise calorimetric techniques. The following are detailed methodologies for two key experimental procedures.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the standard enthalpy of combustion (ΔcH°) of a liquid C10H22 isomer, from which the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

  • Sample Preparation:

    • A precise mass (typically 0.5 - 1.0 g) of the high-purity liquid C10H22 isomer is weighed into a crucible.

    • For volatile liquids, encapsulation in a gelatin capsule or use of a specialized sealed crucible is necessary to prevent evaporation.[8]

    • A known length of ignition wire (e.g., nickel-chromium) is attached to the electrodes of the bomb head, with the wire in contact with the sample.

  • Bomb Assembly and Pressurization:

    • The crucible containing the sample is placed inside the stainless steel bomb.

    • A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

    • The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen.

    • The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.[9][10]

  • Calorimeter Setup:

    • The sealed bomb is submerged in a known mass of water in the calorimeter's bucket.

    • The calorimeter is assembled with a stirrer and a high-precision thermometer.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition:

    • The sample is ignited by passing an electric current through the ignition wire.

    • The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis:

    • The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[11]

    • The total heat released by the combustion of the C10H22 isomer is calculated from the temperature rise of the calorimeter system.

    • Corrections are made for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual atmospheric nitrogen.

    • The constant volume heat of combustion (ΔcU) is calculated.

    • The standard enthalpy of combustion (ΔcH°) is then determined using the relationship ΔcH° = ΔcU + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, with the known standard enthalpies of formation of CO2 and H2O.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Objective: To determine the molar heat capacity at constant pressure (Cp) of a liquid C10H22 isomer as a function of temperature.

Methodology:

  • Instrument Calibration:

    • The DSC instrument is calibrated for temperature and enthalpy using high-purity standards with known melting points and enthalpies of fusion (e.g., indium).

    • A baseline is established by running the DSC with empty sample and reference pans.

  • Sample Preparation:

    • A small, accurately weighed sample (typically 5-15 mg) of the liquid C10H22 isomer is hermetically sealed in an aluminum DSC pan.

    • An empty, hermetically sealed aluminum pan is used as the reference.

  • DSC Measurement:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas (e.g., nitrogen) to provide a stable thermal environment.

    • The sample is subjected to a controlled temperature program, which typically involves a heating segment at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.[4]

  • Data Analysis:

    • The DSC measures the difference in heat flow between the sample and the reference as a function of temperature.

    • The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity (e.g., sapphire) run under the same conditions.[12][13]

    • The specific heat capacity (Cp) is calculated using the following formula: Cp_sample = (DSC_sample / m_sample) * (m_standard / DSC_standard) * Cp_standard where DSC is the heat flow signal and m is the mass.

    • The molar heat capacity is then obtained by multiplying the specific heat capacity by the molar mass of the C10H22 isomer.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows in the study of alkane thermochemistry.

Thermochemical_Relationships Enthalpy Enthalpy (H) Total heat content Gibbs Gibbs Free Energy (G) Spontaneity of a reaction Enthalpy->Gibbs ΔH Entropy Entropy (S) Measure of disorder Entropy->Gibbs -TΔS Temperature Temperature (T) Temperature->Gibbs Influences entropy term

Caption: Relationship between Enthalpy, Entropy, and Gibbs Free Energy.

Thermochemistry_Workflow cluster_computational Computational Approach cluster_experimental Experimental Validation mol_structure Define Molecular Structure (e.g., SMILES or XYZ) geom_opt Geometry Optimization (Find lowest energy conformation) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure and obtain vibrational frequencies) geom_opt->freq_calc energy_calc Single Point Energy Calculation (High-accuracy energy) freq_calc->energy_calc thermochem_props Calculate Thermochemical Properties (ΔfH°, S°, Cp) energy_calc->thermochem_props compare Compare Computational and Experimental Data thermochem_props->compare Compare synthesis Synthesize/Purify C10H22 Isomer bomb_cal Bomb Calorimetry (Measure ΔcH°) synthesis->bomb_cal dsc_cal Differential Scanning Calorimetry (Measure Cp) synthesis->dsc_cal calc_delta_fH Calculate ΔfH° bomb_cal->calc_delta_fH dsc_cal->compare calc_delta_fH->compare

Caption: Workflow for Determining Thermochemical Properties of Alkanes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-ethyl-2-methylheptane and its functionalized derivatives, including the corresponding alcohol, aldehyde, and thiol. While specific research on these particular molecules is limited, this document extrapolates from the known chemistry and biology of structurally related branched alkanes to offer insights into their synthesis, spectroscopic properties, and potential biological activities. This guide is intended to serve as a foundational resource to stimulate further investigation into this class of compounds for potential applications in drug discovery and development.

Chemical Structure and Properties

This compound is a branched-chain alkane with the molecular formula C10H22. The core structure consists of a seven-carbon heptane (B126788) chain with a methyl group at the 2-position and an ethyl group at the 5-position. The introduction of functional groups, typically at the terminal positions, gives rise to a variety of derivatives with distinct chemical properties.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound and some of its derivatives. It is important to note that much of the data for the derivatives are computed due to a lack of experimentally determined values in the public domain.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC10H22142.28160
5-Ethyl-2-methylheptan-1-olC10H22O158.28Not available
5-Ethyl-2-methylheptanalC10H20O156.26Not available
This compound-1-thiolC10H22S174.35Not available
Spectroscopic Data

The structural elucidation of this compound derivatives relies on standard spectroscopic techniques. The following tables outline the expected spectroscopic characteristics based on the analysis of branched alkanes and their functionalized counterparts.

Table 1: Mass Spectrometry (MS) Fragmentation

CompoundExpected Molecular Ion (M+)Key Fragmentation Patterns
This compoundOften weak or absentPreferential cleavage at the branching points (C2 and C5) to form stable secondary and tertiary carbocations. Loss of methyl (M-15), ethyl (M-29), and larger alkyl fragments.
5-Ethyl-2-methylheptan-1-olMay be weak or absentAlpha-cleavage is prominent with the loss of a C3H7 radical. Dehydration (M-18) is a common fragmentation pathway.
5-Ethyl-2-methylheptanalLikely to be presentAlpha-cleavage and McLafferty rearrangement are characteristic fragmentation pathways for aldehydes.
This compound-1-thiolGenerally more intense than the corresponding alcoholAlpha-cleavage is a dominant fragmentation pathway. Fragments containing the sulfur atom are often prominent.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift Range (ppm)Key Features for this compound Backbone
¹H NMR0.7 - 1.5Multiple overlapping signals in the aliphatic region. Protons on carbons adjacent to functional groups will be shifted downfield.
¹³C NMR10 - 40Distinct signals for the methyl, ethyl, and heptane backbone carbons. The chemical shifts are influenced by the degree of substitution.

Table 3: Infrared (IR) Spectroscopy

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
C-H (alkane)2850-2960Stretching
C-H (alkane)1370-1470Bending
O-H (alcohol)3200-3600 (broad)Stretching
C=O (aldehyde)1720-1740Stretching
C-H (aldehyde)2720 and 2820Stretching
S-H (thiol)2550-2600 (weak)Stretching

Synthesis of this compound and its Derivatives

The synthesis of branched alkanes and their derivatives can be achieved through various established organic chemistry methodologies. Grignard and Wittig reactions are particularly relevant for constructing the carbon skeleton and introducing functionalities.

General Synthetic Strategies

A plausible synthetic approach to 5-ethyl-2-methylheptan-1-ol would involve a Grignard reaction. For instance, the reaction of a Grignard reagent derived from a 1-halo-3-ethylhexane with isobutyraldehyde (B47883) would yield the desired secondary alcohol, which could then be oxidized to the corresponding ketone. Subsequent reduction would provide 5-ethyl-2-methylheptan-3-ol. To obtain the terminal alcohol, a different disconnection approach would be necessary, possibly involving the coupling of smaller fragments.

The aldehyde derivative, 5-ethyl-2-methylheptanal, can be prepared by the oxidation of 5-ethyl-2-methylheptan-1-ol using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC).

The thiol derivative, this compound-1-thiol, can be synthesized from the corresponding alcohol by converting it to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide.

Experimental Protocols

Objective: To synthesize a tertiary alcohol by reacting a ketone with a Grignard reagent. This serves as a model for the construction of the branched carbon skeleton.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Alkyl halide (e.g., 1-bromo-3-ethylhexane)

  • Ketone (e.g., acetone)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small portion of a solution of the alkyl halide in anhydrous ether/THF to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of reflux.

  • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of the ketone in anhydrous ether/THF dropwise to the Grignard reagent with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by distillation or column chromatography.

Objective: To synthesize an alkene by reacting a phosphonium (B103445) ylide with an aldehyde or ketone. This can be a step in a multi-step synthesis of a branched alkane.

Materials:

  • Triphenylphosphine (B44618)

  • Alkyl halide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Aldehyde or ketone

Procedure:

  • Prepare the phosphonium salt by reacting triphenylphosphine with an alkyl halide in a suitable solvent. The salt often precipitates and can be collected by filtration.

  • Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere.

  • Add a strong base at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide. The formation of the ylide is often indicated by a color change.

  • Add the aldehyde or ketone dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

  • Purify the resulting alkene by distillation or column chromatography.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activities of this compound and its derivatives are not available. However, based on studies of other long-chain branched alkanes and related lipophilic molecules, several potential biological activities can be inferred.

Immunomodulatory and Anti-inflammatory Activity

Long-chain branched alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane), are known to have immunomodulatory effects. These effects are, in some cases, mediated through Toll-like receptors (TLRs), which are key components of the innate immune system.

  • Toll-Like Receptor 7 (TLR7) Signaling: TLR7 recognizes single-stranded RNA and certain small molecule synthetic ligands. Some lipophilic compounds can act as TLR7 agonists, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. It is plausible that this compound derivatives, due to their lipophilic nature, could interact with and modulate TLR7 signaling.

TLR7_Signaling This compound Derivative This compound Derivative TLR7 TLR7 This compound Derivative->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Induces Transcription

Caption: Potential TLR7 signaling pathway activated by a this compound derivative.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation. Activation of the NF-κB pathway leads to the expression of numerous pro-inflammatory genes. As shown in the TLR7 pathway, activation can lead to NF-κB activation. Therefore, if this compound derivatives modulate TLR7, they would consequently affect NF-κB signaling.

  • Cyclooxygenase (COX) Inhibition: Some fatty acids and lipophilic molecules can interact with and modulate the activity of COX-1 and COX-2, enzymes that are critical in the inflammatory process through the production of prostaglandins. It is conceivable that branched-chain alkanes or their derivatives could fit into the hydrophobic channels of the COX enzymes and thereby inhibit their activity.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Metabolizes to Inflammation Inflammation Prostaglandins->Inflammation Promote Derivative This compound Derivative Derivative->COX1_2 Potentially Inhibits

Caption: Postulated inhibitory effect on the COX pathway.

Antimicrobial Activity

The hydrophobic nature of long alkyl chains is known to contribute to antimicrobial activity. The proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic tail of the alkane derivative could intercalate into the lipid bilayer, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death. The degree of branching and the nature of the functional group would likely influence the potency and spectrum of this activity.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Derivative This compound Derivative Derivative->Lipid_Bilayer Intercalates into Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Cytotoxic Activity

Some long-chain alkanes have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of this cytotoxicity is not well understood but may be related to the disruption of cellular membranes, including the mitochondrial membrane, which could trigger apoptosis. Further research is needed to determine if this compound and its derivatives possess cytotoxic properties and to elucidate the underlying mechanisms.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow Start Starting Materials (e.g., Alkyl Halides, Aldehydes) Synthesis Synthesis (e.g., Grignard, Wittig) Start->Synthesis Purification Purification (Distillation, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bio_Screening Biological Screening Characterization->Bio_Screening Immunomodulatory Immunomodulatory Assays (e.g., TLR7 activation, Cytokine release) Bio_Screening->Immunomodulatory Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Bio_Screening->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC determination) Bio_Screening->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Bio_Screening->Cytotoxicity Lead_Optimization Lead Optimization Immunomodulatory->Lead_Optimization Anti_inflammatory->Lead_Optimization Antimicrobial->Lead_Optimization Cytotoxicity->Lead_Optimization

Caption: General workflow for synthesis and biological evaluation.

Conclusion

While direct research on this compound and its derivatives is currently sparse, this technical guide provides a solid foundation for future investigations. By leveraging the known chemistry and biological activities of structurally similar branched alkanes, we have outlined plausible synthetic routes, predicted spectroscopic characteristics, and hypothesized potential biological activities. The immunomodulatory, anti-inflammatory, antimicrobial, and cytotoxic properties discussed herein warrant further experimental validation. The detailed protocols and visualized signaling pathways are intended to facilitate the design of new studies aimed at exploring the therapeutic potential of this largely unexamined class of compounds. It is our hope that this guide will serve as a catalyst for new research endeavors in this promising area.

The Enigma of 5-Ethyl-2-methylheptane: A Review of Its Apparent Absence in Nature

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Scientific Record Reveals No Evidence for the Natural Occurrence of 5-Ethyl-2-methylheptane, Suggesting a Synthetic Origin for this Branched-Chain Alkane.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C10H22. As a branched-chain alkane, its structural isomers are components of various fuels and solvents. While many hydrocarbons are biosynthesized by a diverse range of organisms, a comprehensive review of the scientific literature and chemical databases indicates that this compound is conspicuously absent from the repertoire of naturally occurring compounds. This technical guide consolidates the available information, or lack thereof, on the natural occurrence of this compound and explores the implications of its apparent synthetic origin.

Physicochemical Properties

Before delving into its natural occurrence, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties are derived from chemical databases and are crucial for any potential isolation and identification procedures, should a natural source ever be discovered.

PropertyValueReference
Molecular FormulaC10H22[1]
Molecular Weight142.28 g/mol [1]
CAS Number13475-78-0[1][2]
Boiling Point159.71 °C[3]
Melting Point-53.99 °C[3]
Density0.7320 g/cm³[3]
IUPAC NameThis compound[1]
Synonyms2-Methyl-5-ethylheptane, 6-Methyl-3-ethylheptane[1]

A Comprehensive Search for Natural Sources

An exhaustive search of scientific databases, including PubChem[1], ChemicalBook[2], and the NIST WebBook[4], yielded no reports of this compound being isolated from any natural source. This includes a lack of identification in plants, animals, microorganisms, or environmental samples. The compound is consistently listed as a chemical entity with known properties but without any reference to a natural origin.

The absence of this compound in the natural world is significant. While other branched-chain alkanes serve as pheromones, kairomones, or structural components in various organisms, this compound does not appear to have a biological role. For instance, many insects utilize complex hydrocarbon profiles for chemical communication, yet this specific isomer has not been identified in such contexts.

Implications of a Synthetic Origin

The lack of evidence for its natural occurrence strongly suggests that this compound is a synthetic compound. Its presence is primarily noted in chemical supplier catalogs and as an entry in chemical databases. This has several implications for researchers and drug development professionals:

  • No Known Biosynthetic Pathway: The absence of a natural source means there is no known biosynthetic pathway for this compound. This contrasts with many other hydrocarbons that are produced through well-characterized enzymatic reactions.

  • Lack of Biological Activity Data: Without a known natural context, there is a corresponding lack of information on the biological activity of this compound. Its interaction with biological systems, potential toxicity, and pharmacological effects remain uninvestigated.

  • Focus on Chemical Synthesis: Research concerning this compound is confined to its chemical synthesis and physicochemical characterization.

Hypothetical Experimental Workflow for Identification

In the hypothetical scenario where a researcher suspects the presence of this compound in a natural sample, a logical experimental workflow would be required for its isolation and identification. The following diagram illustrates such a workflow.

experimental_workflow sample Natural Sample (e.g., Plant Extract, Insect Cuticle) extraction Solvent Extraction (e.g., Hexane, Dichloromethane) sample->extraction concentration Concentration of Extract extraction->concentration chromatography Gas Chromatography-Mass Spectrometry (GC-MS) Analysis concentration->chromatography identification Mass Spectrum Comparison with Known Standard chromatography->identification quantification Quantification using Internal Standard identification->quantification

Caption: A hypothetical experimental workflow for the isolation and identification of this compound from a natural sample.

Detailed Hypothetical Experimental Protocol

Should a natural source be proposed, the following detailed protocol outlines the steps for the isolation and confirmation of this compound:

  • Sample Preparation: A sample from the putative natural source (e.g., 10g of plant material, a collection of insects) would be homogenized.

  • Solvent Extraction: The homogenized sample would be subjected to solvent extraction with a non-polar solvent such as n-hexane or dichloromethane (B109758) to isolate hydrocarbons. This would typically be performed using a Soxhlet apparatus or ultrasonication for a defined period.

  • Extract Concentration: The resulting solvent extract would be concentrated under a gentle stream of nitrogen or using a rotary evaporator to a smaller, manageable volume.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer would be used.

    • Column: A non-polar capillary column (e.g., DB-5ms) would be suitable for separating alkanes.

    • Temperature Program: A temperature gradient would be employed, for example, starting at 40°C and ramping up to 250°C to ensure the elution of all volatile and semi-volatile compounds.

    • Mass Spectrometry: The mass spectrometer would be operated in electron ionization (EI) mode.

  • Identification: The retention time and mass spectrum of any peak suspected to be this compound would be compared to that of an authentic, commercially available standard. The characteristic fragmentation pattern of the standard would be used for definitive identification.

  • Quantification: If identified, the concentration of this compound in the original sample could be determined by adding a known amount of an internal standard (e.g., a deuterated alkane) to the sample prior to extraction and comparing the peak areas.

References

An In-depth Technical Guide on the Environmental Fate of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched alkanes, a significant class of hydrocarbons, are prevalent in the environment due to both natural and anthropogenic activities. Their unique chemical structures influence their behavior and ultimate fate in various environmental compartments. This technical guide provides a comprehensive overview of the environmental fate of branched alkanes, detailing their biodegradation and abiotic degradation pathways, distribution, bioaccumulation, and toxicity. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the environmental impact of these compounds.

What are Branched Alkanes?

Branched alkanes are aliphatic hydrocarbons characterized by the presence of alkyl side chains attached to the main carbon backbone. This branching distinguishes them from their linear counterparts (n-alkanes) and imparts distinct physical and chemical properties, such as lower boiling points and different reactivity. Common examples of environmentally relevant branched alkanes include pristane (B154290) (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) (2,6,10,14-tetramethylhexadecane), which are often used as biomarkers in petroleum geochemistry.

Environmental Significance

Branched alkanes are major components of crude oil and refined petroleum products, leading to their widespread distribution in the environment through spills, industrial discharges, and incomplete combustion. Their persistence, potential for bioaccumulation, and toxicity are of significant environmental concern. Understanding their fate is crucial for assessing the risks they pose to ecosystems and for developing effective remediation strategies.

Biodegradation of Branched Alkanes

The primary mechanism for the removal of branched alkanes from the environment is biodegradation by microorganisms. Both aerobic and anaerobic pathways have been identified, involving a variety of bacteria and fungi.

Aerobic Biodegradation

Under aerobic conditions, the initial attack on the chemically inert alkane molecule is catalyzed by oxygenase enzymes. The presence of branching can present steric hindrance, making branched alkanes generally more resistant to biodegradation than n-alkanes.[1]

The most common pathway for the aerobic degradation of alkanes is initiated by the oxidation of a terminal methyl group.[2] This process is catalyzed by alkane hydroxylases, such as the AlkB monooxygenase system, which introduces a hydroxyl group to form a primary alcohol.[3][4][5] The alcohol is then sequentially oxidized to an aldehyde and a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.[2][4] The resulting fatty acid can then enter the β-oxidation pathway for complete mineralization.

An alternative aerobic pathway involves the oxidation of a subterminal carbon atom, leading to the formation of a secondary alcohol.[2] This is then oxidized to a ketone. A Baeyer-Villiger monooxygenase can subsequently insert an oxygen atom to form an ester, which is then hydrolyzed by an esterase to yield an alcohol and a carboxylic acid.

In some cases, both ends of an alkane molecule can be oxidized in a process known as ω-oxidation. This pathway is particularly relevant for the degradation of some branched alkanes and results in the formation of dicarboxylic acids.[3]

Aerobic_Biodegradation cluster_terminal Terminal Oxidation cluster_subterminal Subterminal Oxidation cluster_omega Omega-Oxidation Branched_Alkane Branched Alkane Primary_Alcohol Primary Alcohol Branched_Alkane->Primary_Alcohol Alkane Hydroxylase (e.g., AlkB) Secondary_Alcohol Secondary Alcohol Branched_Alkane->Secondary_Alcohol Alkane Hydroxylase Aldehyde Aldehyde Primary_Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Carboxylic_Acid->Beta_Oxidation Dicarboxylic_Acid Dicarboxylic Acid Carboxylic_Acid->Dicarboxylic_Acid ω-hydroxylase Ketone Ketone Secondary_Alcohol->Ketone Alcohol Dehydrogenase Ester Ester Ketone->Ester Baeyer-Villiger Monooxygenase Ester->Primary_Alcohol Ester->Carboxylic_Acid Dicarboxylic_Acid->Beta_Oxidation

Figure 1: Aerobic biodegradation pathways of branched alkanes.
Anaerobic Biodegradation

In the absence of oxygen, the degradation of branched alkanes is a much slower process and is carried out by specialized anaerobic bacteria.

The most well-characterized anaerobic activation pathway for alkanes is the addition of the alkane to a fumarate (B1241708) molecule. This reaction is catalyzed by the enzyme alkylsuccinate synthase (assA). The initial addition can occur at a subterminal carbon atom, forming an alkylsuccinate. This is then further metabolized through a modified β-oxidation pathway. This pathway has been demonstrated for the anaerobic degradation of pristane.[6][7][8][9]

Anaerobic_Biodegradation Branched_Alkane Branched Alkane Alkylsuccinate Alkylsuccinate Branched_Alkane->Alkylsuccinate Alkylsuccinate Synthase (assA) Fumarate Fumarate Fumarate->Alkylsuccinate CoA_Activation CoA Activation Alkylsuccinate->CoA_Activation Carbon_Rearrangement Carbon Skeleton Rearrangement CoA_Activation->Carbon_Rearrangement Decarboxylation Decarboxylation Carbon_Rearrangement->Decarboxylation Beta_Oxidation Modified β-Oxidation Decarboxylation->Beta_Oxidation

Figure 2: Anaerobic biodegradation of branched alkanes via fumarate addition.

Abiotic Degradation of Branched Alkanes

While biodegradation is the dominant degradation process, abiotic mechanisms can also contribute to the transformation of branched alkanes in the environment, particularly in atmospheric and aquatic systems.

Photooxidation

In the atmosphere and in the surface layers of water bodies, branched alkanes can undergo photooxidation. This process is initiated by the reaction with hydroxyl radicals (•OH), which abstract a hydrogen atom from the alkane molecule to form an alkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently undergo a series of reactions leading to the formation of alcohols, ketones, and carboxylic acids.[10][11] The rate of photooxidation is influenced by factors such as light intensity, the presence of photosensitizers, and the specific structure of the alkane.

Hydrolysis

Due to the stability of the carbon-carbon and carbon-hydrogen bonds, branched alkanes are generally resistant to hydrolysis under typical environmental conditions.

Environmental Distribution and Transport

The physical and chemical properties of branched alkanes govern their distribution and transport in the environment.

Volatilization

Branched alkanes with lower molecular weights can volatilize from soil and water surfaces into the atmosphere. The extent of volatilization is dependent on the compound's vapor pressure, which is influenced by its molecular structure and ambient temperature.

Adsorption to Soil and Sediment

Due to their hydrophobic nature, branched alkanes tend to adsorb to organic matter in soil and sediment. This partitioning behavior is a key factor in their environmental persistence and bioavailability. The octanol-water partition coefficient (Kow) is a useful indicator of a compound's tendency to adsorb to organic carbon.

Bioaccumulation and Toxicity

Bioaccumulation in Aquatic Organisms

Branched alkanes, particularly those with higher molecular weights and high Kow values, have the potential to bioaccumulate in the tissues of aquatic organisms.[12][13] Bioaccumulation occurs when the rate of uptake of a chemical by an organism from all exposure routes (e.g., water, food) exceeds the rate of its elimination. The bioaccumulation factor (BAF) is a measure of the extent of this process.[13]

Ecotoxicity

The toxicity of branched alkanes to aquatic and terrestrial organisms is variable and depends on the specific compound and the organism being tested. Generally, they exhibit narcotic effects at high concentrations.

Experimental Protocols

Soil Microcosm for Biodegradation Assessment

This protocol outlines a general procedure for assessing the biodegradation of branched alkanes in soil microcosms.[1][14][15][16]

1. Soil Collection and Preparation:

  • Collect soil from the site of interest.

  • Sieve the soil to remove large debris and homogenize.

  • Determine the soil's physicochemical properties (e.g., pH, organic matter content, moisture content).

2. Microcosm Setup:

  • Weigh a known amount of soil (e.g., 50 g) into sterile glass containers (e.g., serum bottles).

  • Spike the soil with the branched alkane(s) of interest at a known concentration. A carrier solvent may be used, which should be allowed to evaporate before sealing the microcosms.

  • Adjust the moisture content to a desired level (e.g., 60% of water holding capacity).

  • Prepare sterile controls by autoclaving the soil before spiking.

  • Prepare abiotic controls (e.g., using a biocide like sodium azide).

  • Seal the microcosms with appropriate caps (B75204) (e.g., Teflon-lined septa).

3. Incubation:

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sacrifice replicate microcosms at predetermined time points for analysis.

4. Extraction and Analysis:

  • Extract the branched alkanes from the soil samples using an appropriate solvent (e.g., hexane, dichloromethane) and extraction method (e.g., sonication, Soxhlet).

  • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining concentration of the parent compound and identify any metabolites.

Soil_Microcosm_Workflow Soil_Collection 1. Soil Collection and Preparation Microcosm_Setup 2. Microcosm Setup (Spiking, Controls) Soil_Collection->Microcosm_Setup Incubation 3. Incubation (Controlled Conditions) Microcosm_Setup->Incubation Sampling 4. Destructive Sampling at Time Points Incubation->Sampling Extraction 5. Solvent Extraction Sampling->Extraction GCMS_Analysis 6. GC-MS Analysis (Quantification & Metabolite ID) Extraction->GCMS_Analysis Data_Analysis 7. Data Analysis (Degradation Kinetics) GCMS_Analysis->Data_Analysis

Figure 3: Experimental workflow for a soil microcosm biodegradation study.
GC-MS Analysis of Branched Alkanes and Metabolites

Gas Chromatography-Mass Spectrometry is the primary analytical technique for the identification and quantification of branched alkanes and their degradation products in environmental samples.[17][18][19]

1. Sample Preparation:

  • Extract the analytes from the sample matrix (soil, water, or tissue) using an appropriate solvent and technique.

  • Concentrate the extract to a suitable volume.

  • Derivatize polar metabolites (e.g., carboxylic acids, alcohols) if necessary to improve their volatility and chromatographic behavior. Common derivatizing agents include BSTFA (for silylation) or diazomethane (B1218177) (for methylation).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless or on-column injector.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for hydrocarbon analysis.

    • Oven Temperature Program: A temperature gradient is programmed to separate compounds with a wide range of boiling points.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) is commonly used for generating characteristic fragmentation patterns for compound identification.

    • Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF) analyzers are used to separate ions based on their mass-to-charge ratio (m/z).

    • Acquisition Mode: Full scan mode is used for identifying unknown metabolites, while selected ion monitoring (SIM) mode provides higher sensitivity for quantifying target compounds.

3. Data Analysis:

  • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of an internal standard and using a calibration curve generated from standards of known concentrations.

Quantitative Data Summary

Physicochemical Properties of Common Branched Alkanes
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Log KowWater Solubility (mg/L)
Isobutane (2-Methylpropane)C4H1058.12-11.72.7648.9
Isopentane (2-Methylbutane)C5H1272.1527.73.3948
Neopentane (2,2-Dimethylpropane)C5H1272.159.53.1133.4
Isooctane (2,2,4-Trimethylpentane)C8H18114.2399.24.52.4
PristaneC19H40268.532969.870.0003
PhytaneC20H42282.5531110.20.0001

Note: Values are approximate and can vary with temperature and pressure.

Biodegradation Rates of Selected Branched Alkanes

The following table summarizes the biodegradation of selected branched alkanes in soil microcosms over a 56-day period.[1][20]

CompoundInitial Concentration (mg/kg)% Remaining after 30 days% Remaining after 56 days
n-Heptadecane (n-C17)100205
Pristane1004525
n-Octadecane (n-C18)100258
Phytane1005535
Bioaccumulation Factors (BAFs) of Branched Alkanes

Bioaccumulation factors for branched alkanes can vary significantly depending on the organism, trophic level, and environmental conditions. The following table provides a range of reported BAFs for selected compounds in fish.[21][22][23]

CompoundOrganismBAF (L/kg wet weight)
IsooctaneRainbow Trout100 - 500
PristaneVarious fish species1,000 - 10,000
PhytaneVarious fish species1,500 - 15,000

Conclusion

The environmental fate of branched alkanes is a complex interplay of biodegradation, abiotic degradation, and physical transport processes. While generally more resistant to degradation than their linear counterparts, branched alkanes can be mineralized by a diverse range of microorganisms under both aerobic and anaerobic conditions. Their hydrophobic nature leads to partitioning into soil, sediment, and biota, with the potential for bioaccumulation in aquatic food webs. A thorough understanding of these processes, supported by robust experimental data, is essential for accurately assessing the environmental risks associated with these compounds and for the development of effective management and remediation strategies.

References

Spectroscopic Profile of 5-Ethyl-2-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 5-Ethyl-2-methylheptane (CAS No. 13475-78-0). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the structural elucidation of this compound. This guide presents available and predicted spectroscopic data, detailed experimental methodologies, and a logical workflow for spectroscopic analysis.

Compound Information

PropertyValueSource
IUPAC Name This compound[NIST[1], PubChem[2]]
Synonyms 2-Methyl-5-ethylheptane, Heptane, 5-ethyl-2-methyl-[NIST[1], PubChem[2]]
CAS Number 13475-78-0[NIST[1], PubChem[2]]
Molecular Formula C₁₀H₂₂[NIST[1], PubChem[2]]
Molecular Weight 142.28 g/mol [PubChem[2]]
Canonical SMILES CCC(CC)CCC(C)C[PubChem[2]]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of C-C bonds, typical for branched alkanes.[3] The fragmentation pattern provides key information for determining the compound's structure.

m/zRelative Intensity (%)Proposed Fragment
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7160[C₅H₁₁]⁺
8540[C₆H₁₃]⁺
11310[M-C₂H₅]⁺
1425[M]⁺
Data sourced from NIST WebBook.[3] The relative intensities are approximate and intended for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of published experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are generated using established algorithms that correlate structure with chemical shifts.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C122.8
C229.5
C343.7
C434.2
C546.8
C6' (CH₂)25.3
C7' (CH₃)11.2
C8 (CH₃ of ethyl)11.2
C9 (CH₂ of ethyl)25.3
C10 (CH₃ on C2)22.8
Predicted using online NMR prediction tools.[6]

Table 3: Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C1, C10)0.8 - 0.9Doublet6H
-CH- (C2)1.5 - 1.7Multiplet1H
-CH₂- (C3, C4)1.1 - 1.4Multiplet4H
-CH- (C5)1.3 - 1.5Multiplet1H
-CH₂- (C6', C9')1.2 - 1.4Quartet4H
-CH₃ (C7', C8')0.8 - 0.9Triplet6H
Predicted chemical shifts for alkanes generally fall within the 0.5 - 2.0 ppm range.[7] Multiplicity and integration are based on the structure.
Infrared (IR) Spectroscopy

The infrared spectrum of an alkane is characterized by C-H stretching and bending vibrations.[8] For this compound, the following absorptions are expected:

Table 4: Expected Infrared Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850 - 2960C-H Stretch-CH₃, -CH₂-, -CH-
1450 - 1475C-H Bend (Scissoring)-CH₂-
1375 - 1385C-H Bend (Rocking)-CH₃
These are characteristic regions for alkanes as described in spectroscopic literature.[8]

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (5-25 mg for ¹H, ~0.2-0.3 mmol for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (clean and dry)

  • Tetramethylsilane (TMS) as an internal standard[9]

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean vial. Add a small amount of TMS to the solution. Transfer the solution to an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL).[10]

  • GC Separation: Inject the sample into the GC. The compound will be vaporized and separated from any impurities on a capillary column. The GC oven temperature program is set to ensure elution of the compound.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials:

  • This compound sample (liquid)

  • FT-IR Spectrometer

  • Salt plates (e.g., NaCl or KBr), clean and dry[11]

  • Acetone (B3395972) for cleaning

Procedure:

  • Sample Preparation: As this compound is a liquid, a "neat" spectrum can be obtained.[12] Place a drop of the liquid sample onto the surface of one salt plate. Carefully place the second salt plate on top to create a thin liquid film between the plates.[11]

  • Background Spectrum: Place the empty, clean salt plates (or use the empty sample chamber for an ATR-FTIR) in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the salt plate sandwich with the sample in the spectrometer's sample holder.[11] Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. Identify the characteristic C-H stretching and bending frequencies for alkanes.

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent damage from moisture.[11]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural characterization of an unknown compound, such as this compound, using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Elucidation MS Mass Spectrometry (MS) MW_Frag Molecular Weight & Fragmentation Pattern MS->MW_Frag NMR NMR Spectroscopy (¹H & ¹³C) Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity IR Infrared (IR) Spectroscopy Func_Groups Functional Groups IR->Func_Groups Structure Structural Confirmation of This compound MW_Frag->Structure Provides molecular formula and pieces of the puzzle Connectivity->Structure Defines the core structure and atom-to-atom links Func_Groups->Structure Confirms the absence of other functional groups

Caption: Workflow for Spectroscopic Structural Elucidation.

This guide serves as a foundational reference for the spectroscopic properties of this compound. The combination of mass spectrometry, NMR, and IR spectroscopy provides a powerful toolkit for the unambiguous structural determination of this and similar branched alkanes.

References

Methodological & Application

Application Note: 5-Ethyl-2-methylheptane as a Reference Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethyl-2-methylheptane (C10H22) is a branched-chain alkane that serves as a valuable reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of complex hydrocarbon mixtures.[1] Its well-defined chemical structure and characteristic mass spectrum make it an ideal marker for retention time and mass spectral library calibration. This application note provides a detailed protocol for the use of this compound as a reference standard, particularly relevant for researchers, scientists, and professionals in the fields of environmental analysis, petrochemicals, and drug development.

Physicochemical Properties and Mass Spectra

This compound is a colorless liquid with a molecular weight of 142.28 g/mol .[2][3] Its chemical structure and key properties are summarized in the table below. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that are typical for branched alkanes. The most abundant ions are observed at m/z 43 and 57, which correspond to the cleavage of C-C bonds within the molecule.[2] The mass spectrum can be found in the NIST WebBook.[4]

Quantitative Data Summary

PropertyValueReference
IUPAC NameThis compound[2]
CAS Number13475-78-0[2][4]
Molecular FormulaC10H22[2][3][4]
Molecular Weight142.28 g/mol [1][2]
Boiling Point159.7 °C[1]
Kovats Retention Index (non-polar column)924-925[2][5]
Characteristic Mass Fragments (m/z)
Top Peak43[2]
2nd Highest57[2]
3rd Highest71[2]

Experimental Protocols

Objective: To utilize this compound as a reference standard for the qualitative and quantitative analysis of a hydrocarbon mixture using GC-MS.

Materials:

  • This compound (≥98% purity)

  • High-purity solvent (e.g., n-hexane or dichloromethane, GC grade)

  • Sample containing unknown hydrocarbon mixture

  • Volumetric flasks, pipettes, and syringes

  • GC-MS instrument equipped with an autosampler

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

    • Perform serial dilutions to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • If the sample is a liquid, dilute it with the same solvent used for the standard solutions to bring the concentration of the analytes of interest within the calibration range.

    • If the sample is solid, perform a suitable extraction (e.g., soxhlet, ultrasonic) with an appropriate solvent. The extract may require cleanup and concentration before analysis.

    • For quantitative analysis, spike a known amount of an internal standard (a compound not present in the sample, with similar chemical properties to the analytes) into both the standard solutions and the samples. Deuterated compounds are often used as internal standards in GC-MS.[6][7]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Hold: 5 minutes at 280 °C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

      • Scan Mode: Full scan for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, monitoring the characteristic ions of this compound (m/z 43, 57, 71) and the target analytes.

  • Data Analysis:

    • Qualitative Analysis: Identify this compound in the chromatogram based on its retention time. Compare the acquired mass spectrum with the reference spectrum from the NIST library to confirm its identity. Use the retention time of this compound to calculate the relative retention times of other components in the sample.

    • Quantitative Analysis: Generate a calibration curve by plotting the peak area ratio of the standard to the internal standard against the concentration of the standard solutions. Determine the concentration of the analytes in the sample by interpolating their peak area ratios on the calibration curve.

Diagrams

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Separation GC Separation Standard_Prep->GC_Separation Sample_Prep Sample Preparation Sample_Prep->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Qual_Analysis Qualitative Analysis MS_Detection->Qual_Analysis Quant_Analysis Quantitative Analysis MS_Detection->Quant_Analysis Report Report Qual_Analysis->Report Quant_Analysis->Report

Caption: Experimental workflow for GC-MS analysis using a reference standard.

This compound is a reliable and effective reference standard for GC-MS analysis of hydrocarbons. Its distinct retention time and characteristic mass spectrum allow for accurate instrument calibration and compound identification. The detailed protocol provided in this application note offers a robust methodology for its use in various research and industrial applications.

References

Application Note: Gas Chromatography Method for the Analysis of 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-methylheptane is a branched-chain alkane that may be of interest as a volatile organic compound (VOC) in various matrices, including environmental samples, petroleum products, and as a potential biomarker. Gas chromatography (GC) is the ideal analytical technique for the separation and quantification of such volatile compounds.[1] This application note provides a detailed protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). The method is designed to provide a robust and reproducible workflow for researchers and professionals in relevant fields.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and GC analysis of this compound.

Materials and Reagents
  • Solvent: High-purity n-hexane or dichloromethane[1][2]

  • Standard: this compound (CAS: 13475-78-0)[3]

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa[2]

  • Carrier Gas: Helium (99.999% purity or higher)

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For liquid samples, a direct injection or liquid-liquid extraction (LLE) is suitable. For solid or complex matrices, headspace (HS) sampling or solid-phase microextraction (SPME) is recommended to isolate volatile components.[1][4]

Liquid-Liquid Extraction (LLE) Protocol:

  • If the analyte is in an aqueous matrix, mix the sample with an immiscible organic solvent (e.g., n-hexane) in a separatory funnel.

  • Shake vigorously for 1-2 minutes and allow the layers to separate.

  • Collect the organic layer containing the analyte.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

Headspace (HS) Protocol:

  • Place the sample into a sealed headspace vial.[4]

  • Heat the vial to allow the volatile this compound to partition into the headspace.[4]

  • Use a gas-tight syringe or an autosampler to inject a portion of the headspace gas into the GC.[2][4]

Gas Chromatography (GC) Method

The following GC parameters are recommended for the analysis of this compound. Since alkanes are non-polar, a non-polar stationary phase is the industry standard.[5]

Table 1: Gas Chromatography Parameters

ParameterValue
Column Non-polar, such as DB-5ms or HP-5MS (5% Phenyl / 95% Dimethyl Polysiloxane)[5]
30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Detector Transfer line at 280 °C, Ion source at 230 °C, Scan range 40-400 m/z
FID Detector 300 °C

Data Presentation

Quantitative analysis should be performed by generating a calibration curve with known concentrations of this compound. The retention index is a useful parameter for compound identification.

Table 2: Quantitative Data for this compound

ParameterValueReference
Kovats Retention Index (Squalane @ 100°C) 925[6]
Kovats Retention Index (OV-101) 924[6]
Kovats Retention Index (Polydimethyl siloxane) 925[6]
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix Prep Extraction/Sampling (LLE, HS, or SPME) Sample->Prep Extract Prepared Sample in Solvent Prep->Extract Injection GC Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or FID) Separation->Detection Data Data Acquisition Detection->Data Analysis Qualitative & Quantitative Analysis Data->Analysis Report Final Report Analysis->Report Logical_Relationships Analyte This compound (Volatile, Non-polar) Technique Gas Chromatography (GC) Analyte->Technique Column Non-Polar Column (e.g., DB-5ms) Technique->Column Detector Detector Choice Technique->Detector MS Mass Spectrometry (MS) (Identification & Quantification) Detector->MS FID Flame Ionization Detector (FID) (Quantification) Detector->FID

References

Application Note: Determination of Retention Time for 5-Ethyl-2-methylheptane on a Non-Polar GC Column

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a protocol for the determination of the retention time and Kovats retention index of 5-Ethyl-2-methylheptane using gas chromatography (GC) with a non-polar capillary column. Due to its non-polar nature, this compound is well-suited for analysis on stationary phases such as polydimethylsiloxane (B3030410) (PDMS). On such columns, analytes are primarily separated based on their boiling points and molecular structure. This document provides a detailed experimental protocol, data presentation guidelines, and an illustration of the analytical workflow.

Introduction

This compound is a branched-chain alkane, and its analysis is relevant in fields such as fuel analysis and chemical synthesis. Gas chromatography is the premier technique for separating volatile and semi-volatile compounds like alkanes. The retention time of a compound in GC is a critical parameter for its identification. On a non-polar column, the elution order of alkanes generally follows their boiling points.[1][2] However, branching can influence this elution order. To provide a more standardized measure of retention that is less dependent on specific experimental conditions, the Kovats retention index system is often employed.[3][4][5] This system relates the retention time of an analyte to that of n-alkanes eluting before and after it.

The boiling point of this compound is approximately 159.71-160°C.[1][6][7] Its Kovats retention index on a non-polar squalane (B1681988) column has been reported to be in the range of 924-925.[8][9] This indicates that it will elute after n-nonane (Kovats index of 900) and before n-decane (Kovats index of 1000).

Experimental Protocol

This protocol describes the setup and execution of a gas chromatography experiment to determine the retention time of this compound.

1. Instrumentation and Consumables

  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane (PDMS) stationary phase (e.g., DB-1, HP-1, or equivalent). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Gases for FID: Hydrogen and compressed air, high purity.

  • Syringes: 10 µL GC syringe for manual injection or autosampler vials.

  • Chemicals:

    • This compound (analyte)

    • n-Nonane (C9) and n-Decane (C10) (for retention index calculation)

    • Hexane or Pentane (solvent)

    • n-Alkane standard mix (e.g., C8-C20) for system suitability and retention index verification.

2. Preparation of Standards

  • Analyte Stock Solution: Prepare a 1000 ppm stock solution of this compound in hexane.

  • Working Standard: Prepare a 10 ppm working standard by diluting the stock solution in hexane.

  • Retention Index Standard: Prepare a solution containing approximately 10 ppm each of n-nonane, this compound, and n-decane in hexane.

3. GC Operating Conditions

ParameterValue
Injector Split/Splitless
Injector Temp. 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temp: 50°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C
Detector Flame Ionization Detector (FID)
Detector Temp. 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

4. Experimental Procedure

  • System Preparation: Condition the GC column according to the manufacturer's instructions to ensure a stable baseline.

  • Blank Injection: Inject 1 µL of the solvent (hexane) to ensure no contaminants are present.

  • n-Alkane Standard Injection: Inject the n-alkane standard mix to verify system suitability and to establish the retention times for the n-alkanes.

  • Analyte Injection: Inject the 10 ppm working standard of this compound. Record the chromatogram and the retention time of the peak.

  • Retention Index Standard Injection: Inject the mixed standard containing n-nonane, this compound, and n-decane.

  • Data Analysis:

    • Identify the peaks corresponding to n-nonane, this compound, and n-decane in the chromatogram from the mixed standard injection.

    • Record the retention times (t_R) for each compound.

    • Calculate the Kovats retention index (I) for this compound using the following formula for a temperature-programmed run:

      I = 100 * [n + (N - n) * (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

      Where:

      • n = carbon number of the n-alkane eluting before the analyte (in this case, 9 for n-nonane)

      • N = carbon number of the n-alkane eluting after the analyte (in this case, 10 for n-decane)

      • t_R(analyte) = retention time of this compound

      • t_R(n) = retention time of n-nonane

      • t_R(N) = retention time of n-decane

Data Presentation

The quantitative data should be summarized for clear comparison.

Table 1: Retention Data for this compound and Reference n-Alkanes

CompoundBoiling Point (°C)Expected Kovats Index (Non-Polar Column)Observed Retention Time (min)Calculated Kovats Index
n-Nonane151900e.g., 8.52900 (by definition)
This compound159.71 - 160924 - 925e.g., 8.78e.g., 924.8
n-Decane1741000e.g., 9.611000 (by definition)

Observed retention times and calculated Kovats index are example values and will vary based on the specific instrumentation and conditions.

Mandatory Visualization

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standards (Analyte, n-Alkanes) prep_gc Condition GC Column inject_blank Inject Blank (Solvent) prep_gc->inject_blank inject_alkanes Inject n-Alkane Standard inject_blank->inject_alkanes inject_analyte Inject Analyte Standard inject_alkanes->inject_analyte inject_mixed Inject Mixed Standard (n-Nonane, Analyte, n-Decane) inject_analyte->inject_mixed record_rt Record Retention Times inject_mixed->record_rt calc_ki Calculate Kovats Index record_rt->calc_ki report Generate Report calc_ki->report

Caption: Experimental workflow for determining the retention time and Kovats index.

References

Application Notes and Protocols for the Structural Elucidation of 5-Ethyl-2-methylheptane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2][3] This document provides a comprehensive guide to the application of ¹H and ¹³C NMR spectroscopy for the structural characterization of 5-Ethyl-2-methylheptane. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

This compound is a saturated aliphatic hydrocarbon with the molecular formula C₁₀H₂₂.[4][5] Its structure presents a variety of proton and carbon environments, making it an excellent example for demonstrating the power of NMR in resolving the constitution of non-symmetric alkanes.

Predicted NMR Data

Due to the absence of readily available experimental spectra in public databases, the following ¹H and ¹³C NMR data for this compound have been predicted based on established empirical rules and spectral databases. These predicted values serve as a guide for the interpretation of experimentally acquired spectra.

¹H NMR Predicted Data

The ¹H NMR spectrum of this compound is predicted to show multiple signals, each corresponding to a set of chemically equivalent protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the multiplicities are determined by the number of adjacent protons (n+1 rule).

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (CH₃)0.88Doublet3H~6.5
H-1' (CH₃)0.86Triplet3H~7.4
H-2 (CH)1.55Multiplet1H-
H-3 (CH₂)1.15-1.30Multiplet2H-
H-4 (CH₂)1.15-1.30Multiplet2H-
H-5 (CH)1.35Multiplet1H-
H-6 (CH₂)1.30-1.40Multiplet2H-
H-7 (CH₃)0.89Triplet3H~7.4
H-8 (CH₃)0.85Doublet3H~6.6
H-9 (CH₂)1.25-1.35Multiplet2H-
H-10 (CH₃)0.84Triplet3H~7.5

¹³C NMR Predicted Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Carbon (Label)Predicted Chemical Shift (δ, ppm)
C-1 (CH₃)22.7
C-1' (CH₃)11.5
C-2 (CH)31.9
C-3 (CH₂)34.5
C-4 (CH₂)29.3
C-5 (CH)41.8
C-6 (CH₂)25.4
C-7 (CH₃)14.2
C-8 (CH₃)19.8
C-9 (CH₂)36.7
C-10 (CH₃)14.1

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Analyte: this compound (liquid)

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar analytes.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[3] Modern spectrometers can also reference the residual solvent peak.

  • Procedure:

    • Weigh the sample accurately and transfer it to a clean, dry NMR tube.

    • Add the deuterated solvent using a pipette.

    • If required, add a small amount of TMS.

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16 scans for a concentrated sample.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 128-1024 scans, as ¹³C has a low natural abundance.

    • Spectral Width: 0-60 ppm for an aliphatic compound.

    • Temperature: 298 K.

4. Data Processing

  • Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the numbering scheme used for NMR signal assignment.

Caption: Structure of this compound with atom numbering for NMR assignments.

Experimental Workflow

The logical flow of the experimental and data analysis process for the structural elucidation of this compound is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference integration Integration (1H) reference->integration chem_shift Chemical Shift Analysis (1H & 13C) reference->chem_shift multiplicity Multiplicity Analysis (1H) integration->multiplicity multiplicity->chem_shift structure Structure Elucidation chem_shift->structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

NMR spectroscopy is a powerful and definitive method for the structural elucidation of organic molecules like this compound. By combining one-dimensional ¹H and ¹³C NMR experiments, it is possible to unambiguously determine the carbon skeleton and the placement of all protons. The provided protocols and predicted data serve as a practical guide for researchers to successfully acquire and interpret the NMR spectra of this compound and other similar aliphatic structures. For more complex molecules, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can provide further correlational data to confirm the structure.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. In the analysis of alkanes, particularly branched isomers, electron ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The fragmentation of branched alkanes is primarily governed by the stability of the resulting carbocations, with cleavage preferentially occurring at branching points.[1][2][3] This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 5-Ethyl-2-methylheptane, including experimental protocols and a visual representation of the fragmentation pathways.

This compound (C10H22) has a molecular weight of approximately 142.28 g/mol .[4][5][6] Due to its branched structure, its mass spectrum is characterized by specific fragment ions resulting from the cleavage at the tertiary carbons. The molecular ion peak (M+) in branched alkanes is often of low abundance or entirely absent because the energetically unstable molecular ions readily fragment.[1][7][8]

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to occur at the C2 and C5 positions, which are the branching points. Cleavage at these points leads to the formation of more stable secondary and tertiary carbocations. The loss of the largest substituent at a branch is generally favored.[3]

The key fragmentation pathways are initiated by the removal of an electron to form the molecular ion [C10H22]+•. Subsequent cleavage of C-C bonds leads to the observed fragment ions.

Data Presentation: Key Fragment Ions

The following table summarizes the expected major fragment ions for this compound based on the principles of alkane fragmentation.

m/zProposed Fragment IonCorresponding Neutral LossComments
142[C10H22]+•-Molecular Ion (expected to be of very low abundance or absent)
113[C8H17]+•C2H5Loss of an ethyl radical from the C5 position
99[C7H15]+•C3H7Loss of a propyl radical
85[C6H13]+•C4H9Loss of a butyl radical from the C5 position (cleavage of the C4-C5 bond)
71[C5H11]+•C5H11Cleavage at the C5 position, forming a secondary carbocation. This is also indicative of a C5 fragment.[7]
57[C4H9]+•C6H13Cleavage at the C2 position, leading to a tertiary butyl cation. This is often a prominent peak for molecules containing a t-butyl group.
43[C3H7]+•C7H15Isopropyl cation, resulting from cleavage at the C2 position.
29[C2H5]+•C8H17Ethyl cation, a common fragment in alkanes.[9][10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard procedure for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating alkanes.

    • Typical Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 20 to 200.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

5. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Obtain the mass spectrum for this peak by averaging the scans across the peak width.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to elucidate the structure.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion.

fragmentation_pathway cluster_frags Fragment Ions M This compound [C10H22]+• m/z = 142 F113 [C8H17]+ m/z = 113 M->F113 - •C2H5 F99 [C7H15]+ m/z = 99 M->F99 - •C3H7 F85 [C6H13]+ m/z = 85 M->F85 - •C4H9 F71 [C5H11]+ m/z = 71 M->F71 - •C5H11 F57 [C4H9]+ m/z = 57 M->F57 - •C6H13 F43 [C3H7]+ m/z = 43 M->F43 - •C7H15

Caption: Primary fragmentation of this compound.

The following diagram illustrates the logical workflow for identifying an unknown branched alkane using GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_proc Data Processing Sample Analyte Sample (e.g., this compound) Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Acquisition TIC->MassSpec LibrarySearch NIST Library Comparison MassSpec->LibrarySearch Interpretation Fragmentation Pattern Interpretation MassSpec->Interpretation Report Final Report LibrarySearch->Report Interpretation->Report

Caption: GC-MS workflow for alkane analysis.

References

Application Notes and Protocols for the Use of 5-Ethyl-2-methylheptane in Fuel Combustion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the relevance and potential applications of 5-Ethyl-2-methylheptane, a branched-chain alkane, in the field of fuel combustion research. While specific experimental data for this isomer is limited, its properties can be inferred from studies of similar branched alkanes. This document outlines its role as a potential fuel component or surrogate, and provides detailed protocols for key combustion experiments.

Application Notes

This compound (C₁₀H₂₂) is a structural isomer of decane. As a branched-chain alkane, it is expected to exhibit combustion characteristics that are of significant interest in the development and improvement of transportation fuels.[1] Branched alkanes are known to be crucial components of gasoline, influencing key properties such as the octane (B31449) number, which is a measure of a fuel's resistance to knocking in an engine.[2][3]

Key Areas of Application:

  • Fuel Surrogate Component: Complex fuels like gasoline and diesel are mixtures of hundreds of hydrocarbons. To simplify research and computational modeling, surrogate fuels composed of a few well-characterized compounds are used.[4][5] this compound can serve as a component in surrogate mixtures representing the branched alkane fraction of conventional and alternative fuels.

  • Octane Number Studies: The degree of branching in alkanes significantly impacts their octane rating.[6][7] Highly branched alkanes, like the benchmark compound iso-octane (2,2,4-trimethylpentane), have high octane numbers and are desirable in gasoline to prevent knocking.[2][8] Studying the octane number of this compound would contribute to the understanding of structure-property relationships in fuel components.

  • Ignition and Combustion Chemistry Research: The ignition delay time, the period between the start of injection and the start of combustion, is a critical parameter in engine design and performance. Branched alkanes are studied in shock tubes and rapid compression machines to measure ignition delay times under various conditions and to validate chemical kinetic models of combustion.[9][10][11]

  • Emissions and Soot Formation Studies: The molecular structure of a fuel component influences the formation of pollutants like soot (particulate matter) and nitrogen oxides (NOx).[12][13][14] Branched alkanes generally show a lower tendency for soot formation compared to their linear counterparts.[12] Investigating the combustion byproducts of this compound can provide insights into formulating cleaner-burning fuels.

Quantitative Data Summary
PropertyIso-octane (2,2,4-trimethylpentane)n-HeptaneGeneral Trend for Branched Alkanes
Molecular Formula C₈H₁₈C₇H₁₆-
Research Octane Number (RON) 100 (by definition)[2][8]0 (by definition)[7]Generally higher than their linear isomers.[6][15] For C4-C8 alkanes, RON ranges from -20 to 100.[16]
Motor Octane Number (MON) 100 (by definition)0 (by definition)Generally higher than their linear isomers.
Ignition Delay Time Longer than n-alkanesShorter than iso-alkanesLonger ignition delay times are characteristic of higher octane numbers, indicating greater resistance to autoignition.[9]
Soot Formation Lower tendencyHigher tendencyBranching in the alkane structure tends to reduce the formation of soot precursors.[12][17]

Experimental Protocols

Protocol for Determination of Research Octane Number (RON)

This protocol is based on the standard ASTM D2699 method, which utilizes a Cooperative Fuel Research (CFR) engine.

Objective: To determine the anti-knock characteristics of this compound under mild engine conditions.

Apparatus:

  • Standardized Cooperative Fuel Research (CFR) engine.[18][19]

  • Electronic knock meter.

  • Fuel handling and blending equipment.

  • Primary reference fuels (iso-octane and n-heptane).

Procedure:

  • Engine Preparation and Standardization:

    • Warm up the CFR engine to the standard operating conditions for RON testing (600 rpm).[18]

    • Calibrate the engine using primary reference fuels of known octane numbers to establish a standard knock intensity curve.

  • Sample Preparation:

    • Prepare a sufficient quantity of this compound for testing.

    • Prepare blends of the sample with primary reference fuels if its approximate octane number is unknown, to bracket the expected value.

  • Testing Procedure:

    • Introduce the this compound sample into the engine's fuel system.

    • Adjust the engine's compression ratio until a standard knock intensity is observed on the knock meter.

    • Record the compression ratio reading.

    • Run primary reference fuel blends of known octane numbers that bracket the sample's performance. For each blend, determine the compression ratio that produces the standard knock intensity.

  • Data Analysis:

    • The Research Octane Number of the sample is determined by comparing its knocking tendency to that of the reference fuel mixtures.[20][21]

    • Specifically, the octane number is interpolated from the compression ratios of the reference fuel blends that match the knock intensity of the sample.

Protocol for Measurement of Ignition Delay Time in a Shock Tube

Objective: To measure the high-temperature autoignition delay time of this compound.

Apparatus:

  • High-pressure shock tube.[9][10]

  • High-speed pressure transducers.

  • Optical diagnostics for emission spectroscopy (e.g., to detect OH* chemiluminescence).[10][11]

  • Gas mixing system for preparing precise fuel/oxidizer mixtures.

Procedure:

  • Mixture Preparation:

    • Prepare a dilute mixture of this compound vapor, an oxidizer (e.g., air or pure oxygen), and an inert gas (e.g., argon) in a mixing tank. The concentrations should be precisely known.

  • Shock Tube Operation:

    • Introduce the prepared gas mixture into the driven section of the shock tube.

    • Introduce a high-pressure driver gas (e.g., helium) into the driver section.

    • Rupture the diaphragm separating the two sections, generating a shock wave that propagates through the test gas, rapidly heating and compressing it.[10]

  • Data Acquisition:

    • The shock wave reflects off the end wall of the tube, creating a region of stagnant, high-temperature, and high-pressure gas.

    • Record the pressure history using high-speed pressure transducers located near the end wall.

    • Simultaneously, use optical diagnostics to record the emission of characteristic radical species, such as OH*, which signals the onset of ignition.[11]

  • Data Analysis:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition.[11][22]

    • The onset of ignition is typically identified by the sharp increase in pressure and the rapid rise in OH* emission signal.[11]

Protocol for Analysis of Combustion Products by Gas Chromatography

Objective: To identify and quantify the stable products of this compound combustion.

Apparatus:

  • Combustion reactor (e.g., flow reactor, jet-stirred reactor).

  • Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector (FID) for hydrocarbons and a Thermal Conductivity Detector (TCD) for permanent gases).[23][24]

  • Gas sampling system.

  • Calibration gas standards.

Procedure:

  • Combustion Experiment:

    • Establish a steady-state combustion of this compound in the reactor under controlled conditions (temperature, pressure, and equivalence ratio).

  • Gas Sampling:

    • Extract a sample of the combustion products from the reactor using a heated sampling probe to prevent condensation of less volatile species.

    • Pass the sample through a cold trap to remove water if necessary, depending on the analysis goals.

  • Gas Chromatography Analysis:

    • Inject a known volume of the gas sample into the GC.

    • The different components of the mixture are separated based on their interaction with the stationary phase in the GC column.[25][26]

    • The FID is used to detect and quantify hydrocarbon species, while the TCD is used for permanent gases like CO, CO₂, O₂, and N₂.[24]

  • Data Analysis:

    • Identify the components in the combustion products by comparing their retention times with those of known calibration standards.[25]

    • Quantify the concentration of each species by comparing the peak areas from the sample chromatogram to a calibration curve generated from the standard gas mixtures.[23]

Visualizations

Experimental_Workflow_Octane_Rating cluster_prep Preparation cluster_testing CFR Engine Testing (ASTM D2699) cluster_analysis Data Analysis Fuel_Sample This compound CFR_Engine Standardized CFR Engine Fuel_Sample->CFR_Engine Reference_Fuels Iso-octane & n-Heptane Reference_Fuels->CFR_Engine Set_Conditions Set RON Conditions (600 rpm) CFR_Engine->Set_Conditions Measure_Knock Measure Knock Intensity Set_Conditions->Measure_Knock Compare_CR Compare Compression Ratios at Standard Knock Measure_Knock->Compare_CR Interpolate_ON Interpolate Octane Number Compare_CR->Interpolate_ON Result RON of Sample Interpolate_ON->Result

Workflow for Research Octane Number (RON) determination.

Combustion_Analysis_Pathway cluster_combustion Combustion Process cluster_products Combustion Products Fuel This compound + Oxidizer Ignition Ignition Fuel->Ignition Radical_Pool Formation of Radical Pool (H, O, OH) Ignition->Radical_Pool NOx NOx Formation (High Temp) Ignition->NOx High Temp with N2 Decomposition Fuel Decomposition Radical_Pool->Decomposition Complete Complete Combustion (CO2, H2O) Decomposition->Complete Incomplete Incomplete Combustion (CO, UHCs) Decomposition->Incomplete Soot Soot Precursors (PAHs) Decomposition->Soot

Generalized reaction pathways in alkane combustion.

References

Determining the Octane Rating of 5-Ethyl-2-methylheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Octane (B31449) Rating

The octane rating of a gasoline is a measure of its resistance to autoignition, or "knocking," in an engine.[1] This phenomenon occurs when the fuel-air mixture in the cylinder ignites prematurely under compression, leading to a loss of power and potential engine damage. The octane number is determined by comparing the anti-knock properties of a test fuel to those of reference fuels.[2]

The two standard measures of octane rating are:

  • Research Octane Number (RON): Determined under relatively mild engine conditions, simulating low-speed, light-load driving such as in urban areas.[3][4]

  • Motor Octane Number (MON): Determined under more severe engine conditions, including higher engine speeds and temperatures, which are more representative of highway driving or high-load operation.[5][6]

The Anti-Knock Index (AKI), which is posted on gasoline pumps in the United States, is the average of the RON and MON ((RON+MON)/2).[7]

The octane rating scale is defined by two primary reference fuels:

  • n-heptane: A straight-chain alkane that is prone to knocking and is assigned an octane rating of 0.[2]

  • Isooctane (B107328) (2,2,4-trimethylpentane): A highly branched alkane that is very resistant to knocking and is assigned an octane rating of 100.[2]

The octane number of a test fuel is the percentage by volume of isooctane in a blend with n-heptane that exhibits the same knocking intensity as the test fuel under the specified test conditions.[2][8] Generally, branched alkanes have significantly higher octane ratings than their straight-chain isomers due to their more compact molecular structure, which is more resistant to the pre-ignition reactions that cause knocking.[1]

Data Presentation

While specific experimental data for the Research Octane Number (RON) and Motor Octane Number (MON) of 5-Ethyl-2-methylheptane are not available in the reviewed literature, the following table provides the standardized values for the primary reference fuels. Should experimental data for this compound become available, it would be presented in a similar format for comparison.

CompoundChemical StructureResearch Octane Number (RON)Motor Octane Number (MON)
n-Heptane CH₃(CH₂)₅CH₃00
Isooctane (2,2,4-Trimethylpentane) (CH₃)₃CCH₂CH(CH₃)₂100100
This compound CH₃CH(CH₃)CH₂CH₂CH(C₂H₅)CH₂CH₃Data Not AvailableData Not Available

Experimental Protocols

The determination of RON and MON for this compound requires the use of a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[1][9] These engines are specifically designed with a variable compression ratio to induce and measure knocking.[3][9]

Materials and Equipment
  • Cooperative Fuel Research (CFR) Engine: A specialized, single-cylinder, four-stroke engine with a variable compression ratio.[5][9]

  • Primary Reference Fuels:

    • Isooctane (2,2,4-trimethylpentane) of certified purity (≥ 99.75%).

    • n-heptane of certified purity (≥ 99.75%).

  • Toluene Standardization Fuel (TSF) Blends: For engine calibration and standardization.[10]

  • Sample: this compound of high purity.

  • Instrumentation:

    • Knockmeter to measure knock intensity.

    • Temperature and pressure sensors.

    • Fuel flow meters.

    • Air humidity control system.

Protocol for Research Octane Number (RON) Determination (ASTM D2699)

The RON test is conducted under the following standardized conditions:[1][3][4][8]

  • Engine Speed: 600 ± 6 rpm

  • Intake Air Temperature: 52 ± 1 °C (125 ± 2 °F)

  • Spark Timing: Fixed at 13° before top dead center (BTDC)

Procedure:

  • Engine Warm-up and Standardization: a. Warm up the CFR engine according to the manufacturer's instructions. b. Standardize the engine using the appropriate Toluene Standardization Fuel (TSF) blend to ensure it is operating within the specified tolerances.[11]

  • Sample Introduction: a. Introduce the this compound sample into the engine's fuel system.

  • Knock Intensity Measurement: a. Adjust the compression ratio of the engine until a standard knock intensity is observed on the knockmeter.

  • Bracketing with Reference Fuels: a. Select two primary reference fuel blends (mixtures of isooctane and n-heptane) that are expected to bracket the octane number of the sample (one with a slightly higher and one with a slightly lower knock intensity at the same compression ratio). b. Run the engine on each reference fuel blend and record the knock intensity.

  • Octane Number Calculation: a. The Research Octane Number of the sample is determined by linear interpolation of the knock intensities of the sample and the two bracketing reference fuels.

Protocol for Motor Octane Number (MON) Determination (ASTM D2700)

The MON test is conducted under more severe conditions to stress the fuel's knock resistance:[5][6][8]

  • Engine Speed: 900 ± 9 rpm

  • Intake Air Temperature: 149 ± 1 °C (300 ± 2 °F)

  • Spark Timing: Varies with the compression ratio.

  • Fuel/Air Mixture Temperature: Preheated.

Procedure:

  • Engine Warm-up and Standardization: a. Warm up the CFR engine as per the manufacturer's guidelines. b. Standardize the engine using the appropriate TSF blend for MON testing to ensure correct operation.[10]

  • Sample Introduction: a. Introduce the this compound sample into the engine's fuel system.

  • Knock Intensity Measurement: a. Adjust the compression ratio to achieve a standard knock intensity.

  • Bracketing with Reference Fuels: a. As with the RON test, select two primary reference fuel blends that bracket the expected MON of the sample. b. Operate the engine on each reference fuel and record the knock intensity.

  • Octane Number Calculation: a. The Motor Octane Number is calculated by linear interpolation based on the knock intensities of the sample and the bracketing reference fuels.

Mandatory Visualizations

Experimental Workflow for Octane Rating Determination

OctaneRatingWorkflow cluster_prep Preparation cluster_engine_setup Engine Setup & Standardization cluster_testing Testing Procedure cluster_analysis Data Analysis P1 Procure High-Purity This compound S1 CFR Engine Warm-up P1->S1 P2 Prepare Primary Reference Fuels (Isooctane, n-Heptane) P2->S1 P3 Prepare TSF Blends S3 Engine Standardization with TSF Blends P3->S3 S2 Set Operating Conditions (RON or MON) S1->S2 S2->S3 T1 Introduce Sample Fuel S3->T1 T2 Adjust Compression Ratio to Standard Knock Intensity T1->T2 T3 Bracket with Two Reference Fuel Blends T2->T3 T4 Record Knock Intensities T3->T4 A1 Interpolate Knock Intensities T4->A1 A2 Calculate RON or MON A1->A2 A3 Report Final Octane Number A2->A3

Caption: Workflow for RON/MON Determination.

Logical Relationship of Octane Rating Components

OctaneComponents Fuel Test Fuel (this compound) RON Research Octane Number (RON) ASTM D2699 Fuel->RON Mild Conditions MON Motor Octane Number (MON) ASTM D2700 Fuel->MON Severe Conditions AKI Anti-Knock Index (AKI) RON->AKI MON->AKI Performance Anti-Knock Performance AKI->Performance

Caption: Relationship of Octane Rating Metrics.

Conclusion

The determination of the Research Octane Number and Motor Octane Number is essential for characterizing the anti-knock quality of fuels like this compound. The standardized ASTM D2699 and D2700 test methods provide a rigorous and repeatable framework for obtaining these values. While specific experimental data for this compound is not currently available in the reviewed literature, the detailed protocols provided herein offer a clear guide for researchers and scientists to perform this determination. The highly branched structure of this compound suggests it would likely exhibit a high octane rating, contributing to its potential as a component in high-performance fuels. Empirical testing following these established protocols is necessary to quantify its precise RON and MON values.

References

Application Notes and Protocols: 5-Ethyl-2-methylheptane in Surrogate Fuel Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surrogate fuels, composed of a limited number of well-characterized hydrocarbon components, are essential tools for the computational modeling and experimental investigation of complex real-world fuels like jet fuel and gasoline. The selection of appropriate surrogate components is critical for accurately emulating the physical and chemical properties of the target fuel. Branched alkanes are a significant class of compounds in many transportation fuels, influencing properties such as octane (B31449) rating and ignition behavior.

5-Ethyl-2-methylheptane (C10H22) is a branched alkane with potential for inclusion in surrogate fuel mixtures. This document provides an overview of its properties, outlines protocols for its characterization as a surrogate fuel component, and presents a framework for its evaluation. Due to a lack of extensive experimental data for this compound in the public domain, this document also leverages data from a structurally similar C8 isomer, 2-methylheptane, as an illustrative example for data presentation and experimental context.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for initial surrogate fuel formulation and for computational fluid dynamics (CFD) modeling.

PropertyValueReference
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][2]
CAS Number 13475-78-0[1][2]
Boiling Point 160 °C[3]
InChIKey DGEMPTLPTFNEHJ-UHFFFAOYSA-N[1][4]
Canonical SMILES CCC(CC)CCC(C)C[4]

Experimental Protocols for Surrogate Fuel Component Characterization

The evaluation of a new component for a surrogate fuel mixture involves a series of standardized experiments to determine its combustion characteristics. The following protocols are fundamental to this process.

Protocol 1: Determination of Ignition Delay Time (IDT)

Objective: To measure the time delay between the initial compression and the onset of combustion under various temperature, pressure, and equivalence ratio conditions. This is a critical parameter for understanding autoignition behavior.

Apparatus:

  • Shock Tube (ST)

  • Rapid Compression Machine (RCM)

Methodology:

  • Mixture Preparation: Prepare a gaseous mixture of this compound, an oxidizer (typically air or a synthetic air mixture), and a diluent (e.g., Argon) in a mixing vessel. The mole fractions of each component should be precisely controlled to achieve the desired equivalence ratio.

  • Shock Tube Operation:

    • Introduce the prepared mixture into the driven section of the shock tube.

    • Rupture the diaphragm separating the driver and driven sections, generating a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.

    • Monitor the pressure profile and light emission (e.g., from OH* chemiluminescence) at a fixed location near the end wall of the shock tube.

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or light emission indicating the onset of combustion.

  • Rapid Compression Machine Operation:

    • Introduce the prepared mixture into the combustion chamber of the RCM.

    • Rapidly compress the mixture with a piston to a specified temperature and pressure.

    • Monitor the pressure history within the combustion chamber.

    • The ignition delay time is defined as the time from the end of compression to the point of maximum rate of pressure rise.

  • Data Analysis: Repeat the experiment across a range of temperatures, pressures, and equivalence ratios relevant to internal combustion engine operation. Plot the logarithm of the ignition delay time against the inverse of the temperature to observe the characteristic "NTC" (Negative Temperature Coefficient) behavior if present.

Protocol 2: Measurement of Laminar Flame Speed (LFS)

Objective: To determine the propagation speed of a laminar flame through a premixed fuel-air mixture under specific conditions. LFS is a fundamental property that influences flame stability and is used for validating chemical kinetic models.

Apparatus:

  • Constant Volume Combustion Chamber (Spherical Flame Method)

  • Bunsen Burner (Bunsen Flame Method)

Methodology (Spherical Flame Method):

  • Mixture Preparation: Prepare a homogeneous mixture of this compound and air at a known equivalence ratio, temperature, and pressure inside a spherical combustion chamber.

  • Ignition: Ignite the mixture at the center of the chamber using a pair of electrodes to create a spherically expanding flame.

  • Flame Imaging: Record the propagation of the flame front using a high-speed schlieren imaging system.

  • Data Extraction: From the recorded images, determine the flame radius as a function of time.

  • Calculation: The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero flame stretch. This is typically done for various equivalence ratios at a given temperature and pressure.

Illustrative Quantitative Data: 2-Methylheptane

As a proxy for the type of data that would be generated for this compound, Table 2 presents experimental ignition delay times for the structurally similar molecule, 2-methylheptane.

Temperature (K)Pressure (atm)Equivalence Ratio (φ)Ignition Delay Time (μs)Reference
~700-1300101.0Varies with temperature[5]
~700-1300251.0Varies with temperature[5]

Note: The reference provides graphical data which shows the characteristic decrease in ignition delay time with increasing temperature.

Visualizations

Logical Workflow for New Surrogate Component Evaluation

The following diagram outlines the typical workflow for evaluating a new candidate molecule, such as this compound, for inclusion in a surrogate fuel mixture.

Surrogate_Component_Workflow A Identify Candidate Component (e.g., this compound) B Physicochemical Property Analysis (Boiling Point, Density, etc.) A->B C Fundamental Combustion Experiments B->C D Ignition Delay Time (ST/RCM) C->D E Laminar Flame Speed C->E F Species Profiling (JSR/Flow Reactor) C->F G Develop/Refine Chemical Kinetic Model D->G E->G F->G H Model Validation Against Experimental Data G->H H->G Iterate I Incorporate into Multi-Component Surrogate Mixture H->I J Validate Surrogate Mixture Performance I->J

Caption: Workflow for evaluating a new surrogate fuel component.

Generalized Oxidation Pathway for a Branched Alkane

This diagram illustrates a simplified, high-level reaction pathway for the oxidation of a branched alkane like this compound, highlighting key intermediate species classes.

Branched_Alkane_Oxidation Fuel This compound (RH) Radical Alkyl Radical (R•) Fuel->Radical + OH•, H•, O• Peroxy Alkylperoxy Radical (ROO•) Radical->Peroxy + O2 BetaScission Smaller Alkenes + Radicals (β-scission) Radical->BetaScission Hydroperoxy Hydroperoxyalkyl Radical (•QOOH) Peroxy->Hydroperoxy Isomerization Ketohydroperoxide Ketohydroperoxide Hydroperoxy->Ketohydroperoxide + O2 Ketohydroperoxide->BetaScission Decomposition Products CO, CO2, H2O BetaScission->Products Further Oxidation

Caption: Simplified branched alkane oxidation pathway.

Conclusion

While this compound is a plausible candidate for inclusion in surrogate fuel mixtures, a comprehensive experimental and modeling effort is required to fully characterize its combustion behavior. The protocols and workflows outlined in this document provide a roadmap for researchers to undertake such an evaluation. The generation of fundamental data, such as ignition delay times and laminar flame speeds, will be the first critical step towards the development of a robust chemical kinetic model for this molecule and its subsequent integration into next-generation surrogate fuel formulations.

References

Application of 5-Ethyl-2-methylheptane in Petrochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-methylheptane is a branched-chain alkane that serves as a valuable reference compound in the petrochemical industry.[1] Its well-defined structure and chromatographic behavior make it a useful component in standard mixtures for the detailed analysis of hydrocarbon streams such as gasoline, naphtha, and reformates. This document provides detailed application notes and protocols for the use of this compound in petrochemical analysis, primarily focusing on its application in gas chromatography (GC) for Detailed Hydrocarbon Analysis (DHA).

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its application in analytical chemistry.

PropertyValue
CAS Number 13475-78-0
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
Boiling Point 165-167 °C
Density 0.73 g/cm³
Synonyms 2-Methyl-5-ethylheptane

Application in Detailed Hydrocarbon Analysis (DHA)

Detailed Hydrocarbon Analysis is a gas chromatographic method used to separate and quantify individual hydrocarbon components in complex mixtures like gasoline.[2][3][4] Standard test methods such as ASTM D6730 provide a framework for this analysis.[5] this compound is a known component in these complex mixtures and can be included in calibration standards to ensure accurate identification and quantification of branched alkanes in the C10 range.

Logical Workflow for DHA

The following diagram illustrates the general workflow for performing a Detailed Hydrocarbon Analysis.

DHA_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Petrochemical Sample (e.g., Gasoline) Injection Inject Sample/Standard into GC Sample->Injection Standard Calibration Standard containing this compound Standard->Injection Separation Chromatographic Separation on Capillary Column Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Peak_ID Peak Identification based on Retention Time/Kovats Index Detection->Peak_ID Quantification Quantification using Response Factors Peak_ID->Quantification Report Generate Composition Report Quantification->Report

Caption: General workflow for Detailed Hydrocarbon Analysis (DHA).

Experimental Protocols

Protocol: Quantitative Analysis of Branched Alkanes in Gasoline using GC-FID

Objective: To identify and quantify this compound and other branched alkanes in a gasoline sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5), 100 m x 0.25 mm ID, 0.5 µm film thickness

  • Helium or Hydrogen (carrier gas)

  • High-purity this compound standard

  • N-alkane standard mix (e.g., C5-C15) for Kovats index calculation

  • Gasoline sample

  • Volumetric flasks and syringes

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_gc GC-FID Analysis cluster_analysis Data Analysis A Prepare n-alkane standard solution D Inject n-alkane standard for Kovats Index calibration A->D B Prepare this compound calibration standards E Inject this compound standards for calibration curve B->E C Dilute gasoline sample F Inject diluted gasoline sample C->F G Calculate Kovats Index of unknown peaks D->G I Quantify this compound using the calibration curve E->I H Identify this compound in sample by comparing Kovats Index F->H G->H H->I

Caption: Step-by-step experimental workflow for quantification.

Procedure:

  • Instrument Setup:

    • Install the capillary column in the GC.

    • Set the carrier gas flow rate (Helium: ~1-2 mL/min; Hydrogen: ~3-4 mL/min).

    • Set the injector temperature to 250 °C and the detector temperature to 300 °C.

    • Set the oven temperature program:

      • Initial temperature: 35 °C, hold for 10 minutes.

      • Ramp 1: 2 °C/minute to 60 °C.

      • Ramp 2: 5 °C/minute to 200 °C, hold for 10 minutes.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1% to 5% (w/w).

    • Prepare a solution of n-alkanes (e.g., C8, C9, C10, C11) for the determination of Kovats retention indices.

  • Sample Preparation:

    • If necessary, dilute the gasoline sample in a suitable solvent to bring the concentration of the target analytes within the calibration range.

  • Analysis:

    • Inject the n-alkane standard mixture to determine the retention times of the n-alkanes.

    • Inject the this compound calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared gasoline sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the gasoline sample chromatogram by comparing its Kovats retention index to the value obtained from the standard.

    • Calculate the concentration of this compound in the gasoline sample using the calibration curve.

Quantitative Data

The following tables summarize key quantitative data for the use of this compound in petrochemical analysis.

Table 1: Physical and Chromatographic Properties

ParameterValueReference
CAS Number 13475-78-0[6][7][8][9]
Molecular Formula C10H22[6][7][8][9]
Molecular Weight 142.28 g/mol [6][7][8][9]
Kovats Retention Index (non-polar column) 924 - 929[10]

Table 2: Typical GC-FID Parameters for Detailed Hydrocarbon Analysis

ParameterCondition
Column 100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane
Column Dimensions 100 m x 0.25 mm ID, 0.5 µm film thickness
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program 35°C (10 min) -> 2°C/min to 60°C -> 5°C/min to 200°C (10 min)
Flame Ionization Detector (FID) Response Factor

Conclusion

This compound is a key compound for the accurate analysis of branched alkanes in petrochemical samples. Its use as a component in calibration standards for Detailed Hydrocarbon Analysis by GC-FID allows for reliable identification and quantification. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field. Adherence to standardized methods like ASTM D6730, combined with proper calibration procedures, will ensure high-quality analytical results.

References

Application Note: Quantification of 5-Ethyl-2-methylheptane in Complex Mixtures Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 5-Ethyl-2-methylheptane, a branched alkane, in complex hydrocarbon mixtures using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol covers sample preparation, instrument configuration, and data analysis. This method is suitable for the analysis of various matrices, including petroleum products, environmental samples, and research formulations. The presented protocol provides a reliable framework for the accurate determination of this compound, addressing the analytical challenges posed by isomeric complexity in hydrocarbon analysis.

Introduction

This compound is a C10 branched-chain alkane that can be found in complex hydrocarbon mixtures such as gasoline and other fuels.[1] Accurate quantification of specific branched alkanes is crucial for fuel quality assessment, environmental monitoring, and in chemical research as a model compound.[2] The analysis of such compounds is often challenging due to the presence of numerous structural isomers with similar physicochemical properties, leading to co-elution in chromatographic separations and similar fragmentation patterns in mass spectrometry.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[2][5][6] Its high separation efficiency and sensitive, specific detection make it ideal for the quantification of individual components in complex matrices.[5] This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrumental parameters, and method performance characteristics.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract this compound and remove interfering compounds.

2.1.1. Liquid Samples (e.g., Fuel, Oil)

  • Direct Dilution: For samples with high concentrations of the analyte, a simple dilution with a suitable volatile organic solvent like hexane (B92381) or dichloromethane (B109758) is sufficient.[2][7]

    • Accurately weigh or measure a known volume of the sample.

    • Dilute with the chosen solvent to bring the analyte concentration within the calibration range. A typical starting dilution is 1:100.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.[8]

  • Liquid-Liquid Extraction (LLE): For samples where the analyte is in an aqueous or polar matrix.[2]

    • To 10 mL of the liquid sample, add 5 mL of a non-polar extraction solvent (e.g., hexane, pentane).

    • Add a known amount of an appropriate internal standard (e.g., deuterated alkane).

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Carefully collect the organic (upper) layer containing the analyte.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.[9]

    • Transfer the extract to a 2 mL autosampler vial.

2.1.2. Solid Samples (e.g., Soil, Sediment)

  • Solid-Liquid Extraction (SLE):

    • Weigh approximately 5 g of the homogenized solid sample into a clean extraction vessel.

    • Add a known amount of internal standard.

    • Add 20 mL of an appropriate extraction solvent (e.g., hexane/acetone mixture).

    • Extract using sonication for 15 minutes or Soxhlet extraction for 4-6 hours.

    • Filter the extract to remove solid particles.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer to a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions

A standard gas chromatograph coupled to a mass spectrometer is used for this analysis.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Injection PortSplit/Splitless
Injector Temperature250°C
Injection Volume1 µL
Split Ratio50:1 (can be optimized)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial: 40°C, hold for 2 min
Ramp: 10°C/min to 280°C
Hold: 5 min at 280°C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Scan Rangem/z 40-300
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compoundQuantifier: m/z 57, Qualifiers: m/z 43, 71
Calibration and Quantification
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard: Spike all calibration standards and samples with a constant concentration of an internal standard (e.g., octane-d18).

  • Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with a correlation coefficient (R²) > 0.995 is desirable.

  • Quantification: Analyze the samples and use the calibration curve to determine the concentration of this compound in the prepared sample. The final concentration in the original sample is calculated by accounting for any dilution or concentration factors.

Data Presentation

The performance of the described GC-MS method is summarized in Table 2. This data is representative of what can be expected from a properly validated method for alkane quantification.[10][11][12]

Table 2: Representative Quantitative Performance Data

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%
Retention Time~8.5 min (dependent on specific GC conditions)

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture (Liquid or Solid) Extraction Extraction / Dilution (LLE, SLE, or Direct Dilution) Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Filtration Filtration / Concentration Spiking->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan & SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Analytical Technique Selection Logic

analytical_logic cluster_considerations Key Considerations cluster_technique Chosen Technique Analyte This compound (Volatile Branched Alkane) Volatility High Volatility Analyte->Volatility Matrix Complex Mixture (e.g., Fuel, Environmental) Isomers Presence of Isomers Matrix->Isomers Concentration Trace to High Concentration Matrix->Concentration GC Gas Chromatography (GC) - Separates by boiling point Volatility->GC MS Mass Spectrometry (MS) - Provides mass information Isomers->MS GCMS GC-MS - High Sensitivity & Specificity Concentration->GCMS GC->GCMS MS->GCMS

Caption: Logic for selecting GC-MS for this compound analysis.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive approach for the quantification of this compound in complex mixtures. The protocol is adaptable to various sample matrices through appropriate sample preparation techniques. By following the detailed experimental procedures and instrumental parameters, researchers can achieve accurate and precise results, which are essential for quality control, regulatory compliance, and fundamental research in chemistry and environmental science.

References

Application Notes and Protocols for the Preparation of 5-Ethyl-2-methylheptane Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the preparation of standard solutions of 5-Ethyl-2-methylheptane, a volatile organic compound. The following sections detail the necessary material and safety information, a step-by-step procedure for preparing a stock solution, and a method for creating a series of working standards through serial dilution.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for the accurate preparation of standard solutions and for ensuring laboratory safety. These properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
CAS Number 13475-78-0
Density 0.732 g/mL
Boiling Point ~160 °C
Appearance Colorless liquid

Experimental Protocol: Preparation of Standard Solutions

This protocol describes the preparation of a 1000 mg/L primary stock solution of this compound in hexane (B92381), followed by the creation of a set of working standards at lower concentrations using serial dilution. Such standards are commonly used for the calibration of analytical instrumentation like Gas Chromatography (GC) systems.[1]

Materials and Equipment
  • This compound (≥98% purity)

  • n-Hexane (HPLC or analytical grade)

  • 10 mL volumetric flask, Class A

  • 100 mL volumetric flask, Class A

  • Calibrated analytical balance (readability ± 0.0001 g)

  • Glass Pasteur pipettes or calibrated micropipettes with appropriate tips

  • Volumetric pipettes (various sizes)

  • Scintillation vials or other appropriate containers with PTFE-lined caps (B75204)

  • Laboratory fume hood

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Safety Precautions

This compound and hexane are volatile and flammable organic compounds. All handling and preparation steps must be performed in a well-ventilated laboratory fume hood.[2][3][4][5] Avoid inhalation of vapors and contact with skin and eyes.[3][4][5] Keep away from heat, sparks, and open flames.[2][4] Grounding and bonding of containers may be necessary to prevent static discharge.[4] Store all solutions in tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

Preparation of 1000 mg/L Stock Solution
  • Tare the Volumetric Flask : Place a clean and dry 10 mL Class A volumetric flask on the analytical balance and tare the weight.

  • Weighing the Analyte : Carefully add approximately 10 mg of this compound directly into the tared volumetric flask using a glass Pasteur pipette or a micropipette. Record the exact weight.

  • Dissolving the Analyte : Add a small amount of n-hexane to the volumetric flask to dissolve the this compound. Gently swirl the flask to ensure complete dissolution.

  • Bringing to Volume : Once dissolved, carefully add n-hexane to the 10 mL mark of the volumetric flask. Use a Pasteur pipette for the final addition to ensure accuracy.

  • Homogenization : Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculation of Exact Concentration : Calculate the precise concentration of the stock solution using the following formula:

    Concentration (mg/L) = (Mass of this compound (mg)) / (Volume of flask (L))

Preparation of Working Standard Solutions by Serial Dilution

This section describes a 10-fold serial dilution to prepare working standards of 100 mg/L, 10 mg/L, and 1 mg/L.

  • Labeling : Label three clean 10 mL volumetric flasks as 100 mg/L, 10 mg/L, and 1 mg/L.

  • Preparation of 100 mg/L Standard : Pipette 1 mL of the 1000 mg/L stock solution into the volumetric flask labeled "100 mg/L". Dilute to the 10 mL mark with n-hexane. Cap and invert to mix.

  • Preparation of 10 mg/L Standard : Pipette 1 mL of the 100 mg/L standard solution into the volumetric flask labeled "10 mg/L". Dilute to the 10 mL mark with n-hexane. Cap and invert to mix.

  • Preparation of 1 mg/L Standard : Pipette 1 mL of the 10 mg/L standard solution into the volumetric flask labeled "1 mg/L". Dilute to the 10 mL mark with n-hexane. Cap and invert to mix.

  • Storage : Transfer the prepared working standards to appropriately labeled vials with PTFE-lined caps and store under the recommended conditions.

Data Presentation

The following table summarizes the preparation of the this compound standard solutions.

SolutionInitial Concentration (mg/L)Volume of Aliquot (mL)Final Volume (mL)Final Concentration (mg/L)
Stock Solution Neat (Liquid)0.0137 mL (10 mg)101000
Working Standard 1 1000110100
Working Standard 2 10011010
Working Standard 3 11101

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_0 Preparation of Stock Solution cluster_1 Serial Dilution for Working Standards A Weigh 10 mg of This compound B Dissolve in n-Hexane A->B C Adjust Volume to 10 mL in Volumetric Flask B->C D 1000 mg/L Stock Solution C->D E Take 1 mL of 1000 mg/L Stock D->E Transfer for Dilution F Dilute to 10 mL with n-Hexane E->F G 100 mg/L Working Standard F->G H Take 1 mL of 100 mg/L Standard G->H I Dilute to 10 mL with n-Hexane H->I J 10 mg/L Working Standard I->J K Take 1 mL of 10 mg/L Standard J->K L Dilute to 10 mL with n-Hexane K->L M 1 mg/L Working Standard L->M

References

5-Ethyl-2-methylheptane as a non-polar solvent in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-Ethyl-2-methylheptane as a non-polar solvent for applications in organic synthesis. Due to its branched structure and non-polar nature, this compound presents a potentially valuable alternative to conventional non-polar solvents. This document outlines its physicochemical properties, potential applications, and generalized protocols for its use.

Introduction

This compound is a branched-chain alkane with the chemical formula C10H22. As a member of the isoparaffin family, it is characterized by high purity, low odor, and low toxicity, making it an attractive solvent for a variety of applications, including as a reaction medium in organic synthesis. Its non-polar character makes it suitable for dissolving non-polar reagents and facilitating reactions that proceed favorably in a hydrocarbon environment.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific reaction conditions, such as required temperature ranges and compatibility with various reagents.

PropertyValue
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS Number 13475-78-0
Appearance Colorless liquid
Boiling Point 165-168 °C
Melting Point -
Density 0.74 g/cm³ at 20 °C
Viscosity 1.1 mPa·s at 20 °C
Flash Point 45 °C (113 °F)
Solubility in Water Insoluble
Dielectric Constant ~2.0

Potential Applications in Organic Synthesis

While specific documented applications of this compound in peer-reviewed organic synthesis literature are limited, its properties suggest its utility in several classes of reactions that benefit from a non-polar, high-boiling solvent. Branched alkanes are known for their chemical inertness, which prevents interference with reactive intermediates.

Potential applications include:

  • Reactions involving organometallic reagents: Grignard reactions and certain types of coupling reactions where a non-coordinating, non-polar solvent is required.

  • Reactions at elevated temperatures: Its relatively high boiling point allows for conducting reactions that require significant thermal energy without the need for high-pressure apparatus.

  • Extractions: As a non-polar solvent, it can be used for the extraction of non-polar organic compounds from aqueous or polar media.

  • Crystallization: It can serve as a suitable solvent for the crystallization of non-polar compounds.

Experimental Protocols (General)

The following are generalized protocols for utilizing this compound as a solvent in organic synthesis. Specific reaction parameters should be optimized for each individual transformation.

General Workflow for a Non-Polar Reaction

The logical workflow for employing a non-polar solvent like this compound in a typical organic reaction is depicted below.

G A Reagent & Solvent Preparation B Reaction Setup under Inert Atmosphere A->B Dry Solvent C Addition of Reagents B->C Dissolved Reactants D Reaction Monitoring (e.g., TLC, GC) C->D Heating/Stirring E Work-up & Extraction D->E Reaction Completion F Purification (e.g., Chromatography) E->F Crude Product G Product Isolation F->G Purified Fractions

Caption: General experimental workflow for organic synthesis in a non-polar solvent.

Protocol for a Hypothetical Grignard Reaction

This protocol outlines the use of this compound as a solvent for the reaction of an aryl bromide with magnesium to form a Grignard reagent, followed by its reaction with an aldehyde.

Materials:

  • Magnesium turnings

  • Aryl bromide

  • Aldehyde

  • Anhydrous this compound

  • Anhydrous Diethyl ether (for initiation, if necessary)

  • Iodine crystal (for initiation, if necessary)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Initiation: Magnesium turnings are added to the flask. A small crystal of iodine and a few drops of anhydrous diethyl ether may be added to activate the magnesium surface.

  • Grignard Formation: A solution of the aryl bromide in anhydrous this compound is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. The addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: The reaction mixture is cooled to 0 °C in an ice bath. A solution of the aldehyde in anhydrous this compound is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to yield the desired alcohol.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a non-polar solvent for a given organic reaction can be visualized as a signaling pathway, where the properties of the reactants and the desired reaction conditions dictate the optimal choice.

G cluster_0 Reactant Properties cluster_1 Solvent Selection A Non-polar Reactants D Select Non-Polar Solvent A->D B Moisture Sensitive E Anhydrous Conditions B->E C High Temperature Requirement F High Boiling Point Solvent C->F G This compound D->G E->G F->G

Caption: Decision pathway for selecting this compound as a reaction solvent.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a promising non-polar solvent for organic synthesis, offering advantages such as high purity, low toxicity, and a high boiling point. While specific documented applications in complex organic synthesis are not yet widespread, its physicochemical properties make it a suitable candidate for a range of reactions, particularly those involving non-polar and moisture-sensitive reagents at elevated temperatures. Further research into its application in various named reactions is warranted to fully explore its potential as a green and effective solvent in modern organic chemistry.

Application Note: High-Resolution Separation of Decane (C10H22) Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Decane (B31447) (C10H22), with its 75 structural isomers, presents a significant analytical challenge due to the similar physicochemical properties of its branched and straight-chain forms. This application note details a robust method for the high-resolution separation of decane isomers using capillary gas chromatography (GC) with flame ionization detection (FID). The protocol leverages a non-polar stationary phase and a precise temperature program to achieve baseline separation of key isomers. This methodology is critical for applications in petrochemical analysis, fuel characterization, and environmental monitoring where precise isomer identification is essential.

Introduction

The various isomers of decane exhibit different properties, such as octane (B31449) ratings and boiling points, which influence their suitability for various industrial applications, from gasoline blending to the synthesis of chemical intermediates. Consequently, the ability to separate and quantify individual C10H22 isomers is of paramount importance. High-resolution capillary gas chromatography is the premier technique for separating such complex mixtures of volatile hydrocarbons. The separation is primarily based on the differential partitioning of the isomers between the gaseous mobile phase and a liquid stationary phase, with elution order being heavily influenced by boiling point and molecular structure. Generally, more branched isomers are more volatile and thus have shorter retention times. For unambiguous identification, Kovats Retention Indices (RI) are utilized, providing standardized retention data that is less susceptible to instrumental variations than absolute retention times.

Data Presentation: Retention Indices of Selected C10H22 Isomers

The following table summarizes the Kovats Retention Indices for a selection of decane isomers on a non-polar stationary phase, providing a valuable reference for isomer identification.

Isomer NameStructureBoiling Point (°C)Kovats Retention Index (I) on a Non-Polar Column
n-DecaneCH3(CH2)8CH3174.11000
2-MethylnonaneCH3CH(CH3)(CH2)6CH3167.8974
3-MethylnonaneCH3CH2CH(CH3)(CH2)5CH3168.1982
4-MethylnonaneCH3(CH2)2CH(CH3)(CH2)4CH3166.6978
2,2-Dimethyloctane(CH3)3C(CH2)5CH3157.3930
2,3-DimethyloctaneCH3CH(CH3)CH(CH3)(CH2)4CH3164.7970
2,4-DimethyloctaneCH3CH(CH3)CH2CH(CH3)(CH2)3CH3161.7957
2,5-DimethyloctaneCH3CH(CH3)(CH2)2CH(CH3)(CH2)2CH3160.3954
3,3-DimethyloctaneCH3CH2C(CH3)2(CH2)4CH3161.8965
4,4-DimethyloctaneCH3(CH2)2C(CH3)2(CH2)3CH3160.9962
3-EthyloctaneCH3(CH2)4CH(CH2CH3)CH2CH3166.4993
4-EthyloctaneCH3(CH2)3CH(CH2CH3)CH2CH2CH3165.8988

Note: Retention indices are approximate and can vary slightly based on the specific column and analytical conditions.

Experimental Protocols

This section provides a detailed methodology for the high-resolution separation of C10H22 isomers.

Materials and Reagents
  • Solvent: Pentane (B18724) or Hexane (GC grade or higher)

  • Standards: A certified reference mixture of C10H22 isomers, or individual high-purity isomer standards.

  • n-Alkane Standard Mixture: A homologous series of n-alkanes (e.g., C8 to C14) for the determination of Kovats Retention Indices.

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each C10H22 isomer standard at a concentration of 1000 µg/mL in pentane.

  • Calibration Standards: Create a mixed standard solution containing all isomers of interest by diluting the stock solutions. A typical concentration for analysis is in the range of 10-100 µg/mL.

  • n-Alkane Mix: Prepare a mixture of n-alkanes (C8-C14) at a similar concentration to the isomer mix.

  • Sample Dilution: If analyzing an unknown sample, dilute it in pentane to an estimated concentration within the calibration range.

  • Vialing: Transfer the final solutions to 2 mL glass autosampler vials with PTFE-lined septa.

Gas Chromatography (GC) System and Conditions
  • System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column is recommended for the separation of alkanes. A 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase is suitable.

    • Example Column: Agilent J&W DB-1, 100 m x 0.25 mm I.D., 0.5 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (split ratio of 100:1 to avoid column overload)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 15 minutes.

    • Ramp 1: Increase to 100 °C at a rate of 2 °C/min.

    • Ramp 2: Increase to 200 °C at a rate of 5 °C/min, hold for 10 minutes.

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Data Analysis
  • Peak Identification: Identify the peaks in the chromatogram of the isomer mixture by comparing their retention times with those of the individual standards.

  • Kovats Retention Index (RI) Calculation:

    • Inject the n-alkane mixture under the same GC conditions.

    • Calculate the retention index (I) for each isomer using the following formula for temperature-programmed GC: I = 100 * [n + (tR(x) - tR(n)) / (tR(n+1) - tR(n))] Where:

      • n is the carbon number of the n-alkane eluting immediately before the isomer.

      • tR(x) is the retention time of the isomer.

      • tR(n) is the retention time of the n-alkane with carbon number n.

      • tR(n+1) is the retention time of the n-alkane with carbon number n+1.

  • Quantification: Create a calibration curve by plotting the peak area of each isomer versus its concentration from the analysis of the calibration standards. Determine the concentration of each isomer in the unknown sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between isomer structure and GC elution.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Analysis Stock Prepare Isomer Stock Solutions Cal_Std Create Mixed Calibration Standard Stock->Cal_Std Injection Inject Samples and Standards (1 µL) Cal_Std->Injection Alkane_Std Prepare n-Alkane Standard Mix RI_Calc Kovats Retention Index Calculation Alkane_Std->RI_Calc Sample_Prep Dilute Unknown Sample Sample_Prep->Injection GC_Setup Set Up GC System (Column, Temp Program) GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Peak_ID->RI_Calc Quant Quantification (Calibration Curve) Peak_ID->Quant Report Generate Report RI_Calc->Report Quant->Report

Caption: Experimental workflow for the GC analysis of C10H22 isomers.

Elution_Logic cluster_properties Molecular Properties cluster_gc GC Behavior Structure Isomer Structure Branching Degree of Branching Structure->Branching BoilingPoint Boiling Point Branching->BoilingPoint Inverse Relationship RetentionTime Retention Time Branching->RetentionTime More Branched -> Shorter RT Volatility Volatility BoilingPoint->Volatility Inverse Relationship Interaction Interaction with Stationary Phase Volatility->Interaction Weaker Interaction Interaction->RetentionTime Shorter

Caption: Relationship between C10H22 isomer structure and GC retention time.

Application Note: Characterization of Branched Alkanes Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The structural elucidation of branched alkanes presents a significant analytical challenge due to the small chemical shift dispersion and extensive signal overlap in one-dimensional (1D) ¹H NMR spectra.[1] While ¹³C NMR offers better signal dispersion, it lacks the sensitivity and connectivity information inherent in proton NMR. Two-dimensional (2D) NMR spectroscopy provides a powerful solution by dispersing signals into a second dimension, revealing correlations between nuclei that are essential for unambiguous structure determination.[2] This application note details the use of key 2D NMR experiments—COSY, TOCSY, HSQC, and HMBC—for the complete characterization of branched alkanes.

Application of 2D NMR Techniques

A combination of homonuclear and heteronuclear 2D NMR experiments is required to piece together the complete structure of a branched alkane.

  • COSY (Correlation Spectroscopy): This is the most fundamental 2D NMR experiment for determining proton-proton connectivity.[3] It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] In a COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the tracing of H-C-C-H spin systems and building fragments of the carbon skeleton.[4] A variant, Double-Quantum Filtered COSY (DQF-COSY), is particularly useful as it suppresses the intense diagonal peaks and reduces t1 noise, making the crucial cross-peaks easier to analyze.[5][6]

  • TOCSY (Total Correlation Spectroscopy): Also known as HOHAHA, the TOCSY experiment extends the correlations observed in COSY to an entire spin system.[7] A cross-peak in a TOCSY spectrum indicates that two protons are part of the same unbroken chain of coupled spins, even if they are not directly coupled themselves.[8][9] This is invaluable for identifying all the protons belonging to a specific branch of an alkane, clearly distinguishing different alkyl chains from one another.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to via one-bond J-coupling (¹JCH).[11][12] The resulting spectrum has a ¹H axis and a ¹³C axis, with each peak indicating a specific C-H bond.[12] HSQC is highly sensitive and is excellent for unambiguously assigning carbon chemical shifts and for distinguishing between CH, CH₂, and CH₃ groups based on their carbon chemical shifts.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[12] Direct one-bond correlations are typically suppressed.[11] This technique is critical for connecting different spin systems identified by COSY/TOCSY. For instance, it can link a methyl group to a quaternary carbon, which is invisible in proton NMR and HSQC, thereby completing the structural puzzle.

Data Presentation: Characteristic NMR Data

The chemical shifts and coupling constants are fundamental to interpreting NMR spectra. Branching introduces unique structural motifs like methine and quaternary carbons with distinct spectral features.

Table 1: Typical ¹H and ¹³C Chemical Shifts for Branched Alkanes

Proton/Carbon Type Structure Example Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Primary (Methyl) R-C H₃ 0.7 - 1.3 10 - 20
Secondary (Methylene) R₂-C H₂ 1.2 - 1.6 20 - 40
Tertiary (Methine) R₃-C H 1.4 - 1.8 25 - 45

| Quaternary Carbon | R₄-C | N/A | 30 - 50 |

Table 2: Typical Proton-Proton Coupling Constants in Alkanes

Coupling Type Description Typical Value (Hz)
³JHH Vicinal coupling (H-C-C-H) 6 - 8 Hz[13]

| ²JHH | Geminal coupling (H-C-H) | -10 to -15 Hz (often not resolved) |

Experimental Protocols

4.1 Sample Preparation

  • Dissolution: Dissolve 5-25 mg of the branched alkane sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Benzene-d₆, C₆D₆).

  • Filtration: To ensure magnetic field homogeneity, filter the sample solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Volume: Ensure the sample height in the NMR tube is sufficient to cover the receiver coils, typically around 4-6 cm.[14]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

4.2 2D NMR Data Acquisition The following are generalized starting parameters. Optimization may be required based on the specific spectrometer and sample.

ParameterCOSY / DQF-COSYTOCSYHSQCHMBC
Pulse Program cosygpmf (or similar)mlevphpr (or similar)hsqcedetgpsisp2 (or similar)hmbcgplpndqf (or similar)
¹H Spectral Width (F2) Cover all proton signals (~0.5-2.5 ppm)Cover all proton signals (~0.5-2.5 ppm)Cover all proton signals (~0.5-2.5 ppm)Cover all proton signals (~0.5-2.5 ppm)
¹³C Spectral Width (F1) N/AN/ACover all carbon signals (~10-60 ppm)Cover all carbon signals (~10-60 ppm)
Data Points (F2) 1024 - 20481024 - 20481024 - 20481024 - 2048
Increments (F1) 256 - 512256 - 512128 - 256256 - 512
Number of Scans (NS) 2 - 84 - 162 - 88 - 32
Relaxation Delay (d1) 1.5 - 2.0 s1.5 - 2.0 s1.5 - 2.0 s1.5 - 2.0 s
Key Parameter N/AMixing Time: 60-100 ms[7]¹JCH: ~125-140 HznJCH: Optimized for 4-8 Hz[15]

4.3 Data Processing

  • Fourier Transform: Perform a Fourier transform in both the F2 (direct) and F1 (indirect) dimensions.[16]

  • Window Function: Apply an appropriate window function (e.g., sine-bell or squared sine-bell) to both dimensions before Fourier transformation to improve resolution and signal-to-noise.[17]

  • Phasing: For phase-sensitive experiments like HSQC and TOCSY, carefully phase the spectrum in both dimensions to ensure all peaks have a pure absorption lineshape.[18] Magnitude-mode experiments like COSY and HMBC do not require phasing.[17]

  • Baseline Correction: Apply a baseline correction algorithm in both dimensions to correct for any distortions and ensure a flat baseline.[17]

  • Referencing: Calibrate the chemical shift axes using a known internal standard (e.g., residual solvent peak or TMS).

Visualizations

G Experimental Workflow for Branched Alkane Characterization cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structure Elucidation SamplePrep Sample Preparation (Alkane in Deuterated Solvent) NMR_1D 1. Acquire 1D Spectra (¹H, ¹³C, DEPT) SamplePrep->NMR_1D NMR_2D 2. Acquire 2D Spectra (COSY, TOCSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Fourier Transform, Phasing, Baseline Correction NMR_2D->Processing Analysis_COSY COSY/TOCSY Analysis (Identify Spin Systems) Processing->Analysis_COSY Analysis_HSQC HSQC Analysis (Assign C-H Pairs) Processing->Analysis_HSQC Analysis_HMBC HMBC Analysis (Connect Fragments, ID Quaternary C) Processing->Analysis_HMBC Structure Assemble Fragments & Propose Structure Analysis_COSY->Structure Analysis_HSQC->Structure Analysis_HMBC->Structure

Caption: A flowchart of the 2D NMR experimental workflow.

Caption: 2D NMR correlation pathways for 2-methylpentane.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Separation of 5-Ethyl-2-methylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for navigating the complexities of separating 5-Ethyl-2-methylheptane from its isomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the common challenges encountered during the separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from its isomers?

The primary challenge lies in the similar physicochemical properties of alkane isomers. This compound and its 74 structural isomers share the same molecular formula (C10H22) and, consequently, have very close boiling points, densities, and polarities.[1][2] Separation techniques that rely on differences in these properties, such as conventional distillation, are often inefficient and energy-intensive.[1] Increased branching in alkane isomers tends to lower their boiling points due to a reduction in the molecule's surface area, which weakens the intermolecular van der Waals forces.[1] However, for highly branched and compact isomers, these differences can be minimal, leading to co-elution in chromatographic methods and poor separation efficiency in distillation.

Q2: What are the most common isomers that I am likely to encounter with this compound?

While there are 75 isomers of decane (B31447) in total, the most common co-contaminants will be those with similar branching and boiling points.[3][4] These can include other methylheptanes, dimethyl-octanes, and ethyl-octanes. The exact isomeric composition will depend on the synthesis or sourcing of your material.

Q3: Which separation technique is most effective for this separation?

The most effective technique depends on the scale of the separation and the required purity.

  • Gas Chromatography (GC) is a powerful analytical technique for separating small quantities of volatile isomers and is excellent for purity analysis.[5]

  • Extractive Distillation can be employed for larger-scale separations by introducing a solvent that alters the relative volatilities of the isomers.[6]

  • Adsorptive Separation using materials like zeolites can separate isomers based on their size and shape.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound and its isomers.

Gas Chromatography (GC) Troubleshooting

Problem: Peak Co-elution or Poor Resolution

  • Possible Cause 1: Inappropriate GC Column.

    • Solution: For nonpolar alkanes, a non-polar stationary phase is generally recommended. Consider using a column with a different selectivity, such as a mid-polarity stationary phase (e.g., a 50% phenyl-methylpolysiloxane), if co-elution persists on a standard non-polar column like DB-5ms or HP-5ms. Increasing the column length or decreasing the internal diameter can also enhance resolution.[8]

  • Possible Cause 2: Suboptimal Oven Temperature Program.

    • Solution: A slow temperature ramp is crucial for separating closely boiling isomers. A slower ramp rate (e.g., 1-2°C/min) through the expected elution range of the C10 isomers will increase their interaction time with the stationary phase, improving separation.[8]

  • Possible Cause 3: Incorrect Carrier Gas Flow Rate.

    • Solution: The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is optimized for your column's internal diameter to maximize resolution. For a 0.25 mm ID column, a helium flow rate of approximately 1.0-1.2 mL/min is a good starting point.[8]

Extractive Distillation Troubleshooting

Problem: Ineffective Separation (Low Purity of Fractions)

  • Possible Cause 1: Incorrect Solvent Selection.

    • Solution: The solvent must selectively interact with one or more of the isomers to alter their relative volatilities. Common solvents for separating alkane isomers include N-methyl-2-pyrrolidone (NMP), sulfolane, and dimethylformamide (DMF).[6] The choice of solvent may require experimental screening to find the most effective one for your specific isomer mixture.

  • Possible Cause 2: Suboptimal Operating Conditions.

    • Solution: The solvent-to-feed ratio, reflux ratio, and the number of theoretical plates in the distillation column are critical parameters. A higher solvent-to-feed ratio and a higher reflux ratio generally improve separation but also increase energy consumption. These parameters need to be optimized for your specific separation needs.

Quantitative Data

The separation of this compound from its isomers is challenging due to their very similar boiling points. The degree of branching significantly influences the boiling point of an alkane; generally, more branched isomers have lower boiling points.[1]

Compound Molecular Formula Boiling Point (°C)
n-DecaneC10H22174.1[2]
This compound C10H22 160 [9][10]
2,6-DimethyloctaneC10H22~160-162 (estimated)
2,2,5,5-TetramethylhexaneC10H22~155-157 (estimated)
2,2,3,4,4-PentamethylpentaneC10H22~159-161 (estimated)

Note: Boiling points for isomers other than n-decane and this compound are estimates based on general trends and may vary slightly.

Experimental Protocols

Gas Chromatography (GC) Method for Isomer Separation

This protocol provides a starting point for the analytical separation of this compound from its isomers.

1. Sample Preparation:

2. GC System and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[11]
  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.[11]
  • Column: High-resolution capillary column, e.g., HP-PONA (50 m x 0.20 mm x 0.5 µm) or a similar non-polar stationary phase.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp: 2°C/min to 180°C.
  • Hold at 180°C for 10 minutes.
  • Detector: Flame Ionization Detector (FID) at 280°C.[11]

3. Data Analysis:

  • Identify peaks based on their retention times relative to a known standard of this compound.
  • Assess peak resolution and adjust the temperature program or carrier gas flow rate as needed to improve separation.

Extractive Distillation Protocol

This protocol outlines a general procedure for separating closely boiling alkane isomers using extractive distillation.

1. Materials:

  • Mixture of this compound and its isomers.
  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone).
  • Extractive distillation column and a solvent recovery column.[6]

2. Procedure:

  • Preheat the alkane isomer feed and introduce it into the middle section of the extractive distillation column.
  • Introduce the preheated solvent near the top of the column. A typical solvent-to-feed mass ratio can range from 1:1 to 5:1.[6]
  • Operate the column under conditions that maintain the solvent in the liquid phase.
  • The more volatile isomer will move up the column and be collected as the distillate.
  • The less volatile isomer, now associated with the solvent, will move down the column.
  • The bottom product (isomer and solvent) is then fed to a second column to recover the solvent.

3. Optimization:

  • The solvent-to-feed ratio, reflux ratio, and operating pressure should be optimized to achieve the desired purity with minimal energy consumption.

Visualizations

GC_Troubleshooting_Workflow start Poor Peak Resolution (Co-elution) check_column Is the GC column appropriate for alkane isomer separation? start->check_column change_column Select a column with higher selectivity (e.g., different polarity) or higher efficiency (longer length, smaller ID). check_column->change_column No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes change_column->optimize_temp adjust_temp Decrease the ramp rate (e.g., 1-2°C/min) during the elution window of the isomers. optimize_temp->adjust_temp No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes adjust_temp->check_flow adjust_flow Adjust flow rate to the optimal linear velocity for the column ID. check_flow->adjust_flow No end Resolution Improved check_flow->end Yes adjust_flow->end

Caption: Troubleshooting workflow for poor peak resolution in GC.

Extractive_Distillation_Workflow feed Isomer Mixture Feed ext_col Extractive Distillation Column feed->ext_col solvent_feed Solvent Feed solvent_feed->ext_col condenser1 Condenser ext_col->condenser1 reboiler1 Reboiler ext_col->reboiler1 condenser1->ext_col Reflux distillate More Volatile Isomer condenser1->distillate reboiler1->ext_col sol_rec_col Solvent Recovery Column reboiler1->sol_rec_col Bottoms (Isomer + Solvent) condenser2 Condenser sol_rec_col->condenser2 reboiler2 Reboiler sol_rec_col->reboiler2 condenser2->sol_rec_col Reflux less_volatile Less Volatile Isomer condenser2->less_volatile reboiler2->sol_rec_col solvent_recycle Recycled Solvent reboiler2->solvent_recycle solvent_recycle->solvent_feed

Caption: Experimental workflow for extractive distillation.

References

Technical Support Center: Optimizing GC Column Selection for C10H22 Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of C10H22 (decane) isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully separating C10H22 isomers?

A1: The most critical factor is the selection of an appropriate GC capillary column, specifically the stationary phase. For non-polar analytes like decane (B31447) isomers, a non-polar stationary phase is the industry standard as it separates compounds primarily based on their boiling points.[1]

Q2: Which type of stationary phase is best suited for resolving decane isomers?

A2: A non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane, is highly recommended.[2] These phases separate analytes based on their boiling points, and branched isomers tend to have lower boiling points than their straight-chain counterparts.

Q3: How do column dimensions (length, internal diameter, film thickness) affect the resolution of C10H22 isomers?

A3: Column dimensions play a crucial role in separation efficiency:

  • Length: Longer columns provide more theoretical plates, leading to better resolution, but also increase analysis time.

  • Internal Diameter (ID): Smaller ID columns offer higher efficiency and better resolution but have lower sample capacity.

  • Film Thickness: Thicker films increase retention, which can be beneficial for very volatile isomers, but may lead to peak broadening for higher boiling point isomers.

Q4: Why is temperature programming important for analyzing a mixture of C10H22 isomers?

A4: Temperature programming is essential for analyzing complex mixtures with a wide range of boiling points, such as decane isomers.[3][4] A gradual increase in temperature allows for the efficient elution of both low-boiling (highly branched) and high-boiling (less branched) isomers in a single run, while maintaining good peak shape and resolution.[4]

Troubleshooting Guide

Problem: Poor resolution or co-elution of C10H22 isomer peaks.

This is a common challenge due to the similar physicochemical properties of decane isomers. Here’s a systematic approach to troubleshoot this issue:

Logical Workflow for Troubleshooting Co-eluting Peaks

coelution_troubleshooting start Start: Co-eluting or Poorly Resolved Peaks check_temp Step 1: Optimize Temperature Program start->check_temp check_column Step 2: Evaluate GC Column check_temp->check_column If resolution is still poor end_resolved Resolution Achieved check_temp->end_resolved If peaks are resolved check_flow Step 3: Adjust Carrier Gas Flow Rate check_column->check_flow If co-elution persists check_column->end_resolved If peaks are resolved advanced_techniques Step 4: Consider Advanced Techniques check_flow->advanced_techniques If separation is inadequate check_flow->end_resolved If peaks are resolved end_further Further Optimization Needed advanced_techniques->end_further

A logical workflow for troubleshooting co-eluting peaks.

Step 1: Optimize the GC Temperature Program

The temperature program significantly influences the separation of isomers.[5]

  • Slower Ramp Rate: A slower oven temperature ramp rate (e.g., 2-5°C/min) increases the interaction time of the analytes with the stationary phase, which can improve the separation of closely eluting isomers.[5]

  • Lower Initial Temperature: Starting at a lower initial temperature can enhance the resolution of more volatile, highly branched isomers.

Parameter ChangeEffect on SeparationBest For
Lower Initial Temperature Increases retention and can improve resolution of early-eluting compounds.[5]Separating volatile isomers from the solvent peak.
Slower Temperature Ramp Increases analysis time but generally improves separation for most compounds.[5]Resolving closely eluting structural isomers.
Faster Temperature Ramp Decreases analysis time but may reduce resolution.[5]Screening simpler mixtures where critical isomer separation is not required.

Step 2: Evaluate and Change the GC Column

The choice of the GC column's stationary phase is the most critical factor for achieving selectivity between isomers.[5]

  • Stationary Phase: For decane isomers, a non-polar stationary phase is optimal. If you are using a mid-polar phase, switching to a non-polar phase like a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane column is recommended.

  • Column Dimensions: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases the number of theoretical plates and can improve resolution.[6]

Column TypeStationary PhasePolarityKey Features
DB-1 / HP-1 100% DimethylpolysiloxaneNon-PolarSeparates based on boiling point, good for general hydrocarbon analysis.[7]
DB-5 / HP-5 5% Phenyl-95% DimethylpolysiloxaneNon-PolarSlightly more polar than DB-1, can offer different selectivity for isomers.[7]

Step 3: Adjust the Carrier Gas Flow Rate

The linear velocity of the carrier gas (e.g., helium or hydrogen) affects column efficiency. An optimal flow rate will minimize peak broadening and improve resolution. If the flow rate is too high or too low, it can lead to decreased separation.

Step 4: Consider Advanced Separation Techniques

If the above steps do not provide the desired resolution, more advanced techniques may be necessary, such as using a multi-dimensional GC (GCxGC) system which can provide significantly enhanced separation power.

Experimental Protocols

GC-FID Method for C10H22 Isomer Analysis

This protocol provides a starting point for the analysis of decane isomers. Optimization may be required based on the specific mixture and instrumentation.

Sample Preparation

  • Prepare a stock solution of the C10H22 isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • Dilute the stock solution to an appropriate concentration for GC analysis (typically in the low ppm range).

GC-FID Parameters

ParameterRecommended Setting
GC System Agilent 6890N or similar with FID
Column Agilent DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1
Oven Program Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 150 °CHold: 2 min at 150 °C
Detector FID at 280 °C
Makeup Gas Nitrogen

Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal GC column for C10H22 isomer resolution.

GC Column Selection Workflow for C10H22 Isomers

column_selection_workflow start Start: Define Analytical Goal (e.g., resolve all isomers) select_phase Select Stationary Phase (Non-polar for alkanes) start->select_phase select_dims Select Column Dimensions select_phase->select_dims length Length (e.g., 30m or 60m) select_dims->length id Internal Diameter (e.g., 0.25mm) select_dims->id film Film Thickness (e.g., 0.25µm) select_dims->film test_separation Test Separation and Evaluate Resolution length->test_separation id->test_separation film->test_separation optimize Optimize Method (Temperature Program, Flow Rate) test_separation->optimize end Final Method optimize->end

A logical workflow for GC column selection.

References

Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing of alkanes in their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is an asymmetrical distortion of a chromatographic peak where the latter half is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[2] This issue can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][3] Peak asymmetry is quantified using an Asymmetry Factor (As) or Tailing Factor (Tf).[1] A value greater than 1.5 typically indicates a significant tailing problem that requires investigation.[1][3][4]

Q2: Why are my alkane peaks tailing? I thought they were non-polar and shouldn't have this issue.

A2: While alkanes are non-polar and less prone to tailing from chemical interactions, peak tailing can still occur due to various physical and chemical factors within the GC system.[1][5] Common causes are often physical and related to the sample flow path, but chemical activity can also be a factor, especially with system contamination.[2][5][6]

Q3: All the peaks in my chromatogram are tailing, including the solvent peak. What is the most likely cause?

A3: When all peaks in a chromatogram exhibit tailing, it generally points to a physical problem in the GC system affecting all compounds.[1][2][6][7] The most common culprits are related to disruptions in the carrier gas flow path.[1][2] These can include:

  • Improper column installation: The column might be positioned too high or too low in the inlet, creating unswept "dead" volumes or a convoluted flow path.[1][2][6][7]

  • Poor column cuts: Jagged or uneven cuts at the column ends can cause turbulence in the carrier gas flow.[1][2][6][7] A clean, 90-degree cut is essential.[2]

  • Contaminated or active inlet liner: The liner can accumulate non-volatile residues, creating active sites or disrupting the sample vaporization process.[1][2][8]

  • System leaks: Leaks in fittings or the septum can disrupt carrier gas flow and pressure, leading to peak distortion.[1][2][9]

Q4: Only some of my alkane peaks are tailing, particularly the later-eluting ones. What should I investigate?

A4: If only specific, often later-eluting, alkane peaks are tailing, the issue is more likely related to chemical interactions or contamination within the column.[1] Potential causes include:

  • Column contamination: Accumulation of non-volatile residues at the head of the column can create active sites.[1][5][10] Trimming 10-20 cm from the front of the column often resolves this.[10]

  • Stationary phase degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups.[1] While less common for non-polar alkanes, it can still be a factor.[1][5]

  • Cold spots: If later-eluting peaks tail, it could indicate a cold spot in the system or an issue with the MS transfer line temperature if applicable.[11]

Q5: Can my injection technique cause peak tailing for alkanes?

A5: Yes, the injection technique can significantly impact peak shape.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting, but can sometimes be mistaken for tailing.[10] Consider diluting the sample.[12]

  • Solvent Effects in Splitless Injection: If the initial oven temperature is not set correctly relative to the solvent's boiling point (typically 20-40°C below), it can lead to poor focusing of the analyte band at the head of the column, causing peak distortion.[1][11]

  • Low Split Ratio: In a split injection, if the split ratio is too low, the flow rate may not be high enough to ensure a rapid and efficient transfer of the sample to the column, causing tailing.[13][14]

Troubleshooting Guides

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.

Logical Troubleshooting Workflow

The diagram below outlines a step-by-step process for troubleshooting peak tailing. Start by observing your chromatogram and follow the path that best describes the issue.

G Start Peak Tailing Observed Decision1 Are all peaks tailing (including solvent)? Start->Decision1 Yes1 Indicates a Physical Issue in the Flow Path Decision1->Yes1  Yes No1 Indicates a Chemical Issue or Localized Contamination Decision1->No1 No   Action1 1. Check column installation (depth and cut). 2. Replace inlet liner and septum. 3. Perform a leak check. Yes1->Action1 Result1 Problem Resolved? Action1->Result1 End End Troubleshooting Result1->End  Yes FurtherTrouble If problem persists, consider other factors: Result1->FurtherTrouble No Action2 1. Trim 10-20 cm from the column inlet. 2. Perform column bakeout/ conditioning. No1->Action2 Result2 Problem Resolved? Action2->Result2 Result2->End  Yes Result2->FurtherTrouble No Action3 1. Review injection parameters (volume, split ratio, solvent effect). 2. Check for column overload (dilute sample). 3. Consider column degradation (replace column). FurtherTrouble->Action3 Action3->End

Caption: A logical workflow for troubleshooting peak tailing in gas chromatography.

Data Presentation

Table 1: Peak Asymmetry/Tailing Factor Reference

This table provides typical values for the peak asymmetry factor (As) or tailing factor (Tf) and their general interpretation.

Asymmetry/Tailing Factor (As/Tf)Peak Shape DescriptionInterpretation & Action
< 0.9Peak FrontingOften caused by column overload or poor sample solubility.[15]
0.9 - 1.2Excellent / SymmetricalConsidered acceptable for a new, high-performance column.[4]
1.2 - 1.5Acceptable TailingGenerally acceptable for routine analysis.[4]
> 1.5Significant TailingIndicates a problem that should be investigated and fixed.[1][3][4]
> 2.0Unacceptable TailingThe problem needs to be identified and fixed as it impacts resolution and quantification.[4]

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)

This protocol details the routine maintenance of replacing the inlet liner and septum, which are common sources of contamination and leaks.[16]

Materials:

  • New, deactivated inlet liner and O-ring[16]

  • New septum[2]

  • Tweezers or liner removal tool[16][17]

  • Lint-free gloves[17]

  • Wrenches for inlet fittings

Procedure:

  • Cool Down: Ensure the GC inlet temperature is at a safe level (e.g., below 50°C) and the oven is at room temperature.[2][16]

  • Turn Off Gases: Stop the flow of the carrier gas.[1]

  • Disassemble Inlet: Put on lint-free gloves.[17] Loosen and remove the septum retaining nut.[17]

  • Replace Septum: Use tweezers to remove the old septum from the nut.[17] Place a new septum into the fitting and reinstall the nut, tightening it finger-tight plus a quarter turn. Do not overtighten, as this can cause coring.[17]

  • Remove Liner: Open the inlet weldment to access the liner.[16] Carefully remove the old liner with tweezers or a specialized tool.[16]

  • Install New Liner: Place a new O-ring on the new, deactivated liner.[16] Insert the new liner into the inlet in the same orientation as the old one.[2]

  • Reassemble and Leak Check: Close the inlet weldment and secure it.[16] Restore the carrier gas flow and perform a leak check around the fittings using an electronic leak detector.[2][9]

Protocol 2: Column Trimming

This procedure is used to remove contaminated or active sections from the front of the GC column.[2][10]

Materials:

  • Ceramic scoring wafer or diamond-tipped scoring tool[1]

  • Magnifying glass[1][2]

  • Lint-free gloves

Procedure:

  • Cool Down and Disconnect: Ensure the GC oven and inlet are at room temperature.[2] Turn off the carrier gas flow. Wearing gloves, carefully disconnect the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer, gently score the column about 10-20 cm from the inlet end.[1][10]

  • Snap the Column: Hold the column on either side of the score and snap it cleanly. The goal is a 90-degree cut with no jagged edges.[2]

  • Inspect the Cut: Use a magnifying glass to inspect the cut surface.[2] It should be flat and free of shards or cracks. If the cut is poor, repeat the process.

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth according to the instrument manufacturer's instructions.[1]

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check at the inlet fitting.[2]

Protocol 3: GC Column Conditioning

Properly conditioning a new column or re-conditioning an existing one is crucial for achieving a stable baseline and good peak shape.

Procedure:

  • Install Column: Install the column in the GC inlet but do not connect it to the detector.[18]

  • Purge with Carrier Gas: Set the carrier gas flow rate appropriate for the column dimensions and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.[18][19]

  • Set Temperature Program: Set the initial oven temperature to 40°C. Program a temperature ramp of 5-10°C/minute up to the column's maximum isothermal operating temperature (or 20°C above your method's final temperature, whichever is lower).[18][20]

  • Conditioning: Hold at the maximum temperature until a stable baseline is achieved, which can take 1-2 hours or longer for thick-film columns.[18][20] Conditioning overnight is often practical.[19]

  • Cool Down and Connect: Cool the oven down. Turn off the carrier gas, connect the column to the detector, and then restore the gas flow and perform a leak check.

  • Equilibrate: Run a blank gradient to ensure the system is stable before injecting samples.

Protocol 4: System Leak Check

Leaks are a common cause of chromatographic problems, including peak tailing.[9] An electronic leak detector is the recommended tool.

Procedure:

  • Pressurize the System: Ensure the carrier gas is on and the system is pressurized to normal operating pressures.

  • Use an Electronic Leak Detector: Turn on the electronic leak detector and allow it to warm up. These devices are highly sensitive to helium and hydrogen.[21]

  • Check All Fittings: Methodically move the probe of the leak detector around every fitting in the gas flow path.[21] Start from the gas cylinder and move towards the detector.[21]

    • Gas cylinder and regulator fittings.[22]

    • Gas purifier/trap connections.[22]

    • Inlet fittings (septum nut, column fitting).[22]

    • Detector fittings.

  • Address Leaks: If a leak is detected (indicated by an audible or visual alarm), gently tighten the fitting. If the leak persists, the fitting or ferrule may need to be replaced.

  • Avoid Liquid Leak Detectors: Do not use liquid "snoop" solutions, as they can be drawn into the system and cause contamination and column damage.[21][23]

References

Technical Support Center: Improving Baseline Separation of Branched Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched alkane isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the gas chromatographic (GC) separation of these complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good baseline separation of branched alkane isomers?

A1: The selection of the appropriate GC column is the most critical factor. For separating non-polar branched alkanes, a non-polar stationary phase is ideal, operating on the principle of "like dissolves like". The separation is primarily governed by the boiling points of the isomers.[1]

Q2: Which type of stationary phase is best suited for high-resolution alkane separation?

A2: Non-polar stationary phases are the most suitable for separating alkanes.[1] Common and effective choices include 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[1] For highly complex mixtures of isomers, liquid crystalline stationary phases can offer superior selectivity.[2][3]

Q3: How do column dimensions affect the separation of branched alkane isomers?

A3: Column dimensions, including length, internal diameter (ID), and film thickness, significantly impact separation efficiency and resolution. Longer columns provide more theoretical plates, leading to better resolution, but also increase analysis time.[1] Smaller ID columns enhance efficiency and resolution. Thicker films increase retention, which can be beneficial for very volatile alkanes.[1]

Q4: Why is temperature programming important for analyzing a mixture of branched alkanes?

A4: Temperature programming is crucial for efficiently separating complex mixtures with a wide range of boiling points.[4] It allows for the separation of low-boiling isomers at lower temperatures and then ramps up the temperature to elute higher-boiling isomers in a reasonable time, preventing peak broadening.[4][5] A slow oven temperature ramp rate increases the interaction time of analytes with the stationary phase, which can enhance resolution.[1]

Q5: What are Kovats retention indices (KI), and how are they useful for identifying branched alkanes?

A5: Kovats retention indices are a standardized method for reporting retention times in gas chromatography, which helps in identifying compounds.[6] For alkanes, KIs are determined by running a series of n-alkane standards along with the sample. The retention times of the branched isomers are then compared to those of the n-alkanes to calculate their KI values. This can be a more reliable identification method than relying solely on retention times, especially when comparing data across different systems or methods.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor Resolution and Co-elution of Isomers

Symptoms:

  • Adjacent peaks are not fully separated and overlap.

  • Inability to distinguish between closely related branched isomers.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inadequate GC Column Selection Ensure you are using a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane).[1] For very similar isomers, consider a column with a liquid crystalline stationary phase for enhanced selectivity.[2][3]
Suboptimal Column Dimensions For complex mixtures, consider using a longer column (e.g., 60 m or more) to increase the number of theoretical plates.[1] A smaller internal diameter (e.g., 0.18 mm) can also improve efficiency and resolution.[1]
Incorrect Oven Temperature Program A fast temperature ramp can decrease resolution. Try a slower ramp rate (e.g., 5-10°C/min) to improve the separation of closely eluting compounds.[1]
Inappropriate Carrier Gas Flow Rate An incorrect flow rate can lead to band broadening. Optimize the flow rate for your carrier gas (Helium or Hydrogen) to achieve the best resolution.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks where the latter half of the peak is broader than the front half.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Active Sites in the System Active sites, such as silanol (B1196071) groups in the inlet liner or on the column, can cause peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column.[1]
Column Contamination If the column is contaminated, it can lead to peak distortion. Try trimming the first 10-20 cm of the column from the inlet side. Regularly baking the column at a high temperature can also help remove contaminants.[1]
Column Overloading Injecting too much sample can saturate the column. Reduce the sample concentration or use a higher split ratio on your injection.[1][6]
Issue 3: Shifting Retention Times

Symptoms:

  • The time it takes for a specific compound to elute from the column varies between runs.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Leaks in the Carrier Gas Flow Path Even small leaks can affect flow rate and retention times. Perform a thorough leak check of your system using an electronic leak detector.[7]
Unstable Carrier Gas Flow Rate Ensure your gas flow controllers are functioning correctly and providing a stable flow.
Oven Temperature Fluctuations Poor oven temperature control will lead to inconsistent retention times. Verify and calibrate your GC oven's temperature regularly.[1]

Experimental Protocols

Protocol 1: Optimizing GC Parameters for Branched Alkane Separation

Objective: To achieve baseline separation of a complex mixture of branched alkane isomers.

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Non-polar capillary column (e.g., 100% dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity carrier gas (Helium or Hydrogen)

  • Alkane standards and sample dissolved in a non-polar solvent (e.g., hexane)

Methodology:

  • Column Installation and Conditioning: Install the column according to the manufacturer's instructions. Condition the column by heating it to its maximum recommended temperature for a few hours with carrier gas flow to remove any contaminants.

  • Initial GC Method Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas Flow Rate: Set to the optimal linear velocity for the chosen carrier gas and column ID (e.g., ~30-40 cm/s for Helium).

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp Rate: 10°C/min to 200°C.

      • Final Hold: Hold at 200°C for 5 minutes.

    • Injection: Inject 1 µL of the sample using a split injection with a ratio of 100:1.

  • Data Acquisition: Acquire the chromatogram using the appropriate data collection software.

  • Optimization:

    • Temperature Program: If resolution is poor, decrease the ramp rate to 5°C/min.[1]

    • Column Dimensions: If baseline separation is still not achieved, consider a longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.18 mm).[1]

    • Stationary Phase: For extremely challenging separations, consider a column with a different non-polar phase or a liquid crystalline phase.[2][3]

Visualizations

Troubleshooting Workflow for Poor Resolution

PoorResolutionWorkflow start Poor Baseline Separation check_column Is the column appropriate? (Non-polar stationary phase) start->check_column check_dimensions Are column dimensions optimal? (Length, ID) check_column->check_dimensions Yes solution_column Select a non-polar column (e.g., dimethylpolysiloxane) check_column->solution_column No check_temp Is the temperature program optimized? (Slow ramp rate) check_dimensions->check_temp Yes solution_dimensions Use a longer column or smaller ID column check_dimensions->solution_dimensions No check_flow Is the carrier gas flow rate correct? check_temp->check_flow Yes solution_temp Decrease temperature ramp rate (e.g., 5°C/min) check_temp->solution_temp No solution_flow Optimize carrier gas flow rate check_flow->solution_flow No end_good Baseline Separation Achieved check_flow->end_good Yes solution_column->check_dimensions solution_dimensions->check_temp solution_temp->check_flow solution_flow->end_good

Caption: A logical workflow for troubleshooting poor baseline separation.

Relationship between GC Parameters and Separation Quality

GC_Parameters cluster_parameters Adjustable GC Parameters cluster_outcomes Separation Quality Metrics Column Column Selection (Stationary Phase, Dimensions) Resolution Resolution Column->Resolution Strongly Influences AnalysisTime Analysis Time Column->AnalysisTime Influences Temp Temperature Program (Ramp Rate, Initial/Final Temp) Temp->Resolution Strongly Influences Temp->AnalysisTime Strongly Influences Flow Carrier Gas Flow Rate Flow->Resolution Influences PeakShape Peak Shape Flow->PeakShape Influences

Caption: Key GC parameters and their impact on separation quality.

References

calibration curve issues with 5-Ethyl-2-methylheptane standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the creation of calibration curves for 5-Ethyl-2-methylheptane standards.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable R-squared (R²) value for a this compound calibration curve?

A1: For most applications, a correlation coefficient (R²) value of ≥ 0.990 is considered acceptable for calibration curves in chromatographic analysis.[1][2] However, specific methods or regulatory bodies may have different requirements. An R² value below 0.990 suggests that the calibration curve does not accurately represent the relationship between the concentration and the instrument response, which can lead to inaccurate quantification of your samples.

Q2: Why is my calibration curve for this compound not linear (i.e., showing a low R² value)?

A2: Non-linearity in your calibration curve can arise from several factors. At high concentrations, detector saturation can cause the curve to plateau.[1][3] Conversely, at very low concentrations, issues such as analyte adsorption to active sites within the GC system can lead to a non-linear response.[3] Other potential causes include errors in standard preparation, instrument instability, or an inappropriate calibration range.[3]

Q3: What could cause a significant y-intercept in my this compound calibration curve?

A3: A significant y-intercept (either positive or negative) can indicate a constant systematic error. A positive intercept may suggest the presence of a contaminant that co-elutes with this compound or an issue with the blank. A negative intercept could be due to incorrect baseline integration, especially if there is an interfering peak just before or after the analyte peak.[4] Errors in the preparation of the stock or standard solutions can also lead to a significant intercept.[5]

Q4: How many calibration standards should I use for my this compound analysis?

A4: It is recommended to use a minimum of five concentration levels to generate a reliable calibration curve.[6][7][8] For initial method validation, using at least seven different concentrations, including a blank, is good practice to thoroughly assess the linearity of the method.[9] The standards should be evenly spaced across the expected concentration range of the samples.[9]

Q5: Should I use an internal standard for this compound quantification?

A5: Yes, using an internal standard is highly recommended for improving the accuracy and precision of your quantification.[9] An internal standard helps to correct for variations in injection volume, instrument response, and sample preparation. The ideal internal standard should be chemically similar to this compound but not present in the samples. A deuterated analog or a structurally similar hydrocarbon that is well-resolved from other sample components would be a suitable choice.[2]

Troubleshooting Guide

This guide addresses specific problems you might encounter when generating a calibration curve for this compound.

Problem 1: Poor Calibration Curve Linearity (R² < 0.990)

A non-linear calibration curve can lead to inaccurate quantification. The curve may appear to flatten at high concentrations or have scattered data points.

Potential Cause Recommended Solution
Detector Saturation If the instrument response plateaus at higher concentrations, your detector may be saturated.[1] Dilute the higher concentration standards and re-inject them.
Inappropriate Calibration Range The selected concentration range may be too wide and extend beyond the linear dynamic range of your instrument for this specific analyte. Prepare a new set of standards within a narrower concentration range.[3]
Active Sites in the GC System Active sites in the inlet liner, column, or detector can cause analyte adsorption, particularly at low concentrations, leading to a non-linear response.[3] Perform routine maintenance, such as replacing the inlet liner and septum, and conditioning the column.
Errors in Standard Preparation Inconsistencies in the serial dilution of your standards can introduce significant variability.[3] Prepare fresh standards, paying close attention to pipetting techniques and volumetric glassware calibration.[10] It is also recommended to prepare standards from a common stock solution to minimize errors.[9]
Analyte Instability This compound is a volatile organic compound (VOC), and improper storage or handling of standards can lead to concentration changes due to evaporation. Ensure that your standards are stored in tightly sealed vials at an appropriate temperature.
Problem 2: Significant Positive or Negative Y-Intercept

An ideal calibration curve should have a y-intercept that is not significantly different from zero.

Potential Cause Recommended Solution
Contaminated Blank A positive intercept can be caused by a contaminated solvent or glassware used to prepare the blank. Prepare a fresh blank using high-purity solvent and clean glassware.
Incorrect Baseline Integration A negative intercept can result from improper peak integration, especially if the baseline is drawn incorrectly due to a nearby interfering peak.[4] Manually review and adjust the peak integration for all standards.
Systematic Error in Standard Preparation An error in the preparation of the initial stock solution will affect all subsequent standards and can shift the entire curve, resulting in a significant intercept.[5] Prepare a new stock solution and a fresh set of calibration standards.
Carryover from Previous Injections Residual analyte from a previous high-concentration injection can lead to a response in the blank or low-concentration standards, causing a positive intercept. Run several solvent blanks between standards to ensure the system is clean.

Experimental Protocols

Protocol for Generating a Calibration Curve for this compound by GC-FID

This protocol outlines the key steps for creating a reliable calibration curve for the quantification of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve it in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) in a volumetric flask to create a primary stock solution of a known concentration (e.g., 1000 µg/mL).

  • Preparation of Working Standards:

    • Perform serial dilutions of the primary stock solution to prepare a series of at least five working standards with concentrations spanning the expected range of your samples.[6][8]

    • If using an internal standard (e.g., a deuterated analog or another suitable hydrocarbon), add a constant known concentration of the internal standard to each working standard and the blank.

  • GC-FID Analysis:

    • Set up the GC-FID instrument with an appropriate column (e.g., a non-polar or mid-polar capillary column) and analytical conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate).

    • Inject the prepared standards in a random order to minimize any systematic error related to the injection sequence.[9] It is good practice to run a solvent blank at the beginning and periodically throughout the sequence.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard (if used) for each chromatogram.

    • Calculate the response ratio (analyte peak area / internal standard peak area) for each standard.

    • Plot the response (or response ratio) on the y-axis against the corresponding concentration on the x-axis.

  • Linear Regression Analysis:

    • Perform a linear regression on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Evaluate the linearity (R² ≥ 0.990) and the y-intercept (should not be significantly different from zero).

Visualizations

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Evaluation stock Prepare Stock Solution dilute Perform Serial Dilutions stock->dilute add_is Add Internal Standard dilute->add_is inject Inject Standards add_is->inject integrate Integrate Peak Areas inject->integrate plot Plot Calibration Curve integrate->plot regress Perform Linear Regression plot->regress evaluate Evaluate R² and Intercept regress->evaluate

Caption: Experimental workflow for generating a calibration curve.

Troubleshooting_Workflow start Calibration Curve Issue Identified check_linearity Is R² < 0.990? start->check_linearity check_intercept Is y-intercept significant? check_linearity->check_intercept No linearity_causes Potential Causes: - Detector Saturation - Wrong Range - Active Sites - Prep Errors check_linearity->linearity_causes Yes intercept_causes Potential Causes: - Contaminated Blank - Bad Integration - Prep Errors - Carryover check_intercept->intercept_causes Yes end Problem Resolved check_intercept->end No linearity_solutions Solutions: - Dilute High Standards - Narrow Range - System Maintenance - Remake Standards linearity_causes->linearity_solutions intercept_solutions Solutions: - Prepare Fresh Blank - Re-integrate Peaks - Remake Standards - Run Solvent Blanks intercept_causes->intercept_solutions linearity_solutions->end intercept_solutions->end

Caption: Troubleshooting decision tree for calibration curve issues.

References

Technical Support Center: Analysis of 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 5-Ethyl-2-methylheptane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal intensity due to the co-eluting components of the sample matrix. In the analysis of this compound, a volatile organic compound (VOC), this can lead to either signal enhancement or suppression. For Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for this compound, matrix components can coat the active sites in the GC inlet, protecting the analyte from thermal degradation and leading to a phenomenon known as matrix-induced signal enhancement.[1][2] Conversely, in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds can compete for ionization, causing signal suppression.

Q2: What are the most common sample preparation techniques for analyzing this compound and how do they help mitigate matrix effects?

A2: The most common sample preparation techniques for volatile compounds like this compound are designed to isolate the analyte from the complex sample matrix, thereby reducing matrix effects. These include:

  • Headspace Analysis (HS): This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase above the sample (the headspace).[3][4][5] An aliquot of this gas is then injected into the GC-MS. This method is effective because non-volatile matrix components are left behind in the sample.

  • Solid-Phase Microextraction (SPME): SPME uses a fiber coated with a stationary phase to extract and concentrate analytes from a sample, either by direct immersion or from the headspace.[6] The fiber is then thermally desorbed in the GC inlet. This is a solvent-free technique that provides high sensitivity and can be selective for certain types of compounds, reducing the co-extraction of interfering matrix components.

  • Purge-and-Trap: In this method, an inert gas is bubbled through the sample, stripping the volatile analytes which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS. This is a highly effective technique for concentrating volatile organic compounds from aqueous samples.

Q3: How can I quantify and correct for matrix effects in my analysis?

A3: To accurately quantify this compound in the presence of matrix effects, several strategies can be employed:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended. This is a compound that is chemically identical to the analyte but has a different mass. It is added to the sample before preparation and will experience the same matrix effects as the analyte. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

  • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. By plotting the instrument response against the concentration of the added analyte, the original concentration in the sample can be determined from the x-intercept.

Troubleshooting Guides

Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column interacting with the analyte.- Use a deactivated inlet liner. - Perform regular maintenance of the GC system, including trimming the column. - Co-inject a compound that can mask the active sites.
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Analyte degradation during sample preparation or injection.- Optimize sample preparation parameters (e.g., extraction time, temperature, pH). - For SPME, select a fiber coating with a higher affinity for branched alkanes. - For headspace analysis, optimize the equilibration temperature and time.
High Signal Variability Between Replicates - Inconsistent sample preparation. - Non-homogeneous samples.- Ensure thorough mixing of samples before taking an aliquot. - Use an autosampler for consistent injection volumes and timing. - Employ an internal standard to correct for variations.
Unexpectedly High Analyte Signal (Signal Enhancement) Matrix components are protecting the analyte from thermal degradation in the hot GC inlet.[1][2]- Use matrix-matched calibration curves for accurate quantification. - Dilute the sample to reduce the concentration of matrix components. - Optimize the GC inlet temperature.
Signal Suppression (Less Common in GC-MS) High concentrations of co-eluting matrix components competing for ionization (more relevant for LC-MS).- Improve the chromatographic separation to resolve the analyte from interfering peaks. - Enhance sample cleanup to remove the interfering components.

Experimental Protocols

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Protocol for this compound in a Biological Matrix
  • Sample Preparation:

    • Place a 1 mL aliquot of the biological sample (e.g., blood, urine) into a 20 mL headspace vial.

    • Add 10 µL of an internal standard solution (e.g., a deuterated analog of a similar alkane).

    • To enhance the release of volatile compounds, a salting-out agent (e.g., 1 g of sodium chloride) can be added.[7]

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • Headspace Incubation:

    • Place the vial in the headspace autosampler.

    • Incubate the sample at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for equilibration of the analyte between the sample and the headspace.

  • GC-MS Analysis:

    • Injection: Automatically inject 1 mL of the headspace gas into the GC-MS system.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/minute.

      • Ramp to 250°C at 20°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard for enhanced sensitivity and selectivity.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Aliquot Sample add_is Add Internal Standard sample->add_is add_salt Add Salting-out Agent add_is->add_salt seal Seal Vial add_salt->seal incubate Headspace Incubation seal->incubate inject GC-MS Injection incubate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: A typical experimental workflow for the analysis of this compound using HS-GC-MS.

troubleshooting_workflow Troubleshooting Logic for Matrix Effects start Inaccurate or Irreproducible Results check_cal Is the calibration curve linear and accurate? start->check_cal check_is Is an internal standard being used? check_cal->check_is Yes use_mm Action: Use matrix-matched standards. check_cal->use_mm No check_prep Is sample preparation consistent? check_is->check_prep Yes use_is Action: Implement a suitable internal standard. check_is->use_is No optimize_prep Action: Optimize sample preparation protocol. check_prep->optimize_prep No end Accurate & Reproducible Results check_prep->end Yes use_mm->check_is use_is->check_prep optimize_prep->end

Caption: A decision tree for troubleshooting matrix effects in the analysis of this compound.

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the co-elution of C10H22 (decane) isomers during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing C10H22 isomers?

Co-elution, where two or more compounds exit the column simultaneously, is a significant challenge when analyzing decane (B31447) isomers due to their very similar physical and chemical properties, particularly their boiling points. The primary causes are:

  • Inadequate Column Selectivity: The stationary phase is the most critical factor for separation.[1] For non-polar C10H22 isomers, a standard non-polar stationary phase may not possess the necessary selectivity to differentiate between their subtle structural differences.[1][2]

  • Insufficient Column Efficiency: The column may lack the required number of theoretical plates to resolve compounds with nearly identical retention times. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1]

  • Sub-optimal Temperature Program: A temperature ramp rate that is too fast will not provide sufficient time for the isomers to interact with the stationary phase, leading to poor separation.[1][3] Similarly, an initial oven temperature that is too high can prevent proper focusing of the analytes at the head of the column.[4]

  • Incorrect Carrier Gas Flow Rate: Flow rates that deviate from the optimum for the column and carrier gas can decrease separation efficiency, causing peak broadening and co-elution.[1]

Q2: How can I systematically troubleshoot the co-elution of decane isomers?

A systematic approach is crucial for efficiently resolving co-elution. The first step should always be to optimize the parameters of your current method before investing in new hardware. If co-elution persists, changing the column's physical dimensions or stationary phase chemistry should be the next step. For extremely challenging separations, advanced techniques may be necessary.

The logical workflow below outlines the steps to diagnose and resolve the issue.

Troubleshooting Workflow for C10H22 Isomer Co-elution cluster_optimization cluster_column start Co-elution of C10H22 Isomers Observed optimize_method 1. Optimize GC Method Parameters start->optimize_method temp_prog Adjust Temperature Program (Lower initial T, slower ramp) optimize_method->temp_prog Retention/Selectivity flow_rate Optimize Carrier Gas Flow Rate optimize_method->flow_rate Efficiency end_resolved Resolution Achieved (Rs > 1.5) temp_prog->end_resolved Is Resolution OK? flow_rate->end_resolved Is Resolution OK? change_column 2. Modify Column Configuration increase_efficiency Increase Column Efficiency change_column->increase_efficiency increase_selectivity Change Stationary Phase Selectivity change_column->increase_selectivity increase_efficiency->end_resolved increase_selectivity->end_resolved advanced_tech 3. Employ Advanced Techniques gcxgc Use Multidimensional GC (GCxGC) advanced_tech->gcxgc gcxgc->end_resolved end_resolved->change_column No end_resolved->advanced_tech No Method Development Workflow prep Sample Preparation (Standards in Hexane) gcms Initial GC-MS Analysis (e.g., DB-5ms, 5°C/min ramp) prep->gcms eval Evaluate Chromatogram (Check Resolution) gcms->eval loop_start Co-elution Present? eval->loop_start optimize Method Optimization (Temp Program, Flow Rate) loop_start->optimize Yes final Final Validated Method loop_start->final No re_eval Re-evaluate Resolution optimize->re_eval re_eval->loop_start

References

Technical Support Center: Optimizing Injection Parameters for Volatile Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of volatile alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the most common injection technique for volatile alkanes?

The most widely used injection mode for thermally stable and volatile analytes like alkanes is split/splitless injection.[1] Split injection is suitable for high-concentration samples to prevent column overload, while splitless injection is ideal for trace-level analysis to enhance sensitivity.[1][2][3]

Q2: What is a good starting injector temperature for volatile alkane analysis?

For volatile compounds, a lower injector temperature range of 150-200°C is typically used.[4] However, the ideal temperature depends on the specific alkanes being analyzed and their boiling points. The goal is to ensure rapid and complete vaporization of the sample without causing degradation of the analytes or the column's stationary phase.[4][5]

Q3: How do I choose between split and splitless injection for my volatile alkane samples?

The choice depends primarily on the concentration of your analytes.[2][4]

  • Split Injection: Use for concentrated samples to avoid overloading the column. A portion of the sample is vented, and only a fraction enters the column.[1][2][4] This technique is beneficial for maintaining the separation efficiency of the GC column and is ideal for samples with low boiling points.[4]

  • Splitless Injection: Use for trace-level analysis where maximum sensitivity is required. The entire sample is transferred to the column.[1][2][3] This method can lead to broader peaks, but techniques like cold trapping and solvent focusing can help refocus the analyte band at the column inlet.[2][4][6]

Q4: What causes peak tailing in my chromatograms of volatile alkanes?

Peak tailing, where the trailing edge of the peak is broader than the leading edge, can be caused by several factors:

  • Active Sites: Interaction of analytes with active sites in the injector liner, the front of the GC column, or the stationary phase. Using a deactivated inlet liner and trimming the front of the column can help.[7][8]

  • Improper Column Installation: If the column is set too high or too low in the inlet, it can create dead volumes, leading to peak tailing.[8]

  • System Leaks: Leaks at the inlet or detector fittings can disrupt the flow path and cause peak distortion.[8]

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to active sites.[8]

Q5: I'm seeing "ghost peaks" in my blank runs. What are the possible sources?

Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources:

  • Septum Bleed: Volatile compounds can bleed from the injector septum, especially at high temperatures.[9] Using high-quality, pre-conditioned septa can minimize this.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as peaks.[10] Ensure high-purity gas and install traps to remove oxygen and moisture.[7]

  • Sample Carryover: Residue from a previous, more concentrated sample can be retained in the syringe, inlet, or column and elute in a subsequent run.[11] Proper rinsing of the syringe and baking out the system can help.

  • Contaminated Solvents or Vials: Impurities in the solvent or from vial caps (B75204) can be a source of ghost peaks.[9][12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Recommended Solution
All peaks tail Improper column installation (incorrect depth, poor cut).Reinstall the column, ensuring a clean, 90-degree cut and the correct insertion depth.[8][13]
Contaminated inlet liner.Replace the inlet liner and septum.[8]
System leaks at the inlet.Perform a leak check and tighten or replace fittings as needed.[8]
Only later eluting peaks tail Active sites on the column due to contamination.Trim 10-20 cm from the front of the column.[8] Use a deactivated liner.[7]
Peak fronting Column overload.Reduce the injection volume or dilute the sample.[8] Increase the split ratio if using split injection.
Solvent-phase mismatch.Ensure the sample solvent is compatible with the stationary phase.[8]
Issue 2: Irreproducible Retention Times and Peak Areas
Symptom Possible Cause Recommended Solution
Varying retention times Unstable carrier gas flow rate.Check for leaks in the gas lines. Ensure the pressure regulator and electronic pressure control (EPC) are functioning correctly.[14]
Fluctuations in oven temperature.Verify the accuracy and stability of the GC oven temperature.[14]
Inconsistent peak areas Inconsistent injection volume.Use an autosampler for better precision. If using manual injection, ensure a consistent technique.[12][14]
Leaks in the injection port.Check and replace the septum and liner O-ring.[15]
Sample degradation in the inlet.Lower the injector temperature.[4] Use a deactivated liner.[16]
Discrimination of volatile components.For manual injections, use the solvent flush technique to ensure the entire sample is introduced.[5]

Quantitative Data Summary

Parameter Typical Range for Volatile Alkanes Key Considerations
Injector Temperature 150 - 250 °CShould be high enough to vaporize the sample quickly but low enough to prevent analyte degradation.[4]
Carrier Gas Flow Rate 1 - 2 mL/minOptimize for the best resolution and analysis time. Hydrogen can allow for faster analysis than helium.[7]
Split Ratio (Split Injection) 50:1 to 200:1Adjust based on sample concentration to avoid column overload.[17] Higher ratios are for more concentrated samples.
Splitless Hold Time 30 - 60 secondsThe time the split vent is closed to allow transfer of the sample to the column. Should be optimized to transfer the majority of the sample without excessive band broadening.[18]
Initial Oven Temperature 35 - 50 °CShould be low enough to allow for solvent focusing, which helps to create sharp peaks for volatile analytes.[17] A temperature about 20°C below the solvent's boiling point is a good starting point for splitless injection.[18]

Experimental Protocols

Protocol 1: Split Injection
  • Set Injector and Oven Temperatures: Set the injector temperature to a value appropriate for the volatility of the alkanes (e.g., 200°C). Set the initial oven temperature low enough to allow for focusing of early eluting peaks (e.g., 40°C).

  • Set Carrier Gas Flow and Split Ratio: Set the carrier gas flow rate (e.g., 1.5 mL/min) and the desired split ratio (e.g., 100:1). The split ratio is the ratio of the split vent flow to the column flow.

  • Prepare the Sample: Prepare a solution of the alkane standards or sample in a volatile solvent (e.g., hexane).

  • Inject the Sample: Using a gas-tight syringe, draw up the desired volume of sample (typically 1 µL).

  • Perform the Injection: Swiftly and smoothly insert the syringe needle into the injection port and depress the plunger. For manual injections, consistency is key to reproducibility.

  • Start the GC Run: Initiate the temperature program of the GC oven to begin the chromatographic separation.

Protocol 2: Splitless Injection
  • Set Injector and Oven Temperatures: Set the injector temperature (e.g., 220°C). Set the initial oven temperature significantly below the boiling point of the solvent to facilitate the solvent focusing effect (e.g., 40°C for a hexane (B92381) solvent).[18]

  • Set Carrier Gas Flow and Splitless Time: Set the column flow rate (e.g., 1.2 mL/min). Set the splitless purge activation time (e.g., 45 seconds). During this time, the split vent is closed.

  • Prepare the Sample: Prepare a dilute solution of the alkane standards or sample in an appropriate solvent.

  • Inject the Sample: Inject 1 µL of the sample into the hot injector. The sample vaporizes and is slowly transferred onto the column.

  • Purge the Inlet: After the splitless time has elapsed, the split vent opens to flush the remaining solvent vapor from the inlet.

  • Start the Temperature Program: Begin the oven temperature program to start the separation of the focused analytes.

Visualizations

Troubleshooting_Workflow start Problem Observed: Poor Peak Shape or Irreproducible Results check_all_peaks Are all peaks affected? start->check_all_peaks check_system Check for System-Wide Issues: - Leaks - Improper Column Installation - Contaminated Inlet Liner check_all_peaks->check_system  Yes   check_specific_peaks Investigate Analyte-Specific Issues: - Active Sites on Column - Column Overload - Solvent/Phase Mismatch check_all_peaks->check_specific_peaks  No   solution_system Solution: - Perform Leak Check - Reinstall Column - Replace Liner and Septum check_system->solution_system solution_specific Solution: - Trim Column - Dilute Sample/Adjust Split - Use Compatible Solvent check_specific_peaks->solution_specific Injection_Process cluster_inlet GC Inlet sample_injection 1. Sample Injection (Syringe) vaporization 2. Vaporization (Heated Liner) sample_injection->vaporization split_point Split Point vaporization->split_point to_column 3. Transfer to Column split_point->to_column Small Portion to_vent To Split Vent (Excess Sample) split_point->to_vent Majority

References

Technical Support Center: Interpreting Complex NMR Spectra of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of branched alkanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of interpreting these challenging spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my branched alkane so complex and difficult to interpret?

A1: The complexity in ¹H NMR spectra of branched alkanes arises from several factors inherent to their structures:

  • Signal Overlap: Protons in structurally similar environments (e.g., multiple CH, CH₂, and CH₃ groups) have very close chemical shifts, often leading to a crowded region of overlapping signals, typically between 0.7 and 1.5 ppm.[1][2]

  • Complex Spin-Spin Coupling: A single proton can be coupled to multiple, non-equivalent neighboring protons. This results in intricate splitting patterns, such as a "doublet of doublets" or "triplet of quartets," instead of simple singlets, doublets, or triplets.[3][4][5]

  • Diastereotopicity: In molecules with a chiral center, protons on a CH₂ group (or methyls on an isopropyl group) can become chemically non-equivalent. These "diastereotopic" protons will have different chemical shifts and will couple to each other, further complicating the spectrum.[6][7][8]

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J), the predictable n+1 splitting rule breaks down.[9][10] This leads to distorted "roofing" patterns where the inner peaks of a multiplet become taller and the outer peaks become shorter, making analysis difficult.[10][11]

Q2: My signals in the aliphatic region (0.7-2.0 ppm) are just a broad, unresolved "hump." How can I resolve these overlapping peaks?

A2: Resolving signal overlap is a common challenge. Here are several effective strategies:

  • Use a Higher-Field NMR Spectrometer: Increasing the magnetic field strength of the NMR instrument increases the separation (dispersion) between signals in terms of frequency (Hz).[5][12] This often transforms a crowded multiplet into well-resolved, interpretable patterns.

  • Change the Deuterated Solvent: Switching to a different solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving the overlap.[13]

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for unraveling complex spectra.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It is invaluable for tracing out the connectivity of proton spin systems within the molecule.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the signal of the carbon atom it is directly attached to.[13][14][15] Since ¹³C spectra have a much wider chemical shift range, this technique is excellent for separating overlapping proton signals by spreading them out in a second dimension based on their carbon shifts.[13][16]

Troubleshooting Specific Spectral Issues

Q3: I see a signal described as a "doublet of doublets." How do I interpret this complex splitting pattern?

A3: A "doublet of doublets" (dd) arises when a proton is coupled to two non-equivalent neighboring protons with two different coupling constants (J-values).

Interpretation Workflow:

  • Identify the primary split: The proton's signal is first split into a doublet by one neighbor, with a separation equal to the coupling constant, J₁.

  • Identify the secondary split: Each of those two peaks is then split again into a doublet by the second neighbor, with a different coupling constant, J₂.

  • Result: This creates a pattern of four lines of roughly equal intensity.

This can be visualized with a "splitting tree," which helps to deconstruct the pattern.[3][4][17]

G

Q4: The two protons on a CH₂ group in my molecule are giving two separate signals. Why are they not equivalent?

A4: This phenomenon is due to diastereotopicity .[6] Methylene (CH₂) protons are diastereotopic if the molecule contains a stereocenter. Replacing each of the two protons with a different group (e.g., Deuterium) would create a pair of diastereomers.[8] Because diastereomers have different physical properties, the diastereotopic protons exist in distinct chemical environments.

Consequences in the ¹H NMR Spectrum:

  • Different Chemical Shifts: They will appear as two separate signals.

  • Geminal Coupling: They will split each other's signal, typically with a large coupling constant (²JHH).

  • Coupling to Neighbors: Each diastereotopic proton will also couple to protons on adjacent carbons, often with different coupling constants, leading to very complex multiplets.

// Nodes molecule [label="Molecule with\nChiral Center", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="0,2!"]; ch2 [label="Adjacent CH₂ Group", pos="0,0.5!"]; ha [label="Proton Hₐ", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5, -1!"]; hb [label="Proton Hₑ", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5, -1!"]; result [label="Diastereotopic Protons:\n- Different δ\n- Mutual Coupling (²J)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"];

// Edges molecule -> ch2 [label="influences"]; ch2 -> ha; ch2 -> hb; ha -> result; hb -> result; ha -> hb [dir=both, style=dashed, label=" ²Jₐₑ ", color="#202124"]; } .enddot Figure 2: Logical relationship of diastereotopicity in NMR.

Data Presentation & Reference Tables

For accurate interpretation, refer to the typical chemical shift and coupling constant values for alkanes.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Branched Alkanes.

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Primary (R-CH₃) 0.7 - 1.0 10 - 20
Secondary (R₂-CH₂) 1.2 - 1.5 20 - 30
Tertiary (R₃-CH) 1.4 - 1.7 25 - 40
Quaternary (R₄-C) N/A 30 - 40

Data compiled from sources.[1][2][18][19]

Table 2: Common Proton-Proton (H-H) Coupling Constants in Alkanes.

Coupling Type Description Typical Value (J, in Hz)
²JHH Geminal (protons on same carbon) -10 to -15 Hz (often observed in diastereotopic systems)
³JHH Vicinal (protons on adjacent carbons) 6 to 8 Hz (value is dependent on dihedral angle)
⁴JHH Long-range (over four bonds) 0 to 3 Hz (often not resolved)

Data compiled from sources.[20][21][22][23]

Experimental Protocols

Q5: What is the best practice for preparing an NMR sample of a branched alkane to ensure a high-quality spectrum?

A5: Proper sample preparation is critical for obtaining a high-resolution spectrum and avoiding artifacts.[24]

Detailed Methodology for Sample Preparation:

  • Determine Sample Amount: For a standard ¹H NMR spectrum, use 5-25 mg of your branched alkane.[24][25] For a ¹³C spectrum, a higher concentration is needed, typically 50-100 mg.[25]

  • Choose a Deuterated Solvent: Select a deuterated solvent that fully dissolves your sample.[25][26] Chloroform-d (CDCl₃) is a common choice for non-polar alkanes. Use approximately 0.6-0.7 mL of solvent.[25][27]

  • Dissolve and Filter:

    • Dissolve the sample in the solvent in a separate small vial first.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[24][28] This step is crucial to remove any solid particles, which can severely degrade the magnetic field homogeneity and broaden the spectral lines.[24][27]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Instrument Preparation: Before placing the sample in the spectrometer, wipe the outside of the NMR tube clean.[28] Once inside, the instrument will perform standard procedures like locking onto the deuterium (B1214612) signal and shimming the magnetic field to optimize homogeneity.[29]

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// Nodes start [label="Start: Have Branched Alkane", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; weigh [label="1. Weigh Sample\n(5-25 mg for ¹H)", class="node_step"]; dissolve [label="2. Dissolve in 0.6 mL\nDeuterated Solvent\n(e.g., CDCl₃)", class="node_step"]; filter [label="3. Filter Solution\ninto NMR Tube", class="node_action"]; solids [label="Solid Particulates", class="node_input"]; tube [label="4. Cap and Clean Tube", class="node_step"]; spectrometer [label="5. Insert into Spectrometer\n(Lock & Shim)", class="node_action"]; end [label="End: Acquire High-Quality\nSpectrum", shape=house, class="node_result"];

// Edges start -> weigh; weigh -> dissolve; dissolve -> filter; solids -> filter [style=dashed, label="remove"]; filter -> tube; tube -> spectrometer; spectrometer -> end; } .enddot Figure 3: Standard workflow for NMR sample preparation.

References

resolving signal overlap in 1H NMR of 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Resolving Signal Overlap in the 1H NMR Spectrum of 5-Ethyl-2-methylheptane

This guide addresses the common issue of signal overlap in the 1H NMR spectrum of this compound and provides researchers, scientists, and drug development professionals with practical strategies to achieve signal resolution.

Frequently Asked Questions (FAQs)

Q1: Why do signals overlap in the 1H NMR spectrum of this compound?

A1: Signal overlap in the 1H NMR spectrum of this compound is common due to its aliphatic nature. The molecule contains numerous methylene (B1212753) (-CH2-) and methyl (-CH3) groups in similar chemical environments. This results in their proton signals appearing in a narrow region of the spectrum, typically between 0.8 and 1.6 ppm, leading to significant overlap of their multiplets.

Q2: Which signals in the 1H NMR spectrum of this compound are most likely to overlap?

A2: Based on predicted spectral data, the signals for the methyl protons at positions 1, 7, and the ethyl group's methyl protons are all expected to be triplets around 0.8-0.9 ppm. Additionally, the methylene and methine protons throughout the carbon chain (positions 2, 3, 4, 5, and the ethyl group's methylene) resonate in the congested region of approximately 1.1 to 1.5 ppm, making their multiplets prone to overlapping.

Q3: What are the initial steps to take when signal overlap is observed?

A3: Initially, ensure optimal instrument conditions. This includes proper shimming of the magnetic field to achieve the best possible resolution and running the experiment with an adequate number of scans to improve the signal-to-noise ratio. If signal overlap persists, consider the troubleshooting techniques outlined below.

Troubleshooting Strategies for Signal Overlap

When encountering signal overlap in the 1H NMR spectrum of this compound, a systematic approach can be employed to resolve the individual proton signals. The following strategies progress from simple experimental adjustments to more advanced NMR techniques.

Strategy 1: Modifying Experimental Conditions

Issue: Poor resolution of multiplets in the aliphatic region (0.8-1.6 ppm).

Troubleshooting Steps:

  • Change the Solvent: Altering the deuterated solvent can induce changes in the chemical shifts of the protons, potentially resolving the overlap. The polarity and aromaticity of the solvent can influence the local magnetic environment of the protons.[1][2]

  • Use of Lanthanide Shift Reagents: For molecules with a Lewis basic site, lanthanide shift reagents can be introduced to induce large chemical shifts.[3][4][5][6][7] However, this compound lacks a suitable functional group for this method to be effective.

Strategy 2: Advanced 1D and 2D NMR Techniques

Issue: Inability to distinguish between overlapping multiplets of methylene and methine groups.

Troubleshooting Steps:

  • Higher Field NMR: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, often leading to better separation of signals.

  • 2D NMR Spectroscopy (COSY): A 2D COSY (Correlation Spectroscopy) experiment is a powerful technique to identify coupled protons.[8][9][10][11][12] Cross-peaks in the COSY spectrum will reveal which protons are scalar-coupled, allowing for the tracing of the carbon skeleton and the assignment of individual proton signals, even if they overlap in the 1D spectrum.

Data Presentation

Table 1: Predicted 1H NMR Data for this compound

Protons (Position)Predicted Chemical Shift (ppm)Predicted MultiplicityIntegration
CH3 (1)~ 0.85Doublet3H
CH (2)~ 1.55Multiplet1H
CH2 (3)~ 1.15Multiplet2H
CH2 (4)~ 1.35Multiplet2H
CH (5)~ 1.25Multiplet1H
CH2 (Ethyl)~ 1.30Multiplet2H
CH3 (Ethyl)~ 0.88Triplet3H
CH3 (7)~ 0.86Triplet3H

Note: Predicted values are based on standard NMR prediction algorithms and may vary slightly from experimental results.

Experimental Protocols

Protocol 1: Changing the Deuterated Solvent
  • Sample Preparation: Prepare two separate, identical concentrations of this compound in two different deuterated solvents (e.g., Chloroform-d, CDCl3, and Benzene-d6, C6D6).

  • NMR Acquisition: Acquire a standard 1H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Data Analysis: Compare the two spectra, paying close attention to the aliphatic region. The aromatic-induced shifts from Benzene-d6 may resolve previously overlapping signals.

Protocol 2: 2D COSY Experiment
  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3) at a concentration appropriate for 2D NMR experiments (typically 5-10 mg in 0.6 mL).

  • Instrument Setup:

    • Load a standard COSY pulse sequence on the NMR spectrometer.

    • Tune and match the probe for the 1H frequency.

    • Perform shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to encompass all proton signals.

    • The number of increments in the indirect dimension (F1) will determine the resolution of the second dimension. A typical starting point is 256 or 512 increments.

    • The number of scans per increment will depend on the sample concentration.

  • Data Processing and Analysis:

    • Process the acquired 2D data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation in both dimensions, phasing, and baseline correction.

    • Analyze the resulting 2D spectrum for cross-peaks, which appear off the diagonal. A cross-peak at (δ1, δ2) indicates that the protons at chemical shifts δ1 and δ2 are coupled.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Signal Overlap in 1H NMR start Signal Overlap Observed check_instrument Optimize Instrument: - Shimming - Number of Scans start->check_instrument overlap_resolved1 Overlap Resolved? check_instrument->overlap_resolved1 change_solvent Change Deuterated Solvent (e.g., CDCl3 to C6D6) overlap_resolved1->change_solvent No end_resolved Signals Resolved overlap_resolved1->end_resolved Yes overlap_resolved2 Overlap Resolved? change_solvent->overlap_resolved2 perform_cosy Perform 2D COSY Experiment overlap_resolved2->perform_cosy No overlap_resolved2->end_resolved Yes end_unresolved Consult Specialist or Consider Higher Field NMR overlap_resolved2->end_unresolved If COSY is not an option analyze_cosy Analyze Cross-Peaks to Assign Signals perform_cosy->analyze_cosy analyze_cosy->end_resolved

Caption: A flowchart illustrating the troubleshooting workflow for resolving signal overlap in 1H NMR.

Signal_Relationships Signal Resolution Pathways overlap Overlapping 1H Signals (0.8-1.6 ppm) solvent Solvent Change overlap->solvent cosy 2D COSY overlap->cosy chem_shift Altered Chemical Shifts solvent->chem_shift coupling J-Coupling Correlations cosy->coupling resolution Resolved Signals and Structural Connectivity chem_shift->resolution coupling->resolution

Caption: Logical relationships between signal overlap and resolution techniques.

References

strategies for enhancing sensitivity in MS detection of 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the sensitivity of Mass Spectrometry (MS) detection for 5-Ethyl-2-methylheptane.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal or no peak for this compound in my GC-MS analysis?

A low or absent signal for this compound, a volatile branched alkane, can stem from several factors across the analytical workflow. These include suboptimal sample preparation leading to low analyte concentration, inefficient transfer from the GC to the MS (B15284909), or non-ideal instrument parameters. Key areas to investigate are your sample introduction method, GC parameters (especially injector temperature), and MS settings (such as ionization and acquisition mode).[1] For branched alkanes, the molecular ion peak can be small or absent even under optimal conditions due to preferential fragmentation.[2]

Q2: How can I improve detection sensitivity starting with sample preparation?

For volatile organic compounds (VOCs) like this compound, concentrating the analyte before injection is critical.

  • Dynamic Headspace (Purge and Trap): This technique is highly effective for increasing sensitivity by passing an inert gas through the sample to extract volatile components, which are then concentrated on a trap.[3]

  • Solid Phase Microextraction (SPME): SPME uses a coated fiber to absorb the analyte directly from the sample matrix (liquid or gas), offering a solvent-free method to concentrate volatile compounds.[3]

  • Static Headspace: In this method, the sample is sealed in a vial and heated, allowing volatile compounds to move into the headspace, which is then sampled.[3] While simpler, it is generally less sensitive than dynamic headspace.[3]

  • Salting Out: For aqueous samples, adding salts like sodium chloride (NaCl) can increase the release of VOCs into the headspace by reducing their solubility in the aqueous phase, thereby enhancing sensitivity.[4]

Q3: What are the optimal Gas Chromatography (GC) parameters for analyzing this compound?

Optimizing GC conditions is crucial for ensuring the analyte is efficiently vaporized and transferred to the MS.

  • Injector Temperature: Inadequate vaporization is a common cause of poor signal for higher boiling point compounds. An injector temperature of 280-320°C is a good starting point.[1]

  • Column Selection: A non-polar column, such as one with a 100% Dimethylpolysiloxane or 5% Diphenyl / 95% Dimethyl Polysiloxane stationary phase, is ideal for separating non-polar alkanes.[1][5]

  • Carrier Gas Flow Rate: An optimal flow rate, typically 1-2 mL/min for helium or hydrogen, is necessary to prevent peak broadening.[1]

  • Injection Mode: A pulsed splitless injection can enhance sensitivity by ensuring the entire sample is transferred to the column in a narrow band.[6]

Q4: Which MS ionization method is most suitable for this compound?

  • Electron Ionization (EI): EI is the standard and most common ionization technique for GC-MS analysis of volatile, non-polar compounds.[7] It is a "hard" ionization technique that produces extensive fragmentation, which is useful for structural identification and library matching.[7][8] The NIST mass spectrum for this compound is based on EI.[9]

  • Chemical Ionization (CI): CI is a "soft" ionization technique that results in less fragmentation.[8][10] This can be advantageous if the molecular ion produced by EI is too weak or absent, which is a known issue for highly branched alkanes.[2] CI typically produces a protonated molecule ([M+H]+), which can confirm the molecular weight.[8]

Q5: To enhance sensitivity, should I use Full Scan or Selected Ion Monitoring (SIM) mode?

For maximum sensitivity, Selected Ion Monitoring (SIM) mode is vastly superior to Full Scan mode.[1] Instead of scanning a wide mass range, SIM mode instructs the mass spectrometer to monitor only a few specific, characteristic ions of the target analyte. This increases the dwell time on each ion, significantly improving the signal-to-noise ratio. For branched alkanes, common characteristic fragment ions include m/z 57, 71, and 85.[1] Based on the NIST library spectrum for this compound, prominent ions for SIM analysis would be m/z 43, 57, 71, and 113.[9]

Q6: What are the recommended MS source and quadrupole temperatures?

Proper source and quadrupole temperatures are vital for efficient ionization and mass filtering.

  • MS Source Temperature: A typical starting point is 230°C, but for less volatile compounds or to reduce peak tailing, increasing the temperature to a range of 250-280°C is recommended.[1][11]

  • MS Quadrupole Temperature: A standard setting is 150°C, which is generally suitable for a wide range of applications.[1][11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Broad or Tailing) 1. Incomplete Vaporization: Injector temperature is too low.[1]2. Suboptimal Flow Rate: Carrier gas flow is too slow, causing diffusion.[1]3. Column Contamination/Activity: Active sites on the column or in the liner are interacting with the analyte.1. Increase the injector temperature in 10-20°C increments (e.g., start at 280°C).[1]2. Optimize the carrier gas flow rate (typical starting range is 1-2 mL/min).[1]3. Use an inert liner and perform column maintenance (bake-out) or replace the column if necessary.
High Background Noise 1. System Contamination: Contaminants in the carrier gas, sample, or from column bleed.[12]2. Air Leak: A leak in the system (e.g., at the injector or column fittings).3. High Detector Gain: The electron multiplier (EM) gain is set too high.[11]1. Run a solvent blank to check for contamination.[1] Use high-purity solvents and ensure gas traps are functional. A low-bleed column is recommended for MS applications.[5]2. Perform a leak check. Manually check for the presence of nitrogen (m/z 28) and oxygen (m/z 32) ions.[11]3. Reduce the EM gain. The ideal gain provides sufficient signal for the lowest concentration standard without excessive noise.[11]
Inconsistent Results (Poor Reproducibility) 1. Sample Preparation Variability: Inconsistent volumes or procedures during sample prep.2. Injector Discrimination: In split/splitless inlets, higher molecular weight compounds can be transferred less efficiently.[1]3. Fluctuating Instrument Conditions: Unstable temperatures or gas flows.1. Use an autosampler for injections and an internal standard to correct for variability.2. Use a pulsed splitless injection to improve the transfer of the analyte to the column.[6]3. Allow the instrument sufficient time to stabilize before running samples. Regularly check instrument diagnostics.

Data and Parameters

Table 1: Comparison of Sample Preparation Techniques for Volatile Alkanes

TechniquePrincipleRelative SensitivityThroughputKey Advantage
Static Headspace Analyzes volatile compounds in the vapor phase above a sample at equilibrium.[3]ModerateHighSimple, automated, and requires minimal sample handling.
Dynamic Headspace (Purge & Trap) An inert gas strips volatiles from the sample, which are then concentrated on a sorbent trap.[3]HighLow to ModerateSignificantly increases sensitivity by concentrating the analyte.[3]
Solid Phase Microextraction (SPME) A coated fiber extracts and concentrates analytes from a sample matrix.[3]HighModerateSolvent-free, integrates sampling and pre-concentration.[3]

Table 2: Recommended GC-MS Starting Parameters for High-Sensitivity Analysis of this compound

ParameterSettingRationale
GC System
ColumnNon-polar (e.g., 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]Good selectivity for non-polar alkanes.[1]
Inlet ModePulsed SplitlessMaximizes analyte transfer to the column for enhanced sensitivity.[6]
Inlet Temp280 °CEnsures complete vaporization of the analyte.[1]
Carrier GasHelium or HydrogenStandard carrier gases for GC-MS.
Flow Rate1.2 mL/minOptimal for good peak shape and efficiency.[1]
Oven Program40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A typical program for separating a range of volatile compounds.[1]
MS System
Ionization ModeElectron Ionization (EI)Standard for creating reproducible, library-searchable spectra.[7]
Source Temp250 °CPromotes efficient ionization and reduces contamination.[11]
Quadrupole Temp150 °CStandard setting for stable mass filtering.[1][11]
Acquisition ModeSelected Ion Monitoring (SIM)Drastically increases sensitivity compared to Full Scan mode.[1]
SIM Ions (m/z)43, 57, 71, 113These are abundant fragment ions for this compound, ideal for selective detection.[9]
Dwell Time100 ms per ionA longer dwell time improves the signal-to-noise ratio for each monitored ion.[11]

Experimental Protocols & Visualizations

Protocol 1: Dynamic Headspace (Purge and Trap) Sample Preparation for Aqueous Samples
  • Sample Preparation: Place 5-10 mL of the aqueous sample into a purge and trap vial. If required, add an internal standard. To enhance analyte release, add NaCl until the solution is saturated.[4]

  • Instrument Setup: Connect the vial to the purge and trap system.

  • Purging: Heat the sample (e.g., to 60°C) and purge with an inert gas (e.g., helium) for a set time (e.g., 10-15 minutes). The gas bubbles through the sample, stripping the volatile this compound.

  • Trapping: The gas stream passes through a sorbent trap, which captures the analyte while the purge gas is vented.

  • Desorption: The trap is rapidly heated, and the carrier gas backflushes the trap, transferring the concentrated analyte band to the GC injector.

  • GC-MS Analysis: Initiate the GC-MS run to analyze the desorbed sample.

G Diagram 1: Workflow for Troubleshooting Low MS Sensitivity cluster_sample Sample Preparation Checks cluster_gc GC Parameter Checks cluster_ms MS Parameter Checks start Low Signal for This compound sample_prep Step 1: Verify Sample Preparation start->sample_prep gc_params Step 2: Optimize GC Parameters sample_prep->gc_params sp_q1 Using concentration technique? (e.g., Purge & Trap, SPME) sample_prep->sp_q1 ms_params Step 3: Optimize MS Parameters gc_params->ms_params gc_q1 Injector temp adequate? (e.g., >250°C) gc_params->gc_q1 end_ok Signal Improved ms_params->end_ok ms_q1 Using SIM mode? ms_params->ms_q1 sp_q2 Is sample matrix complex? (Consider cleanup/extraction) sp_q1->sp_q2 gc_q2 Using Splitless injection? gc_q1->gc_q2 gc_q3 Flow rate optimal? (1-2 mL/min) gc_q2->gc_q3 ms_q2 Are SIM ions correct & abundant? ms_q1->ms_q2 ms_q3 Source/Quad temps optimal? ms_q2->ms_q3

Caption: A logical workflow for diagnosing and resolving low sensitivity issues in the GC-MS analysis of this compound.

G Diagram 2: Decision Tree for Sample Preparation Technique start Select Sample Matrix matrix_water Aqueous Sample (e.g., Water, Plasma) start->matrix_water matrix_solid Solid / Semi-Solid Sample (e.g., Soil, Tissue) start->matrix_solid matrix_gas Gas / Air Sample start->matrix_gas tech_pt Purge & Trap matrix_water->tech_pt Max Sensitivity tech_spme SPME matrix_water->tech_spme Solvent-Free tech_lle LLE / SPE matrix_water->tech_lle Less Volatile Matrix matrix_solid->tech_spme tech_hs Headspace matrix_solid->tech_hs matrix_gas->tech_spme note_pt Highest Sensitivity for Volatiles in Water tech_pt->note_pt note_spme Versatile, Solvent-Free tech_spme->note_spme note_lle For Cleaner Matrices or Higher Concentrations tech_lle->note_lle

Caption: A decision-making guide for selecting an appropriate sample preparation method based on the sample matrix.

References

Technical Support Center: Method Development for Fast GC Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in developing and troubleshooting methods for the fast analysis of alkanes using gas chromatography (GC).

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My chromatogram displays broad or tailing peaks for my alkane standards. What are the potential causes and how can I resolve this?

A: Peak broadening and tailing are common problems when analyzing high-boiling-point compounds like long-chain alkanes. Several factors can contribute to this issue:

  • Inadequate Vaporization: The high boiling points of long-chain alkanes necessitate sufficient thermal energy for complete and instantaneous vaporization in the injector.[1]

    • Solution: Optimize the injector temperature. A starting point of 280-320°C is recommended. You can incrementally increase the temperature (e.g., by 25°C) to observe the effect on the peak shape of later eluting compounds.[1]

  • Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low can increase the time analytes spend in the column, leading to diffusion and peak broadening.[1]

    • Solution: Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min.[1] Using hydrogen as a carrier gas can enable faster analysis times without a significant loss in resolution.[1]

  • Active Sites in the System: Active sites in the injector liner, at the front of the GC column, or within the stationary phase can interact with analytes, causing peak tailing.[2]

    • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. If contamination is suspected at the head of the column, trimming the first few centimeters may help.[2][3]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volume, leading to peak tailing.[2]

    • Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.[4] The column should be cut cleanly and perpendicularly.[2][4]

Issue 2: Poor Resolution or Peak Overlap

Q: I am observing poor separation between adjacent alkane peaks. How can I improve the resolution?

A: Inadequate separation can compromise the accuracy of identification and quantification.[5] Key factors influencing resolution include:

  • Inappropriate GC Column: The choice of GC column is critical for separating alkanes.[5]

    • Solution: For separating a wide range of alkanes, a non-polar stationary phase is recommended.[6] A longer column increases the number of theoretical plates and improves separation, but also extends the analysis time.[7] Narrower internal diameter columns provide higher efficiency and resolution.[7][8]

  • Suboptimal Oven Temperature Program: The temperature ramp rate significantly impacts resolution.[5]

    • Solution: A slower temperature ramp rate (e.g., 5-10°C/min) generally provides better separation of closely eluting compounds.[5] Experiment with different temperature programs to find the optimal conditions for your specific sample.[5] Increasing the initial temperature or the temperature programming rate can reduce analysis time.[9][10]

Issue 3: Baseline Instability (Drift or Noise)

Q: My chromatogram shows a rising baseline at higher temperatures or excessive noise. What is causing this and how can I minimize it?

A: An unstable baseline can interfere with peak detection and integration. Common causes include:

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.[4]

    • Solution: Use a low-bleed or "MS-grade" column, especially for high-temperature applications.[6] Ensure the column is properly conditioned according to the manufacturer's instructions before use.[4] Avoid exceeding the column's maximum operating temperature.[11]

  • Contamination: Contaminants in the carrier gas, sample, or from previous injections can elute at high temperatures, causing baseline noise and ghost peaks.[4]

    • Solution: Use high-purity gases and install traps to remove oxygen and moisture.[11][12] Ensure samples are free of non-volatile residues; if necessary, perform a sample cleanup step.[4] A bake-out of the inlet and column at a high temperature can help remove accumulated contaminants.[4]

Issue 4: Low Sensitivity or Small Peaks

Q: My analyte peaks are very small, indicating low sensitivity. How can I improve my signal intensity?

A: Low sensitivity can be a result of several factors related to both the injection and detection parameters.

  • Mass Discrimination in the Injector: In split/splitless inlets, higher molecular weight compounds may be transferred to the column less efficiently than lower molecular weight compounds.

    • Solution: For splitless injections, using a pressure pulse during the injection can help reduce mass discrimination. For trace analysis, a splitless injection is preferred over a split injection to enhance sensitivity.[5]

  • Sub-optimal MS Parameters: The settings of the mass spectrometer can significantly impact signal intensity.[1]

    • Solution: Ensure the MS source and quadrupole temperatures are optimized. A source temperature of around 230°C is a common starting point.[1] Also, check the MS tune to ensure it is performing optimally. For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by monitoring characteristic fragment ions for alkanes such as m/z 57, 71, and 85.[1]

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for fast analysis of alkanes?

A1: For fast analysis of alkanes, a shorter column (e.g., 15 m) with a narrow internal diameter (e.g., 0.18 mm or 0.25 mm) is often preferred.[6][8] Since alkanes are non-polar, a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl polysiloxane is the most effective choice.[6] For high-boiling-point alkanes, a thinner film thickness (≤ 0.25 µm) is recommended to reduce retention time.[6]

Q2: Which carrier gas is best for fast GC analysis?

A2: Hydrogen is often the carrier gas of choice for fast GC because it allows for faster analysis times and can provide better resolution at higher linear velocities compared to helium or nitrogen.[13][14][15] However, safety precautions must be taken when using hydrogen.[16] If using a mass spectrometer (MS) detector, ensure it is compatible with hydrogen, as some MSDs may not work properly with it.[17]

Q3: How can I translate an existing GC method to a faster one?

A3: To speed up an existing method while maintaining resolution, you can apply the principles of fast GC.[17] This typically involves using a shorter, narrower ID column, a faster oven temperature ramp rate, and a higher carrier gas linear velocity.[17] When switching from helium to hydrogen, the method translation is relatively straightforward.[15]

Q4: What are typical starting GC-MS parameters for alkane analysis?

A4: While optimal parameters depend on the specific instrument and analytes, the following table provides a good starting point for method development.

Data Presentation

Table 1: Recommended Starting GC-MS Parameters for Alkane Analysis

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms)Provides good resolution for a wide range of alkanes.[5]
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0-2.0 mL/minInert gases that provide good chromatographic efficiency. Hydrogen allows for faster analysis.[1][5]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.[5]
Injector Temperature 280-320 °CEnsures rapid and complete vaporization of the sample.[1][5]
Oven Temperature Program Initial: 40-50°C (hold 1-3 min), Ramp: 6-10°C/min to 300-320°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[1][5]
MS Transfer Line Temp 280-300 °CPrevents condensation of analytes between the GC and MS.[5]
Ion Source Temperature 230 °CA standard temperature for Electron Ionization (EI) sources.[1][5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[5]

Experimental Protocols

Protocol 1: Sample Preparation for Alkane Analysis

  • Stock Solution: Prepare a 1 mg/mL stock solution of the alkane standard in a high-purity, volatile solvent such as hexane (B92381) or heptane.[5][6]

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards at concentrations appropriate for your expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]

  • Internal Standard: If using an internal standard for quantification (e.g., a deuterated alkane), add it to each working standard and sample at a constant concentration.[5]

  • Filtration: To prevent blockage of the syringe and column, it is essential to filter the sample to remove any particulate matter.[4]

Protocol 2: GC Column Trimming

This procedure is used to remove contaminated sections from the front of the GC column.[2]

  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature.[2]

  • Turn off Carrier Gas: Turn off the carrier gas flow.[2]

  • Remove Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a specialized column cutting tool, score the column tubing. Gently flex the column at the score to create a clean break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[2] If the cut is not clean, repeat the process.[2]

  • Reinstall Column: Reinstall the column in the inlet according to the instrument manufacturer's instructions.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.[2]

  • Condition the Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.[2]

Mandatory Visualization

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Q1 Are all peaks tailing? Start->Q1 A1_Yes Physical Issue in GC System Q1->A1_Yes Yes A1_No Chemical Interaction Issue Q1->A1_No No C1 Improper Column Installation A1_Yes->C1 C2 Poor Column Cut A1_Yes->C2 C3 Contaminated Inlet Liner A1_Yes->C3 C4 System Leaks A1_Yes->C4 C5 Column Contamination A1_No->C5 C6 Active Sites in System A1_No->C6 S1 Reinstall Column Correctly C1->S1 S2 Recut Column End C2->S2 S3 Replace Inlet Liner C3->S3 S4 Perform Leak Check C4->S4 S5 Trim Front of Column C5->S5 S6 Use Deactivated Liner/Column C6->S6

Caption: Troubleshooting workflow for peak tailing in GC.

GC_Column_Selection_Workflow Start Analysis Goal: Fast Alkane Separation Step1 1. Select Stationary Phase Start->Step1 Phase_Choice Use Non-Polar Phase (e.g., 100% Dimethylpolysiloxane) Step1->Phase_Choice Phase_Rationale 'Like dissolves like' principle for non-polar alkanes Phase_Choice->Phase_Rationale Step2 2. Select Column Dimensions for Speed Phase_Choice->Step2 Length Shorter Length (e.g., 15 m) Step2->Length ID Narrower I.D. (e.g., 0.18-0.25 mm) Step2->ID Film Thinner Film (≤ 0.25 µm) Step2->Film Result Optimized Column for Fast GC Length->Result ID->Result Film->Result

Caption: Logical workflow for GC column selection for fast alkane analysis.

References

Technical Support Center: Stationary Phase Selection for Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to selecting the optimal stationary phase for alkane separation by gas chromatography (GC), along with troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most important principle for selecting a stationary phase for alkane separation?

The primary principle for selecting a stationary phase is "like dissolves like". Alkanes are non-polar compounds, so they are best separated using a non-polar stationary phase.[1] In this setup, the elution order of alkanes generally follows the order of their boiling points, with lower boiling point compounds eluting first.[2][3][4][5]

Q2: Which specific stationary phases are recommended for alkane analysis?

Non-polar stationary phases are ideal. The most common and effective choices include:

  • 100% Dimethylpolysiloxane: A widely used, robust non-polar phase (e.g., DB-1, HP-1).[1]

  • 5% Phenyl-95% Dimethylpolysiloxane: Also a non-polar phase, offering slightly different selectivity due to the presence of phenyl groups (e.g., DB-5, HP-5ms).[1]

Separation on these phases occurs primarily through dispersive (van der Waals) forces.

Q3: How does stationary phase polarity affect the separation of a mixed sample containing alkanes and polar compounds?

If your sample contains a mix of non-polar alkanes and polar compounds (like alcohols or ketones), a non-polar stationary phase will still elute the alkanes first, based on their boiling points. The polar compounds will be retained longer, often exhibiting poor peak shape, because they interact weakly with the non-polar phase. Conversely, a polar stationary phase will strongly retain the polar compounds while the non-polar alkanes will pass through quickly with little separation.[6] For complex mixtures, selecting an intermediate polarity phase or using specialized techniques may be necessary.

Q4: Can I separate chiral alkane isomers?

Yes, but it requires specialized chiral stationary phases (CSPs). The separation of alkane enantiomers relies on weak van der Waals forces and inclusion complexation.[7] Modified cyclodextrin-based CSPs are the most common and effective choice for this type of separation in gas chromatography.[7]

Troubleshooting Guide

Q5: My alkane peaks are showing poor resolution or are overlapping. How can I fix this?

Poor resolution is a common issue that can be addressed by systematically optimizing several parameters.[8]

  • Incorrect Stationary Phase: Ensure you are using a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[1]

  • Suboptimal Column Dimensions: Resolution is proportional to the square root of the column length.[4] Doubling the column length increases resolution by about 40%.[4]

    • Increase Column Length: For complex mixtures, use a longer column (e.g., 30-60 m).[1]

    • Decrease Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) enhances efficiency and resolution.[1]

  • Improper Oven Temperature Program: A slow temperature ramp rate (e.g., 5-10°C/min) increases the interaction time between the analytes and the stationary phase, which can improve separation.[1][9]

  • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate must be optimized to minimize peak broadening. This relationship is described by the Van Deemter equation.[10][11] An inappropriate flow rate can lead to reduced resolution.[1]

Q6: What causes my alkane peaks to tail and how can I prevent it?

Peak tailing, where the back of the peak is broader than the front, can compromise resolution and quantification.[12] The cause depends on whether all peaks or only specific peaks are tailing.

  • All Peaks Tailing: This usually indicates a physical problem in the GC system.[12]

    • Improper Column Installation: The column might be positioned incorrectly in the inlet, creating dead volume.[12]

    • Poor Column Cut: A jagged column cut can cause turbulence. Ensure a clean, 90° cut.[12]

    • Contaminated Inlet Liner: The liner can accumulate non-volatile residues. Regular replacement is necessary.[12]

  • Specific Peaks Tailing: This is more likely due to chemical interactions.[12]

    • Active Sites: Although alkanes are non-polar, active sites (e.g., silanol (B1196071) groups) in the liner or on a contaminated column can cause tailing. Using a deactivated liner and trimming the column can help.[12]

Q7: I am seeing "ghost peaks" in my chromatogram. What are they and where do they come from?

Ghost peaks are unexpected peaks that appear in your chromatogram. They are often caused by contamination.

  • Carryover: Residue from a previous, more concentrated sample is eluting in the current run.

  • Contaminated System: Contaminants can build up in the carrier gas lines, gas traps, inlet liner, or septum.[13][14]

  • Solvent Impurities: The solvent used to dissolve the sample may contain impurities.[15]

To resolve this, run a blank (injecting only solvent) to confirm the source. If peaks are still present, systematically clean the system, starting with replacing the septum and inlet liner.

Data Presentation

Table 1: Recommended Stationary Phases for Alkane Separation

Stationary Phase CompositionPolarityCommon Trade NamesPrimary InteractionElution OrderMax Temp (°C)
100% DimethylpolysiloxaneNon-polarDB-1, HP-1, ZB-1Dispersive (van der Waals)Boiling Point~325-350
5% Phenyl-95% DimethylpolysiloxaneNon-polarDB-5, HP-5ms, ZB-5Dispersive, moderate π-πBoiling Point~325-350
Polyethylene Glycol (PEG)PolarInnowax, DB-WAX, BP20Hydrogen Bonding, Dipole-DipolePolarity~250-260

Note: Polar phases like PEG are generally unsuitable for alkane-only analysis but are included for comparison.

Table 2: Effect of GC Parameters on Alkane Separation

ParameterChangeEffect on ResolutionEffect on Analysis Time
Column Length IncreaseIncreaseIncrease
Column ID DecreaseIncreaseNo significant change
Film Thickness DecreaseIncrease (for late eluters)Decrease
Oven Temperature DecreaseIncreaseIncrease
Temp. Ramp Rate DecreaseIncreaseIncrease
Carrier Gas Flow Optimize (Van Deemter)MaximizeMinimize at optimum

Experimental Protocols

Protocol 1: Standard GC-FID Analysis of a C7-C30 Alkane Mixture

This protocol provides a general starting point for the analysis of alkanes. Parameters should be optimized for specific applications.

  • Column Selection:

    • Phase: 5% Phenyl-95% Dimethylpolysiloxane (e.g., HP-5ms).

    • Dimensions: 30 m length x 0.25 mm ID x 0.25 µm film thickness.[1]

  • Instrument Setup:

    • Carrier Gas: Helium or Hydrogen, set to an optimal linear velocity (e.g., ~30-40 cm/s).[1]

    • Inlet: Split/Splitless injector at 280°C.

    • Injection Mode: Split, with a ratio of 50:1 to avoid column overload.[1] Adjust based on sample concentration.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 300°C.[1]

      • Final Hold: Hold at 300°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.[1]

  • Sample Preparation:

    • Prepare a standard alkane mix (e.g., C7-C30) in a non-polar solvent like hexane (B92381) or pentane (B18724) at a concentration of ~100 ppm.

    • Prepare unknown samples in the same solvent.

  • Analysis and Data Processing:

    • Inject the standard mix to determine retention times and calibrate the instrument.

    • Inject unknown samples.

    • Identify peaks by comparing retention times to the standard. Quantify using peak areas.

Visualizations

G cluster_start Analyte Properties cluster_selection Stationary Phase Selection Logic cluster_outcome Expected Outcome start Alkane Sample (Non-polar) principle Apply 'Like Dissolves Like' Principle start->principle select_nonpolar Select Non-Polar Stationary Phase (e.g., 100% Dimethylpolysiloxane) principle->select_nonpolar  Correct select_polar Select Polar Stationary Phase (Incorrect Choice) principle->select_polar Incorrect   good_sep Good Separation (Elution by Boiling Point) select_nonpolar->good_sep poor_sep Poor/No Separation (Rapid Elution) select_polar->poor_sep

Caption: Logic for selecting the correct stationary phase for alkane analysis.

G start Poor Resolution Observed q_phase Is Stationary Phase Non-Polar? start->q_phase a_phase_no Action: Change to Non-Polar Phase (e.g., DB-1, DB-5) q_phase->a_phase_no No q_temp Is Temperature Program Optimized? q_phase->q_temp Yes a_phase_no->q_temp a_temp_no Action: Decrease Ramp Rate (e.g., 5-10°C/min) q_temp->a_temp_no No q_dims Are Column Dimensions Adequate? q_temp->q_dims Yes a_temp_no->q_dims a_dims_no Action: Increase Length (e.g., >30m) or Decrease ID (e.g., <0.32mm) q_dims->a_dims_no No q_flow Is Flow Rate Optimized? q_dims->q_flow Yes a_dims_no->q_flow a_flow_no Action: Optimize Flow Rate (Van Deemter Plot) q_flow->a_flow_no No end_node Resolution Improved q_flow->end_node Yes a_flow_no->end_node

Caption: Troubleshooting workflow for poor peak resolution in alkane GC analysis.

VanDeemter Van Deemter Equation: HETP = A + B/u + C·u origin x_axis Linear Velocity (u) → y_axis Plate Height (HETP) → A_line origin->A_line A C_line_end origin->C_line_end C·u A A Term (Eddy Diffusion) B B/u Term (Longitudinal Diffusion) C C·u Term (Mass Transfer) Total Total HETP (A + B/u + C·u) Optimum Optimal Velocity (Lowest HETP) Optimum_point Optimum->Optimum_point B_curve_start B_curve_end B_curve_start->B_curve_end B/u Total_curve_start Total_curve_mid Total_curve_start->Total_curve_mid HETP Total_curve_end Total_curve_mid->Total_curve_end HETP

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 5-Ethyl-2-methylheptane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is a critical aspect of product development, quality control, and safety assessment. This guide provides a detailed comparison of three prominent analytical techniques for the quantification of 5-Ethyl-2-methylheptane, a branched-chain alkane: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Comprehensive Two-Dimensional Gas Chromatography with Flame Ionization Detection (GCxGC-FID).

This document outlines the principles of each method, presents a comparative analysis of their performance characteristics, and provides detailed experimental protocols to support methodological validation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a balance of sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of GC-FID, GC-MS, and GCxGC-FID for the analysis of this compound and similar C10 branched alkanes. The values presented are representative and intended to serve as a guide; specific performance will be dependent on the instrumentation and method parameters employed.

ParameterGC-FIDGC-MS (SIM Mode)GCxGC-FID
Linearity (R²) > 0.995> 0.997> 0.995
Limit of Detection (LOD) 10 - 50 ng/g1 - 20 ng/g1 - 10 mg/kg
Limit of Quantitation (LOQ) 30 - 100 ng/g5 - 60 ng/g<10 mg/kg
Accuracy (% Recovery) 90 - 110%95 - 105%90 - 110%
Precision (% RSD) < 10%< 15%< 15%
Sample Throughput HighModerateLow to Moderate
Specificity ModerateHighVery High
Cost (Instrument & Maintenance) LowHighHigh

Principles of Analytical Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds, particularly hydrocarbons.[1][2] Separation is achieved in a capillary column based on the analyte's boiling point and interaction with the stationary phase.[3] The eluting compounds are then combusted in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, allowing for quantification.[1]

Comprehensive Two-Dimensional Gas Chromatography with Flame Ionization Detection (GCxGC-FID) is a powerful technique that provides significantly enhanced separation capacity for complex samples.[7] It utilizes two different capillary columns with distinct stationary phases. The entire effluent from the first-dimension column is sequentially trapped and then rapidly re-injected onto the second-dimension column.[8] This results in a two-dimensional chromatogram with highly resolved peaks, which is particularly advantageous for separating isomeric compounds from complex matrices.[9]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. The following protocols provide a starting point for the quantification of this compound using GC-FID, GC-MS, and GCxGC-FID.

Protocol 1: Quantification of this compound by GC-FID

This method is suitable for routine quantification where high specificity is not the primary requirement.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • For liquid samples, dilute an accurately weighed or measured volume in the chosen solvent. For solid samples, an appropriate extraction technique such as solvent extraction or headspace analysis may be required.

Instrumental Analysis:

  • System: Gas Chromatograph with Flame Ionization Detector.

  • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Detector: FID at 280°C.

  • Injection Volume: 1 µL.

Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by the analysis of a pure standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Quantify this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification and Identification of this compound by GC-MS (SIM Mode)

This protocol is recommended when both accurate quantification and confident identification are necessary.

Sample Preparation:

  • Follow the same procedure as for GC-FID.

Instrumental Analysis:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Same as for GC-FID.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector and Oven Program: Same as for GC-FID.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Select characteristic ions for this compound from its mass spectrum (e.g., m/z 43, 57, 71, 85). The NIST WebBook can be a source for this information.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Injection Volume: 1 µL.

Data Analysis:

  • Confirm the identity of this compound by comparing its retention time and the relative abundances of the monitored ions with those of a reference standard.

  • Quantify using a calibration curve constructed from the peak areas of a specific target ion versus the concentration of the standards.

Protocol 3: High-Resolution Analysis of this compound by GCxGC-FID

This advanced technique is ideal for the analysis of this compound in complex matrices where co-elution with other isomers or matrix components is a concern.

Sample Preparation:

  • Follow the same procedure as for GC-FID, ensuring the sample is free of particulate matter.

Instrumental Analysis:

  • System: Comprehensive Two-Dimensional Gas Chromatograph with Flame Ionization Detector.

  • First-Dimension (1D) Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Second-Dimension (2D) Column: A more polar column, such as a 1-2 m x 0.1 mm ID x 0.1 µm film thickness 50% phenyl-methylpolysiloxane column.

  • Modulator: A thermal or cryogenic modulator to trap and re-inject analytes from the 1D to the 2D column.

  • Modulation Period: Typically 2-8 seconds.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 250°C.

  • Detector: FID at 300°C with a high data acquisition rate (e.g., 100 Hz).

  • Injection Volume: 1 µL.

Data Analysis:

  • Process the two-dimensional chromatogram using specialized software to visualize the separation in a contour plot.

  • Identify the this compound peak based on its unique position in the 2D space, confirmed with a standard.

  • Quantify using the volume of the modulated peak and a calibration curve.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows for each analytical technique.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Stock Solution (this compound) p2 Calibration Standards (Serial Dilution) p1->p2 a1 Injection p2->a1 p3 Sample Dilution/ Extraction p3->a1 a2 GC Separation (Capillary Column) a1->a2 a3 FID Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Construction d1->d2 d3 Quantification d2->d3

Caption: Workflow for this compound quantification using GC-FID.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Stock Solution (this compound) p2 Calibration Standards (Serial Dilution) p1->p2 a1 Injection p2->a1 p3 Sample Dilution/ Extraction p3->a1 a2 GC Separation a1->a2 a3 Ionization & Fragmentation a2->a3 a4 Mass Analysis (SIM) a3->a4 d1 Peak Integration & Spectral Confirmation a4->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: Workflow for this compound quantification using GC-MS.

GCxGC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GCxGC-FID Analysis cluster_data Data Processing p1 Stock Solution (this compound) p2 Calibration Standards (Serial Dilution) p1->p2 a1 Injection p2->a1 p3 Sample Dilution/ Extraction p3->a1 a2 1D Separation a1->a2 a3 Modulation a2->a3 a4 2D Separation a3->a4 a5 FID Detection a4->a5 d1 2D Chromatogram Processing a5->d1 d2 Calibration d1->d2 d3 Quantification d2->d3

Caption: Workflow for this compound quantification using GCxGC-FID.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. GC-FID offers a cost-effective and high-throughput solution for routine quantitative analysis where the sample matrix is relatively simple. GC-MS is the preferred method when confident identification is paramount, and its sensitivity in SIM mode makes it suitable for trace-level analysis. For highly complex samples containing numerous isomers or interfering compounds, GCxGC-FID provides unparalleled separation power, enabling accurate quantification in challenging matrices. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to select and validate the most appropriate method for their analytical needs.

References

A Comparative Guide to GC-MS and HPLC Methods for Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable analysis of alkanes is crucial across various applications, from environmental monitoring to petrochemical analysis and biomedical research. The two primary chromatographic techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to facilitate the selection of the most appropriate technique for specific analytical needs.

Principle of Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] In GC, a gaseous mobile phase carries the sample through a heated capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases, which is largely dependent on their boiling points and polarity. The mass spectrometer then detects the eluted compounds, providing both quantitative data and structural information based on their mass-to-charge ratio and fragmentation patterns.[2]

High-Performance Liquid Chromatography (HPLC) , on the other hand, utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is achieved based on the analyte's interaction with the stationary phase, which can be tailored for different separation modes (e.g., normal-phase, reversed-phase, size-exclusion). Detection is typically performed using UV-Vis, fluorescence, or refractive index detectors.[3]

Performance Characteristics: A Side-by-Side Comparison

Table 1: Quantitative Performance Data for GC-MS in Alkane Analysis
Validation ParameterTypical PerformanceSource(s)
Linearity (R²)≥ 0.999[5][6]
Accuracy (% Recovery)91 - 102%[5][7]
Precision (RSD)Repeatability: < 2% Intermediate Precision: < 3%[5]
Limit of Detection (LOD)Low ppb range[4]
Limit of Quantitation (LOQ)5 nmol (injected on column)[7]
RobustnessConsistent performance under slight variations in flow rate, temperature, etc.[5]
Table 2: Challenges and Limitations of HPLC for Alkane Analysis
ChallengeDescriptionSource(s)
Detection Alkanes lack a UV-absorbing chromophore, making detection by common HPLC-UV detectors inefficient. Refractive index (RI) detection is possible but offers poor sensitivity and is not compatible with gradient elution.[3][4]
Solubility Alkanes are highly non-polar and require non-polar mobile phases (normal-phase chromatography). This can limit column choices and may require dedicated HPLC systems to avoid contamination of more common reversed-phase systems.[8]
Separation Achieving good resolution of a complex mixture of alkanes can be difficult due to their similar chemical properties.[9]
Derivatization While derivatization could introduce a chromophore, there are no standard, widely accepted derivatization methods for alkanes for HPLC analysis.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of alkanes using GC-MS and a general protocol for hydrocarbon group analysis by HPLC, which can include alkanes as a fraction.

GC-MS Method for Alkane Analysis

This protocol is based on established methods for the analysis of n-alkanes.[7][10][11]

1. Sample Preparation:

  • Accurately weigh the sample.

  • Perform a solvent extraction using a non-polar solvent like hexane (B92381) or heptane. An automated solid-liquid extraction can be used to reduce extraction time.[7]

  • For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[6]

  • Add an internal standard (e.g., deuterated alkanes) for accurate quantification.[11]

  • Adjust the final concentration to be within the linear range of the instrument.

2. GC-MS System and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.[2]

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for alkane separation.[10]

  • Injector: Splitless injection is often used to enhance sensitivity.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[10]

  • Oven Temperature Program: A temperature gradient is employed to separate alkanes based on their boiling points. A typical program might be: initial temperature of 40°C (hold for 3 min), ramp at 6°C/min to 320°C (hold for 10 min).[10]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: ~230°C.[10]

    • Quadrupole Temperature: ~150°C.[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic alkane fragment ions (e.g., m/z 57, 71, 85) can be used to increase sensitivity and selectivity.[7]

3. Calibration:

  • Prepare a series of calibration standards of known concentrations covering the expected sample concentration range.

  • Inject the calibration standards to generate a calibration curve.

HPLC Method for Hydrocarbon Group-Type Analysis

While not a direct method for individual alkane quantification, HPLC can be used to separate crude oils and other petroleum products into hydrocarbon groups, including a saturate fraction that contains alkanes.[9]

1. Sample Preparation:

  • For heavy samples like crude oil, deasphalting is performed by precipitation with a solvent like n-hexane.[9]

  • The soluble portion (maltenes) is then subjected to HPLC analysis.

2. HPLC System and Conditions:

  • System: A standard HPLC system with a pump, injector, and a suitable detector (typically a refractive index detector for saturates).

  • Column: An amino-propylsilane bonded to porous silica (B1680970) particles column is commonly used for normal-phase separation of hydrocarbon groups.[9]

  • Mobile Phase: A non-polar solvent such as n-hexane is used for elution.[9]

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detector: Refractive Index (RI) detector.

3. Fraction Collection and Further Analysis:

  • The eluent is fractionated based on retention time to collect the saturate (alkane) fraction.

  • This fraction can then be further analyzed by GC-MS for detailed alkane profiling.

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup InternalStd Add Internal Standard Cleanup->InternalStd Concentration Concentration Adjustment InternalStd->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Quantification Quantification DataAcq->Quantification

Caption: Experimental workflow for GC-MS analysis of alkanes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Post-HPLC Processing Sample Crude Oil Sample Deasphalting Deasphalting (n-hexane) Sample->Deasphalting Maltenes Maltenes (Soluble Fraction) Deasphalting->Maltenes Injection HPLC Injection Maltenes->Injection Separation Group-Type Separation Injection->Separation Detection RI Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation GCMS_Analysis Further GC-MS Analysis Fractionation->GCMS_Analysis

Caption: Workflow for HPLC-based hydrocarbon group-type analysis.

Conclusion

For the quantitative analysis of specific alkanes, GC-MS is unequivocally the superior technique, offering high sensitivity, selectivity, and well-established, validated methods. Its ability to separate complex mixtures of volatile compounds and provide structural information makes it the gold standard for alkane analysis.

HPLC, while a versatile and powerful technique for a wide range of compounds, is not well-suited for the direct analysis of alkanes. The primary limitations are the lack of a suitable detection method for these non-absorbing compounds and challenges with solubility and separation in common HPLC systems. However, HPLC can be effectively used in a broader context for the fractionation of complex hydrocarbon mixtures, such as crude oil, to isolate the saturate (alkane) fraction for subsequent analysis by GC-MS.

Therefore, for researchers, scientists, and drug development professionals requiring detailed and quantitative information on alkanes, GC-MS is the recommended analytical method. The choice of method should always be guided by the specific analytical goals, the nature of the sample matrix, and the required level of sensitivity and specificity.

References

A Comparative Combustion Analysis: 5-Ethyl-2-methylheptane vs. n-Decane

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the combustion characteristics of a branched and a straight-chain C10 alkane, supported by available experimental data and established combustion principles.

In the realm of combustion science and alternative fuel development, understanding the intricate burning characteristics of different hydrocarbon isomers is paramount. This guide provides a comparative analysis of the combustion properties of 5-Ethyl-2-methylheptane, a branched alkane, and n-decane, its straight-chain counterpart. While both share the same chemical formula (C₁₀H₂₂), their structural differences lead to notable variations in their combustion behavior, impacting key parameters such as ignition delay and flame propagation speed. This analysis summarizes available experimental data for n-decane and extrapolates the expected performance of this compound based on established trends for branched alkanes.

Data Presentation: A Quantitative Look at n-Decane Combustion

Table 1: Ignition Delay Times of n-Decane/Air Mixtures

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)Experimental Method
1296-19151-20.5-2.0Varies with T & ΦShock Tube[1]
786-13969-580.25, 0.5, 1.0Varies with T, P & ΦShock Tube[2]
650-1300200.5, 1.0, 1.5Varies with T & ΦShock Tube[3]

Note: Ignition delay times are highly dependent on the specific temperature, pressure, and equivalence ratio within the stated ranges.

Table 2: Laminar Flame Speeds of n-Decane/Air Mixtures

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Peak Laminar Flame Speed (cm/s)Experimental Method
350-6100.5-80.7-1.0Varies with T, P & ΦConstant Volume Vessel[4]
40010.7-1.6~40-45Spherically Expanding Flames[5]

Comparative Analysis: Expected Trends for this compound

In the absence of direct experimental data for this compound, its combustion behavior can be inferred from the well-established effects of alkane branching.

Ignition Delay Time: Branched alkanes, such as this compound, generally exhibit longer ignition delay times compared to their straight-chain isomers under similar conditions. This is attributed to the presence of more stable secondary and tertiary radicals formed during the initial stages of oxidation, which are less reactive and slow down the overall reaction rate. Therefore, it is expected that this compound would have a longer ignition delay than n-decane.

Laminar Flame Speed: The effect of branching on laminar flame speed is more complex. However, studies on other branched alkanes suggest that increased branching can lead to a reduction in the laminar flame speed.[6] This is because the branched structure can influence the transport properties of the fuel-air mixture and the production of key reactive species in the flame front. Consequently, this compound is anticipated to have a slightly lower laminar flame speed than n-decane.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for characterizing alkane combustion.

1. Ignition Delay Time Measurement using a Shock Tube:

  • Apparatus: A shock tube is a long, cylindrical tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section. The driven section is filled with the test gas mixture (e.g., n-decane and air).

  • Procedure:

    • The driver section is pressurized with a light gas (e.g., helium) until the diaphragm ruptures.

    • This generates a shock wave that travels through the driven section, rapidly compressing and heating the test gas mixture to a specific temperature and pressure.

    • The conditions behind the reflected shock wave from the end of the tube are used to initiate combustion.

    • The ignition delay time is defined as the time between the arrival of the reflected shock wave and the onset of combustion, which is typically detected by a rapid increase in pressure or the emission of light from excited chemical species like OH*.[2]

  • Data Acquisition: Pressure transducers and optical detectors are placed along the shock tube to measure the shock wave speed and the ignition event.

2. Laminar Flame Speed Measurement using a Constant Volume Combustion Chamber:

  • Apparatus: A spherical or cylindrical steel vessel capable of withstanding high pressures. It is equipped with an ignition system (e.g., spark plugs), a pressure transducer, and optical access (windows) for imaging.

  • Procedure:

    • The vessel is filled with a premixed fuel-air mixture at a known initial temperature and pressure.

    • The mixture is ignited at the center of the vessel, and a spherical flame propagates outwards.

    • High-speed schlieren photography or other imaging techniques are used to record the flame propagation.[7]

    • The pressure inside the vessel is recorded as a function of time.

  • Data Analysis: The unstretched laminar flame speed is determined by analyzing the flame radius as a function of time and correcting for the effects of flame stretch (curvature and strain). The pressure-time history can also be used to calculate the burned mass fraction and subsequently the laminar burning velocity.[4]

Visualization of Combustion Processes

To aid in the understanding of the experimental and chemical processes involved in alkane combustion, the following diagrams are provided.

Experimental_Workflow cluster_prep Fuel-Air Mixture Preparation cluster_exp Combustion Experiment cluster_data Data Acquisition cluster_analysis Data Analysis & Modeling Prep Prepare Fuel-Air Mixture (Known Equivalence Ratio) ShockTube Shock Tube (Ignition Delay) Prep->ShockTube CV_Bomb Constant Volume Bomb (Laminar Flame Speed) Prep->CV_Bomb Pressure Pressure Measurement ShockTube->Pressure Optical Optical Imaging (Schlieren, Chemiluminescence) ShockTube->Optical CV_Bomb->Pressure CV_Bomb->Optical Analysis Calculate Combustion Parameters (IDT, LFS) Pressure->Analysis Optical->Analysis Model Compare with Chemical Kinetic Models Analysis->Model

A generalized workflow for the experimental determination of alkane combustion parameters.

Alkane_Combustion_Pathway Alkane Alkane (CnH2n+2) + O2 AlkylRadical Alkyl Radicals (R•) Alkane->AlkylRadical Initiation PeroxyRadical Alkylperoxy Radicals (ROO•) AlkylRadical->PeroxyRadical + O2 AldehydesKetones Aldehydes & Ketones PeroxyRadical->AldehydesKetones SmallRadicals Smaller Radicals (e.g., OH•, H•, O•) AldehydesKetones->SmallRadicals CO Carbon Monoxide (CO) SmallRadicals->CO Oxidation H2O Water (H2O) SmallRadicals->H2O CO2 Carbon Dioxide (CO2) CO->CO2 Oxidation

A simplified reaction pathway for the high-temperature combustion of alkanes.

References

A Comparative Analysis of the Octane Ratings of 5-Ethyl-2-methylheptane and Other C10H22 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octane (B31449) rating of a hydrocarbon is a critical measure of its performance as a fuel in spark-ignition internal combustion engines. It quantifies the fuel's resistance to autoignition, or "knocking," under compression. This guide provides a comparative analysis of the octane rating of 5-Ethyl-2-methylheptane and other C10H22 isomers, supported by available data and standardized experimental protocols.

The Significance of Branching in Alkanes

The molecular structure of an alkane isomer plays a pivotal role in its octane rating. As a general principle, increased branching in the carbon chain leads to a higher octane number. This is because branched alkanes are more compact and have a more stable radical formation during combustion, which makes them more resistant to the rapid, uncontrolled combustion that causes knocking. Straight-chain alkanes, in contrast, are more prone to autoignition and thus have lower octane ratings.

Quantitative Comparison of Octane Ratings
Isomer NameChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)
n-DecaneC10H22-17.0-20.0
2-MethylnonaneC10H22Data not availableData not available
This compoundC10H22Data not availableData not available
2,5-DimethyloctaneC10H2285-95 (estimated)[1]80-90 (estimated)[1]
2,2-DimethyloctaneC10H22High (Specific value not available)Data not available
2,7-DimethyloctaneC10H22High (Specific value not available)Data not available
3-EthyloctaneC10H22High (Used as octane booster)Data not available
2,3,4-TrimethylheptaneC10H22High (Used as reference fuel)[2]Data not available
3,3,5-TrimethylheptaneC10H22High (Used as fuel additive)[3]Data not available

Note: The octane ratings for many specific C10H22 isomers, including this compound, are not widely published. The table reflects the limited available data and qualitative descriptions.

Based on the principle of branching, it can be inferred that this compound, being a branched isomer, will have a significantly higher octane rating than n-decane. Its level of branching (a main chain of seven carbons with an ethyl and a methyl group) suggests it would likely fall within the range of other highly branched decane (B31447) isomers.

Experimental Protocols for Octane Number Determination

The determination of Research Octane Number (RON) and Motor Octane Number (MON) is governed by standardized test methods developed by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine, a single-cylinder engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

The RON test simulates fuel performance under low-speed, mild driving conditions.

Methodology:

  • The CFR engine is operated at a constant speed of 600 rpm.

  • The intake air temperature is maintained at a specified level.

  • The spark timing is fixed.

  • The compression ratio of the engine is adjusted until a standard level of knock intensity is observed for the fuel sample being tested.

  • This knock intensity is then compared to that of primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).

  • The RON of the sample is the percentage by volume of iso-octane in the PRF blend that matches the knock intensity of the sample.

Motor Octane Number (MON) - ASTM D2700

The MON test evaluates fuel performance under more severe, high-speed, or high-load conditions.

Methodology:

  • The CFR engine is operated at a higher speed of 900 rpm.

  • The fuel-air mixture is preheated to a higher temperature before entering the combustion chamber.

  • The spark timing is varied with the compression ratio.

  • Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity for the sample fuel.

  • This is then compared against PRF blends to determine the MON.

The difference between RON and MON is known as the fuel's "sensitivity."

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the octane rating of a hydrocarbon sample according to ASTM standards.

OctaneRatingWorkflow cluster_prep Sample and Reference Fuel Preparation cluster_engine CFR Engine Test cluster_analysis Data Analysis and Rating Sample Test Hydrocarbon Isomer (e.g., this compound) Engine Standardized CFR Engine Sample->Engine PRF Primary Reference Fuels (iso-octane and n-heptane) PRF->Engine RON_Test ASTM D2699 (RON) 600 rpm, milder conditions Engine->RON_Test MON_Test ASTM D2700 (MON) 900 rpm, severe conditions Engine->MON_Test Knock Measure Knock Intensity RON_Test->Knock MON_Test->Knock Compare Compare Sample Knock to PRF Knock Knock->Compare Result Determine Octane Number (RON or MON) Compare->Result

Caption: Workflow for Octane Number Determination.

The logical relationship between molecular structure and octane rating can be visualized as follows:

StructureOctaneRelationship Structure Molecular Structure of C10H22 Isomer Branching Degree of Branching Structure->Branching Compactness Molecular Compactness Structure->Compactness Stability Carbocation Stability during Combustion Branching->Stability Compactness->Stability Autoignition Resistance to Autoignition Stability->Autoignition OctaneRating Octane Rating (RON/MON) Autoignition->OctaneRating

Caption: Structure-Property Relationship for Octane Rating.

References

A Spectroscopic Comparison of 5-Ethyl-2-methylheptane and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed spectroscopic comparison of 5-Ethyl-2-methylheptane and two of its structural isomers: n-nonane and 2,2,4-trimethylhexane (B107784). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of how branching affects spectroscopic signatures, supported by experimental data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

The selection of isomers for this comparison is based on their distinct structural features. This compound represents a moderately branched alkane, n-nonane serves as the unbranched, linear counterpart, and 2,2,4-trimethylhexane exemplifies a highly branched isomer. Understanding their spectroscopic differences is crucial for the unambiguous identification and characterization of such compounds in complex mixtures.

Data Presentation

The following tables summarize the key quantitative data obtained from Mass Spectrometry, ¹³C NMR, ¹H NMR, and IR spectroscopy for this compound and its selected isomers.

Table 1: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound1424357, 71, 85, 113
n-Nonane1284357, 71, 85
2,2,4-Trimethylhexane1285741, 43, 71, 113

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundNumber of Unique Carbon SignalsChemical Shift Range (ppm)
This compound10~10-40
n-Nonane5~14-32
2,2,4-Trimethylhexane8~10-50

Table 3: ¹H NMR Spectroscopic Data (Predicted)

CompoundNumber of Unique Proton SignalsChemical Shift Range (ppm)
This compoundMultiple overlapping signals~0.8-1.5
n-Nonane3~0.8-1.3
2,2,4-TrimethylhexaneMultiple overlapping signals~0.8-1.6

Table 4: Infrared (IR) Spectroscopy Data

CompoundC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)
This compound~2850-2960~1375, ~1465
n-Nonane~2855-2925~1378, ~1467
2,2,4-Trimethylhexane~2870-2960~1365, ~1385, ~1470

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Samples are typically diluted in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon and proton framework of the molecules.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the neat liquid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H NMR Data Acquisition:

    • A standard one-dimensional proton spectrum is acquired.

    • Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled carbon spectrum is acquired.

    • Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the characteristic vibrational modes of the chemical bonds present in the isomers.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then scanned, typically over a range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.

Mandatory Visualization

The following diagram illustrates the structural relationship between this compound and its selected isomers.

Structural_Isomers cluster_isomers Structural Isomers C10H22 C10H22 This compound This compound C10H22->this compound C10H22 n-Nonane n-Nonane 2,2,4-Trimethylhexane 2,2,4-Trimethylhexane C9H20_parent C9H20 C9H20_parent->n-Nonane C9H20 C9H20_parent->2,2,4-Trimethylhexane C9H20

Caption: Structural relationship of the compared isomers.

Performance Evaluation of 5-Ethyl-2-methylheptane as a Fuel Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the ongoing pursuit of enhanced fuel efficiency and reduced emissions, the exploration of novel fuel additives is a critical area of research for scientists and engineers in the automotive and petroleum industries. Branched alkanes, in particular, are of significant interest due to their potential to improve the octane (B31449) rating of gasoline, a key measure of a fuel's resistance to knocking or premature detonation in an internal combustion engine. This guide provides a comparative evaluation of 5-Ethyl-2-methylheptane, a C10 branched alkane, as a potential fuel additive. Due to a lack of publicly available experimental data on its specific performance metrics, this guide will focus on the theoretical advantages of such a structure and compare it with well-established fuel additives based on general principles of hydrocarbon chemistry.

The Significance of Branching in Fuel Additives

The molecular structure of a hydrocarbon has a profound impact on its combustion properties. Straight-chain alkanes, such as n-decane, have a tendency to auto-ignite under pressure, leading to engine knock, which can damage engine components and reduce efficiency. In contrast, highly branched alkanes, like the isomers of decane, are more resistant to knocking. This is because the branched structure is sterically hindered, making it more difficult for the chain-reaction of combustion to propagate in an uncontrolled manner. This increased resistance to auto-ignition is quantified by a higher octane number.

This compound, as a branched C10 alkane, is theoretically expected to exhibit a higher octane number than its straight-chain counterpart, n-decane. Its structure, featuring both ethyl and methyl branches, suggests a compact molecular geometry that would be beneficial for anti-knock properties.

Comparative Analysis: this compound vs. Common Fuel Additives

A direct quantitative comparison of this compound with other fuel additives is challenging without specific experimental data. However, we can qualitatively position it against common classes of additives based on its chemical nature.

Data Presentation: A Theoretical Comparison

The following table provides a generalized comparison of this compound with common fuel additives. The values for this compound are estimations based on the properties of similar branched alkanes and should be treated as hypothetical until validated by experimental data.

Fuel AdditiveChemical FormulaKey Performance MetricTypical Value/EffectEstimated Performance of this compound
This compound C10H22 Research Octane Number (RON) Not Available Estimated High
Motor Octane Number (MON) Not Available Estimated High
Heat of Combustion (MJ/kg) Not Available ~44-45
Effect on Emissions Not Available Potentially lower HC and CO than linear alkanes
EthanolC2H5OHResearch Octane Number (RON)~108-
Motor Octane Number (MON)~89-
Heat of Combustion (MJ/kg)~26.8-
Effect on EmissionsReduces CO and HC, can increase NOx and aldehydes-
MTBE (Methyl tert-butyl ether)C5H12OResearch Octane Number (RON)~118-
Motor Octane Number (MON)~101-
Heat of Combustion (MJ/kg)~35.2-
Effect on EmissionsReduces CO and HC-
TolueneC7H8Research Octane Number (RON)~120-
Motor Octane Number (MON)~107-
Heat of Combustion (MJ/kg)~40.6-
Effect on EmissionsCan increase soot and aromatic emissions-

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of this compound as a fuel additive, a series of standardized experimental protocols would need to be followed. These tests are crucial for determining its viability and for direct comparison with existing additives.

1. Octane Number Determination (ASTM D2699 and ASTM D2700)

  • Objective: To measure the Research Octane Number (RON) and Motor Octane Number (MON) of a gasoline blend containing this compound.

  • Methodology:

    • Preparation of Test Fuels: Prepare a base gasoline fuel with a known octane rating. Create several blends by adding varying percentages of this compound to the base fuel.

    • Engine Setup: Utilize a standardized Cooperative Fuel Research (CFR) engine. For RON testing (ASTM D2699), the engine is operated under milder conditions (600 rpm). For MON testing (ASTM D2700), more severe conditions are used (900 rpm with a heated intake mixture).

    • Knock Intensity Measurement: The test fuel is run in the CFR engine, and its knock intensity is compared to that of primary reference fuels (mixtures of iso-octane and n-heptane).

    • Octane Number Calculation: The octane number of the test fuel is determined by finding the composition of the primary reference fuel mixture that produces the same knock intensity.

2. Heat of Combustion Determination (ASTM D240)

  • Objective: To measure the gross heat of combustion of this compound.

  • Methodology:

    • Sample Preparation: A precise mass of the this compound sample is placed in a bomb calorimeter.

    • Combustion: The sample is ignited in a high-pressure oxygen environment within the sealed bomb.

    • Temperature Measurement: The temperature rise of the surrounding water jacket is carefully measured.

    • Calculation: The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

3. Engine Performance and Emissions Testing

  • Objective: To evaluate the effect of this compound on engine power, fuel consumption, and exhaust emissions.

  • Methodology:

    • Engine Test Bench: A multi-cylinder spark-ignition engine is mounted on a dynamometer test bench.

    • Fuel Blends: Prepare a baseline gasoline and blends containing different concentrations of this compound.

    • Test Cycles: The engine is operated under various standardized test cycles (e.g., FTP-75, NEDC) that simulate different driving conditions.

    • Data Acquisition: Continuously measure engine parameters such as torque, power output, and fuel flow rate.

    • Emissions Analysis: Use an exhaust gas analyzer to measure the concentrations of regulated emissions, including hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx), and carbon dioxide (CO2).

Mandatory Visualization

Logical Relationship of Fuel Additive Evaluation

The following diagram illustrates the logical workflow for evaluating a new fuel additive like this compound.

FuelAdditiveEvaluation cluster_synthesis Synthesis & Purification cluster_property Physicochemical Property Measurement cluster_performance Engine Performance & Emissions Testing cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Octane Octane Number (RON & MON) Purification->Octane Combustion Heat of Combustion Purification->Combustion Volatility Volatility (Distillation Curve) Purification->Volatility Blending Blending with Base Gasoline Purification->Blending Comparison Comparison with Alternative Additives Octane->Comparison Combustion->Comparison EngineTest Engine Dynamometer Testing Blending->EngineTest Emissions Emissions Analysis (HC, CO, NOx) EngineTest->Emissions EngineTest->Comparison Emissions->Comparison Conclusion Conclusion on Performance Comparison->Conclusion

Workflow for evaluating a novel fuel additive.

A Guide to Inter-Laboratory Comparison of 5-Ethyl-2-methylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a typical inter-laboratory comparison for the analysis of 5-Ethyl-2-methylheptane, a volatile organic compound (VOC). It is intended for researchers, analytical scientists, and laboratory quality managers involved in the quantification of hydrocarbons and other volatile species. The document outlines a standardized analytical protocol and presents a model for comparing performance data across multiple laboratories.

Inter-laboratory comparisons, or proficiency tests (PT), are essential for ensuring the quality, reliability, and comparability of analytical data.[1] In these studies, a coordinating body distributes homogenous samples to a set of participating laboratories. The results are then statistically analyzed to evaluate each laboratory's performance against reference values, providing a critical external quality assessment.

Hypothetical Study Design

For this guide, we consider a hypothetical proficiency test involving ten laboratories (Lab A through Lab J). The PT provider prepared a synthetic gas standard containing this compound at a known concentration (the "assigned value") and distributed it on sorbent tubes suitable for thermal desorption. Each laboratory was instructed to perform the analysis in duplicate and report the average concentration.

Experimental Protocol: Quantification by TD-GC-MS

The recommended analytical method for this comparison is Thermal Desorption coupled with Gas Chromatography-Mass Spectrometry (TD-GC-MS). This technique is highly suitable for analyzing volatile and semi-volatile organic compounds collected on sorbent tubes.[2][3]

1. Sample Preparation and Thermal Desorption:

  • Apparatus: Thermal Desorption (TD) unit.

  • Procedure: Sorbent tubes received from the PT provider are loaded into the TD autosampler. A blank tube (an unspiked, conditioned sorbent tube) should be run first to ensure the system is free from contamination.[2] The tubes are heated to desorb the trapped analytes, which are then focused in a cold trap before injection into the gas chromatograph.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Apparatus: Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

  • GC Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used for hydrocarbon analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp of 10°C/minute up to 280°C.

  • MS Conditions: The mass spectrometer is operated in Electron Ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) mode is used, targeting characteristic ions for this compound (e.g., m/z 43, 57, 71) to enhance sensitivity and selectivity.[4]

3. Calibration and Quantification:

  • A multi-point calibration curve is generated using certified reference standards of this compound.

  • Standards are prepared by spiking known amounts of the analyte onto clean sorbent tubes and analyzing them under the same TD-GC-MS conditions as the test samples.

  • The concentration of this compound in the PT sample is calculated by comparing its peak area to the calibration curve.

Data Presentation and Performance Evaluation

The performance of each laboratory is evaluated using the z-score, a statistical measure that indicates how many standard deviations an observation is from the mean. A common interpretation in proficiency testing is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

The table below summarizes the hypothetical results from the ten participating laboratories.

Table 1: Inter-Laboratory Comparison Results for this compound Analysis

LaboratoryReported Value (µg/m³)Bias (%)z-scorePerformance Evaluation
Assigned Value 125.0 ---
Lab A128.5+2.80.56Satisfactory
Lab B119.2-4.6-0.93Satisfactory
Lab C135.8+8.61.73Satisfactory
Lab D108.1-13.5-2.70Questionable
Lab E123.9-0.9-0.18Satisfactory
Lab F142.3+13.82.77Questionable
Lab G115.5-7.6-1.52Satisfactory
Lab H126.3+1.00.21Satisfactory
Lab I148.9+19.13.82Unsatisfactory
Lab J121.8-2.6-0.51Satisfactory
Note: The assigned value is the reference concentration provided by the PT organizer. The standard deviation for proficiency assessment (σ) was set at 6.25 µg/m³ (5% of the assigned value).

Visualized Workflows

To clarify the processes involved, the following diagrams illustrate the overall inter-laboratory comparison workflow and the specific analytical method workflow.

InterLab_Workflow Workflow for Inter-Laboratory Comparison cluster_Provider Proficiency Test Provider cluster_Labs Participating Laboratories cluster_Evaluation Performance Evaluation P1 Sample Preparation (Spiking Sorbent Tubes) P2 Homogeneity & Stability Testing P1->P2 P3 Sample Distribution P2->P3 L1 Sample Receipt & Login P3->L1 L2 Analysis via TD-GC-MS L1->L2 L3 Data Reporting to Provider L2->L3 E1 Statistical Analysis (Calculation of z-scores) L3->E1 E2 Issuance of Performance Report E1->E2

Caption: High-level workflow of a proficiency testing scheme.

Analytical_Workflow TD-GC-MS Analytical Workflow start Receive Sorbent Tube Sample td Thermal Desorption & Cryo-Focusing start->td gc GC Separation (Capillary Column) td->gc ms MS Detection (EI, SIM Mode) gc->ms data Data Acquisition (Chromatogram) ms->data quant Quantification (vs. Calibration Curve) data->quant report Final Report (Concentration) quant->report

Caption: Step-by-step process for sample analysis via TD-GC-MS.

References

A Comparative Guide to the Detection and Quantification of 5-Ethyl-2-methylheptane in Gasoline

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of specific hydrocarbon isomers, such as 5-Ethyl-2-methylheptane, within a complex matrix like gasoline presents a significant analytical challenge. Gasoline contains hundreds of hydrocarbon compounds, including various alkanes, alkenes, and aromatics, many of which can co-elute in standard chromatographic analyses. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for trace hydrocarbon analytes in gasoline, tailored for researchers and drug development professionals interested in analytical chemistry and metabolomics.

While specific performance data for this compound is not extensively published, this guide draws upon standard industry methods and advanced analytical techniques to provide typical performance characteristics for similar C10 branched alkanes. We will compare the widely used standard gas chromatography method with an advanced multidimensional technique to provide a clear performance benchmark.

Data Presentation: Comparison of Analytical Methodologies

The following table summarizes the performance of a standard gas chromatography-flame ionization detector (GC-FID) method, representative of industry standards like ASTM D6729, against a more advanced comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) approach.

Parameter Standard Method (GC-FID) Advanced Method (GCxGC-TOFMS)
Principle Separation based on boiling point on a single capillary column. Detection via flame ionization.Comprehensive separation using two columns with different selectivity, coupled with high-resolution mass spectrometry.
Primary Application Routine detailed hydrocarbon analysis (DHA) for quality control of spark-ignition engine fuels.[1][2][3]In-depth characterization of complex hydrocarbon mixtures, environmental forensics, and isomer-specific research.[4][5][6]
Typical LOQ ~0.01% mass (100 ppm) for individual components.[1][2][3]Estimated to be in the low ppm to sub-ppm range, depending on the specific isomer and system configuration.
Typical LOD ~1-10 ppm for many hydrocarbons.[7]Significantly lower than standard GC-FID, often sub-ppm, due to enhanced separation and detector sensitivity.[8]
Selectivity Moderate; co-elution of isomers is common, especially in complex regions of the chromatogram.[1][9]High; provides structured separation of compound classes, enabling the resolution of many individual isomers.[6][10]
Identification Based primarily on retention time relative to known standards.Based on both retention times in two dimensions and mass spectral library matching, providing higher confidence.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the two compared techniques.

Standard Method: High-Resolution Capillary Gas Chromatography (Based on ASTM D6729)

This method is designed for the detailed analysis of individual hydrocarbon components in spark-ignition engine fuels.

a) Sample Preparation:

  • Cool the gasoline sample to below 4°C to minimize the loss of volatile components.

  • No chemical preparation is required. A direct, neat injection is typically performed.

b) Instrumentation (GC-FID):

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[11]

  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 100:1 ratio) at 250°C.

  • Column: 100 m x 0.25 mm ID, 0.5 µm film thickness dimethylpolysiloxane capillary column.[2]

  • Carrier Gas: Helium at a constant pressure or flow rate (e.g., 43 psi).[2]

  • Oven Program: A slow temperature ramp is critical for resolution. A typical program might be:

    • Initial temperature: 0°C, hold for 15 minutes.

    • Ramp 1: 1°C/min to 60°C.

    • Ramp 2: 15°C/min to 240°C, hold for 10 minutes.[7]

  • Detector: Flame Ionization Detector (FID) at 300°C.[2]

c) Calibration and Quantification:

  • The system is calibrated using a reference standard containing a known mixture of paraffins (e.g., C5-C15 n-alkanes) to establish retention indices (Kovats indices).

  • Component identification is performed by matching the retention index of an unknown peak to a library of known hydrocarbon indices.

  • Quantification is based on the area of the FID peak relative to the total area, assuming a response factor of 1.0 for all hydrocarbons.

Advanced Method: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS)

This powerful technique provides significantly enhanced separation capacity for extremely complex samples like petroleum distillates.

a) Sample Preparation:

  • Sample is typically diluted in a suitable solvent (e.g., hexane) to avoid column and detector overload.

b) Instrumentation (GCxGC-TOFMS):

  • Gas Chromatograph: Leco Pegasus BT or similar, equipped with a thermal modulator.

  • First Dimension (1D) Column: A non-polar column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-1 or equivalent.

  • Second Dimension (2D) Column: A polar column, e.g., 2 m x 0.18 mm ID, 0.18 µm film thickness, such as a wax or 50% phenyl phase column.

  • Modulator: A thermal modulator is used to trap, focus, and re-inject small fractions of the eluent from the 1D column onto the 2D column. Modulation period is typically 2-8 seconds.

  • Oven Program: A temperature program similar to the 1D GC method is used, but it must be optimized in conjunction with the modulation period.

  • Detector: Time-of-Flight Mass Spectrometer (TOFMS), which is necessary to acquire full mass spectra at the rapid elution speeds from the second dimension column.[6]

c) Data Analysis and Quantification:

  • Specialized software is used to generate a 2D chromatogram (contour plot) where compounds are organized by class.

  • Identification is based on the structured position in the 2D plot and by matching the deconvoluted mass spectrum against libraries like NIST.

  • Quantification is performed by integrating the volume of the chromatographic blob and comparing it to an internal or external standard.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for each analytical method described.

Figure 1: Standard GC-FID Workflow for Gasoline Analysis Sample Gasoline Sample GC Gas Chromatograph (100m Non-Polar Column) Sample->GC Direct Injection FID Flame Ionization Detector (FID) GC->FID Data 1D Chromatogram (Signal vs. Time) FID->Data Analysis Data Analysis: - Retention Index Matching - Peak Area Integration Data->Analysis

Caption: Workflow for standard gasoline analysis using GC-FID.

Figure 2: Advanced GCxGC-TOFMS Workflow for Gasoline Analysis cluster_GC GCxGC System GC1 1D Column (Non-Polar) Mod Thermal Modulator GC1->Mod GC2 2D Column (Polar) Mod->GC2 TOFMS Time-of-Flight MS GC2->TOFMS Sample Diluted Gasoline Sample Sample->GC1 Injection Data 2D Contour Plot & Mass Spectra TOFMS->Data Analysis Data Analysis: - Compound Classification - Spectral Library Search - Blob Integration Data->Analysis

References

A Comparative Analysis of the Environmental Impact of C10H22 Isomer Combustion

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the combustion of n-decane and its branched isomers, 2-methylnonane (B165365) and 2,7-dimethyloctane (B85488), reveals significant differences in their environmental impact, particularly concerning the formation of pollutants such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and soot. This guide provides a comparative study based on available experimental data, offering insights for researchers and scientists in the fields of combustion chemistry and fuel development.

The molecular structure of a fuel plays a crucial role in its combustion characteristics and, consequently, its emission profile. While isomers share the same chemical formula, in this case, C10H22, their different atomic arrangements lead to distinct reaction pathways during combustion. Generally, branched isomers are favored in gasoline blends for their higher octane (B31449) ratings, which prevent engine knocking.[1][2] In contrast, the linear isomer, n-decane, is often used in controlled combustion studies due to its more uniform burning profile.[1][2]

The Influence of Isomer Structure on Combustion Emissions

Experimental studies on the oxidation of C10H22 isomers, including n-decane, 2-methylnonane, and 2,7-dimethyloctane, have been conducted to understand their combustion behavior. While much of the detailed research has focused on low-temperature "cool flame" chemistry and the formation of intermediate products, these studies provide a foundation for understanding the subsequent high-temperature combustion and pollutant formation.[3][4]

In general, the combustion of any hydrocarbon produces CO2 and water.[5][6] However, incomplete combustion leads to the formation of pollutants like CO.[5] The tendency to form soot, a significant environmental and health concern, is also highly dependent on the fuel's molecular structure.[4]

Quantitative Comparison of Combustion Products

IsomerMolecular StructureCO EmissionsCO2 EmissionsNOx EmissionsSoot Formation Tendency
n-Decane Linear ChainModerateHighModerate-HighHigher
2-Methylnonane Single BranchLowerHighModerateLower
2,7-Dimethyloctane Multiple BranchesLowerHighModerateLower

This table is a qualitative summary based on general principles of alkane combustion and findings from related studies. Specific quantitative values are highly dependent on the experimental conditions.

Branched isomers are generally considered to have "cleaner burn profiles" and are preferred in regulated fuel blends, suggesting lower emissions of certain pollutants compared to their linear counterparts.[1] The branching in the carbon chain can influence the stability of radical intermediates formed during combustion, affecting the reaction pathways that lead to soot precursors. Studies on other alkanes, such as dodecane (B42187) isomers, have shown that increased branching can lead to a non-linear trend in the formation of soot.[4]

Experimental Protocols

The following section outlines a generalized experimental protocol for studying the combustion of C10H22 isomers in a jet-stirred reactor (JSR), a common apparatus for such investigations.

Jet-Stirred Reactor (JSR) Oxidation Experiment

A jet-stirred reactor is utilized to study the oxidation of the C10H22 isomers under controlled conditions.

Apparatus:

  • A spherical or cylindrical quartz reactor.

  • Four nozzles for the injection of reactants to ensure rapid mixing.

  • A pressure-regulating system to maintain a constant pressure.

  • Heating elements to control the reactor temperature.

  • A gas sampling probe (e.g., a sonic probe) for the extraction of products.

  • Analytical equipment, such as a Gas Chromatograph (GC) for the analysis of stable species and a Mass Spectrometer (MS) for the identification of intermediates and products.

Procedure:

  • The liquid fuel (n-decane, 2-methylnonane, or 2,7-dimethyloctane) is vaporized and mixed with an oxidizer (typically air or an oxygen/nitrogen mixture) and an inert carrier gas (e.g., helium).

  • The gaseous mixture is introduced into the pre-heated jet-stirred reactor through the nozzles.

  • The reactor temperature and pressure are maintained at the desired setpoints (e.g., temperatures ranging from 500 K to 1200 K and pressures from 1 to 10 atm).

  • The residence time of the gases within the reactor is controlled by the flow rates of the reactants and the reactor volume.

  • After a steady state is reached, a sample of the reacting mixture is extracted from the reactor using the sampling probe.

  • The extracted sample is then analyzed using gas chromatography to determine the mole fractions of the reactants, stable intermediates, and final products, including CO and CO2.

  • For NOx analysis, a chemiluminescence analyzer is typically used.

  • Soot concentration can be measured using techniques such as laser-induced incandescence (LII).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative combustion study of C10H22 isomers.

G cluster_0 Fuel Preparation cluster_1 Analytical Techniques Fuel_nDecane n-Decane Vaporization Vaporization & Mixing with Oxidizer Fuel_nDecane->Vaporization Fuel_2MN 2-Methylnonane Fuel_2MN->Vaporization Fuel_27DMO 2,7-Dimethyloctane Fuel_27DMO->Vaporization JSR Jet-Stirred Reactor (Controlled T, P, τ) Vaporization->JSR Sampling Gas Sampling JSR->Sampling Analysis Product Analysis Sampling->Analysis GC Gas Chromatography (CO, CO2) Analysis->GC Chemiluminescence Chemiluminescence (NOx) Analysis->Chemiluminescence LII Laser-Induced Incandescence (Soot) Analysis->LII Data Data Acquisition & Comparison GC->Data Chemiluminescence->Data LII->Data

Experimental workflow for C10H22 isomer combustion analysis.

Signaling Pathways in Soot Formation

The formation of soot from hydrocarbon combustion is a complex process involving multiple steps, beginning with the formation of precursor molecules. The molecular structure of the C10H22 isomer significantly influences the types and concentrations of these precursors.

G Fuel C10H22 Isomer Radicals Alkyl Radicals Fuel->Radicals Initiation Small_HC Small Hydrocarbons (e.g., C2H2, C3H3) Radicals->Small_HC β-scission PAH Polycyclic Aromatic Hydrocarbons (PAHs) Small_HC->PAH Growth Reactions Soot_Nuclei Soot Nuclei PAH->Soot_Nuclei Nucleation Soot_Particles Soot Particles Soot_Nuclei->Soot_Particles Surface Growth & Coagulation

Generalized pathway of soot formation from alkane combustion.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of chemical purity is a cornerstone of reliable and reproducible research, particularly within the realms of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 5-Ethyl-2-methylheptane, a branched alkane. By presenting detailed experimental protocols, comparative data, and visual workflows, this document aims to equip researchers with the necessary tools to effectively evaluate the purity of this compound and its structural isomers.

Introduction to this compound and the Importance of Purity

This compound (C₁₀H₂₂) is a saturated hydrocarbon belonging to the decane (B31447) isomer group. As with its 74 other structural isomers, its physical and chemical properties are influenced by its specific branching pattern. In research and industrial applications, the presence of impurities, even in trace amounts, can significantly alter experimental outcomes, affect reaction kinetics, and compromise the integrity of toxicological studies. Therefore, robust analytical methods are essential to confirm the identity and quantify the purity of synthesized this compound.

A common route for the synthesis of such branched alkanes is the Grignard reaction. While effective, this method can introduce several impurities, including unreacted starting materials, coupling byproducts, and products from competing elimination reactions. This guide will use n-decane and 2,5-dimethylheptane (B1361372) as points of comparison to highlight the analytical challenges and solutions associated with branched alkanes.

Key Analytical Techniques for Purity Assessment

Several analytical techniques are indispensable for the comprehensive purity assessment of volatile organic compounds like this compound. The most powerful and commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following table summarizes the expected performance of these techniques in the analysis of this compound and a common structural isomer, 2,5-dimethylheptane.

Analytical TechniqueAnalyteExpected Purity Level (%)Common ImpuritiesLimit of Detection (LOD) for Impurities
GC-MS This compound>98Unreacted Grignard reagent precursors, Wurtz coupling products, elimination byproducts (alkenes)~0.01%
2,5-Dimethylheptane>98Isomeric alkanes, residual solvents~0.01%
¹H NMR This compound>95Signals from structurally similar isomers, residual solvents~0.1%
2,5-Dimethylheptane>95Overlapping alkane signals~0.1%
¹³C NMR This compound>95Signals from isomeric impurities~0.1%
2,5-Dimethylheptane>95Signals from isomeric impurities~0.1%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds in a mixture. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the confident quantification of impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve the sample in a high-purity volatile solvent, such as hexane (B92381) or pentane, and dilute to the mark.

  • For quantitative analysis, a suitable internal standard (e.g., n-nonane) should be added to the sample solution at a known concentration.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Rate: 2 scans/sec.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. Identification of impurities is achieved by comparing their mass spectra with reference libraries such as the NIST Mass Spectral Library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the identity of the synthesized compound and for detecting the presence of structural isomers and other impurities.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Data Analysis:

The ¹H and ¹³C NMR spectra should be compared against known spectra for this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard with a known concentration to the sample.

Comparative Analysis

This compound vs. n-Decane
  • GC-MS: The separation of this compound from its linear isomer, n-decane, is readily achieved on a standard non-polar GC column due to their different boiling points. n-Decane, being a straight-chain alkane, is often available as a high-purity reference standard (>99%), making it a useful benchmark for chromatographic performance.

  • NMR: The NMR spectra of n-decane are significantly simpler than those of this compound due to its higher symmetry. This makes the identification of impurities in a sample of n-decane more straightforward.

This compound vs. 2,5-Dimethylheptane
  • GC-MS: As branched isomers, this compound and 2,5-dimethylheptane have closer boiling points, presenting a greater chromatographic challenge. Optimized temperature programming and the use of high-resolution capillary columns are crucial for their baseline separation.

  • NMR: The ¹H and ¹³C NMR spectra of these two isomers will show distinct chemical shifts and coupling patterns, allowing for their differentiation. However, significant signal overlap in the aliphatic region can make quantification of one isomer in the presence of the other challenging without advanced NMR techniques.

Visualizing the Workflow and Logic

To aid in the understanding of the experimental and decision-making processes, the following diagrams are provided.

Synthesis_and_Purity_Workflow Synthesis and Purity Assessment Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results start Grignard Reagent Preparation reaction Reaction with Alkyl Halide start->reaction workup Aqueous Workup & Extraction reaction->workup distillation Fractional Distillation workup->distillation gcms GC-MS Analysis distillation->gcms nmr NMR Spectroscopy distillation->nmr purity Purity Determination (%) gcms->purity impurities Impurity Identification gcms->impurities nmr->purity nmr->impurities

Synthesis and Purity Assessment Workflow

Analytical_Technique_Selection Analytical Technique Selection Guide cluster_quant Quantitative Purity cluster_qual Structural Confirmation start Goal of Analysis quant_choice Need for high sensitivity? start->quant_choice Quantitative qual_choice Isomeric Impurities Expected? start->qual_choice Qualitative gcms GC-MS quant_choice->gcms Yes qnmr qNMR quant_choice->qnmr No nmr_2d 2D NMR (COSY, HSQC) qual_choice->nmr_2d Yes ms_frag MS Fragmentation Pattern Analysis qual_choice->ms_frag No

Analytical Technique Selection Guide

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. GC-MS provides unparalleled separation and sensitivity for the detection and quantification of volatile impurities. NMR spectroscopy is indispensable for the unambiguous structural confirmation of the target compound and the identification of isomeric byproducts. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can confidently and accurately determine the purity of their synthesized materials, ensuring the validity and reliability of their scientific endeavors.

A Comparative Guide to Uncertainty Estimation in the Measurement of 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile organic compounds is paramount in various scientific disciplines, including drug development, where precise measurements are critical for safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the measurement of 5-Ethyl-2-methylheptane, with a focus on the estimation of measurement uncertainty. The information presented herein is based on established principles of analytical chemistry and provides supporting data to aid in method selection and validation.

I. Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound due to its high sensitivity and selectivity.[1] An alternative and also common method is Gas Chromatography with Flame Ionization Detection (GC-FID), which is robust and provides excellent quantitative accuracy for hydrocarbons.[2]

Below is a comparative summary of the typical performance characteristics of these two methods for the analysis of branched alkanes.

ParameterGC-MSGC-FID
Principle Separation by GC, identification and quantification by mass-to-charge ratio.Separation by GC, detection by ionization in a hydrogen flame.
Selectivity Very High (mass spectral information provides structural confirmation).High (retention time is the primary identifier).
Sensitivity (LOD) Low (pg to fg range).Moderate (pg to ng range).
Linearity (R²) > 0.995> 0.998[2]
Precision (%RSD) < 10%< 5%
Uncertainty Generally higher due to more complex instrumentation.Typically lower for routine quantitative analysis.
Cost Higher initial investment and maintenance.Lower initial investment and maintenance.

II. Uncertainty Estimation in GC-MS Measurement of this compound

The estimation of measurement uncertainty is a critical component of method validation, providing a quantitative indication of the quality of a measurement result. The overall uncertainty is a combination of various sources, which can be categorized as Type A (evaluated by statistical methods) and Type B (evaluated by other means, such as from certificates or professional judgment).[1]

The primary sources of uncertainty in the GC-MS analysis of this compound are identified and quantified in the uncertainty budget below. This budget is a model representation based on typical performance data for the analysis of volatile organic compounds.

Uncertainty Budget for the Determination of this compound by GC-MS

Source of Uncertainty Value Standard Uncertainty (u) Relative Standard Uncertainty (u_rel) Contribution to Variance (u_rel²)
1. Repeatability (n=10) 1.5% RSD0.0150.0150.000225
2. Calibration Curve
- Purity of Standard99.5 ± 0.5%0.00290.00298.41E-06
- Preparation of Stock Solution0.00150.00152.25E-06
- Preparation of Working Standards0.00210.00214.41E-06
- Curve Fitting0.0050.0052.50E-05
3. Sample Preparation
- Sample Volume10 ± 0.02 mL0.00120.00121.44E-06
- Extraction Efficiency (Recovery)95 ± 5%0.0290.0290.000841
4. Instrument Performance
- Injection Volume1 ± 0.05 µL0.0290.0290.000841
- Temperature Fluctuations0.0050.0052.50E-05
Combined Relative Standard Uncertainty (u_c,rel) 0.044 0.00197
Expanded Uncertainty (U) (k=2, 95% confidence) 8.8%

III. Experimental Protocols

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the sample matrix into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., deuterated analog of a similar alkane).

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. GC-MS Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector: Splitless mode at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 57, 71, 113).

3. Calibration:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) over the expected concentration range of the samples.

  • Add the same amount of internal standard to each calibration standard as was added to the samples.

  • Analyze the calibration standards under the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

4. Quantification and Uncertainty Estimation:

  • Quantify the amount of this compound in the samples using the calibration curve.

  • Estimate the measurement uncertainty by identifying all potential sources of uncertainty, quantifying them, and combining them to calculate the expanded uncertainty as outlined in the Eurachem/CITAC Guide.[3][4]

IV. Visualization of the Uncertainty Estimation Workflow

The following diagram illustrates the logical workflow for estimating the measurement uncertainty in an analytical procedure, following the principles of the Guide to the Expression of Uncertainty in Measurement (GUM).[5]

Uncertainty_Workflow cluster_steps Uncertainty Estimation Process cluster_sources Potential Uncertainty Sources cluster_quantification Quantification Methods cluster_calculation Calculation Step1 Step 1: Specify Measurand Step2 Step 2: Identify Uncertainty Sources Step1->Step2 Source1 Sampling Step2->Source1 Source2 Sample Preparation Step2->Source2 Source3 Calibration Standards Step2->Source3 Source4 Instrumental Effects Step2->Source4 Source5 Data Processing Step2->Source5 Source6 Analyst Bias Step2->Source6 Step3 Step 3: Quantify Uncertainty Components Step4 Step 4: Calculate Combined Uncertainty Step3->Step4 TypeA Type A: Statistical Analysis (e.g., Repeatability) Step3->TypeA TypeB Type B: Other Information (e.g., Certificates, Literature) Step3->TypeB Step5 Step 5: Determine Expanded Uncertainty Step4->Step5 Combine Combine Variances (Sum of Squares) Step4->Combine Expand Multiply by Coverage Factor (k) Step5->Expand Source1->Step3 Source2->Step3 Source3->Step3 Source4->Step3 Source5->Step3 Source6->Step3 TypeA->Step3 TypeB->Step3 Combine->Step4 Expand->Step5

Workflow for Estimating Measurement Uncertainty.

References

A Comparative Guide to the Conformity Assessment of 5-Ethyl-2-methylheptane Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the quality and consistency of reference materials are paramount. This guide provides an objective comparison of the analytical methodologies and data interpretation involved in the conformity assessment of 5-Ethyl-2-methylheptane reference materials. The principles and experimental data presented herein are based on established international standards for reference material production and characterization, ensuring a robust framework for evaluating product performance.

Introduction to Conformity Assessment

Conformity assessment for a reference material is the process of demonstrating that it meets specified requirements for its intended use. For a chemical reference material like this compound, this involves rigorous evaluation of its identity, purity, and the uncertainty associated with its certified property values. Producers of Certified Reference Materials (CRMs) typically operate under the stringent guidelines of ISO 17034, which ensures their competence and the reliability of their products.[1] Reference materials are crucial for the validation of analytical methods, calibration of instruments, and overall quality control.[2]

The conformity assessment process for a high-purity organic compound such as this compound generally involves a multi-faceted approach to identify and quantify any impurities. This is often achieved through a mass balance approach, where the purity is calculated by subtracting the sum of all identified impurities from 100%.

Data Presentation: A Comparative Analysis

To illustrate the conformity assessment of this compound, the following tables present hypothetical yet representative data for three different batches of a reference material. This allows for a clear comparison of their key quality attributes.

Table 1: Identity Confirmation of this compound Batches

Analytical TechniqueBatch ABatch BBatch C
FT-IR Spectroscopy Conforms to reference spectrumConforms to reference spectrumConforms to reference spectrum
¹H NMR Spectroscopy Conforms to expected chemical shifts and splitting patternsConforms to expected chemical shifts and splitting patternsConforms to expected chemical shifts and splitting patterns
¹³C NMR Spectroscopy Conforms to expected chemical shiftsConforms to expected chemical shiftsConforms to expected chemical shifts
Mass Spectrometry (GC-MS) Molecular ion peak (m/z) and fragmentation pattern consistent with structureMolecular ion peak (m/z) and fragmentation pattern consistent with structureMolecular ion peak (m/z) and fragmentation pattern consistent with structure

Table 2: Purity Assessment and Impurity Profile of this compound Batches

ParameterBatch ABatch BBatch C
Purity by GC-FID (% area) 99.95%99.89%99.98%
Related Organic Impurities (GC-FID) 0.04%0.09%0.01%
Water Content (Karl Fischer Titration) 0.01%0.02%0.01%
Residual Solvents (Headspace GC) Not DetectedNot DetectedNot Detected
Non-volatile Residue (Gravimetry) < 0.001%< 0.001%< 0.001%
Assigned Purity (Mass Balance) 99.94% ± 0.05% 99.87% ± 0.07% 99.97% ± 0.03%

The assigned purity is stated with an expanded uncertainty at a 95% confidence level.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of conformity assessment results. Below are the protocols for the key experiments cited in this guide.

1. Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Principle: This method separates volatile organic compounds based on their boiling points and interactions with the stationary phase of the GC column. The FID provides a response that is proportional to the mass of carbon-containing compounds, allowing for the quantification of the main component and any organic impurities. GC-FID is a primary method for establishing the purity of organic certified reference materials.[3]

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar capillary column.

    • Injector: Split/splitless injector.

  • Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound reference material into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable high-purity solvent (e.g., hexane).

  • Quantification:

    • The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Impurities are identified by comparing their retention times to known standards or by GC-MS.

2. Water Content by Karl Fischer Titration

  • Principle: This is a highly specific and sensitive method for the determination of water content. It is based on the reaction of water with an iodine-sulfur dioxide-base reagent.

  • Instrumentation:

    • Coulometric Karl Fischer Titrator.

  • Procedure:

    • The instrument is standardized according to the manufacturer's instructions.

    • A known amount of the this compound sample is accurately weighed and injected directly into the titration cell.

    • The instrument automatically titrates the sample and calculates the water content.

3. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum, are compared with the expected structure of this compound.

Visualizing the Conformity Assessment Workflow

The following diagrams illustrate the logical flow of the conformity assessment process and the relationship between the different analytical techniques.

Conformity_Assessment_Workflow cluster_0 Material Selection and Preparation cluster_1 Characterization and Value Assignment cluster_2 Certification and Documentation Candidate_Material Candidate Reference Material (this compound) Homogeneity_Testing Homogeneity Assessment Candidate_Material->Homogeneity_Testing Stability_Testing Stability Assessment Homogeneity_Testing->Stability_Testing Identity_Confirmation Identity Confirmation Stability_Testing->Identity_Confirmation Purity_Assessment Purity Assessment Stability_Testing->Purity_Assessment Value_Assignment Assignment of Certified Value (Purity) Identity_Confirmation->Value_Assignment Purity_Assessment->Value_Assignment Uncertainty_Evaluation Uncertainty Budget Calculation Value_Assignment->Uncertainty_Evaluation Certificate_of_Analysis Issuance of Certificate of Analysis Uncertainty_Evaluation->Certificate_of_Analysis

Caption: Workflow for the conformity assessment of a reference material.

Analytical_Techniques_Relationship cluster_identity Identity Verification cluster_purity Purity and Impurity Profiling Reference_Material This compound Reference Material FTIR FT-IR Reference_Material->FTIR NMR NMR (¹H, ¹³C) Reference_Material->NMR MS Mass Spectrometry Reference_Material->MS GC_FID GC-FID (Organic Impurities) Reference_Material->GC_FID KF Karl Fischer (Water Content) Reference_Material->KF HS_GC Headspace GC (Residual Solvents) Reference_Material->HS_GC Gravimetry Gravimetry (Non-volatile Residue) Reference_Material->Gravimetry Certified_Value Certified Purity Value with Uncertainty GC_FID->Certified_Value KF->Certified_Value HS_GC->Certified_Value Gravimetry->Certified_Value

Caption: Interrelation of analytical techniques in conformity assessment.

Conclusion

The conformity assessment of this compound reference materials is a comprehensive process that relies on a suite of orthogonal analytical techniques to ensure the identity, purity, and stability of the material. By understanding the methodologies and data presented in this guide, researchers, scientists, and drug development professionals can make informed decisions when selecting and utilizing reference materials, thereby enhancing the accuracy and reliability of their analytical results. The comparison of different batches highlights the importance of scrutinizing the Certificate of Analysis to ensure the material meets the specific requirements of the intended application.

References

Safety Operating Guide

Proper Disposal of 5-Ethyl-2-methylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document provides essential safety and logistical guidance for the proper disposal of 5-Ethyl-2-methylheptane, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the management of flammable hydrocarbon waste streams. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. This data, summarized in the table below, informs the necessary precautions and disposal methods.

PropertyValue
CAS Number 13475-78-0
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
Boiling Point 160 °C
Melting Point -53.99 °C
Flash Point 82 °C
Density 0.732 g/cm³
Vapor Pressure 3.26 mmHg at 25°C
Solubility in Water Insoluble

Step-by-Step Disposal Protocol

The proper disposal of this compound, a flammable liquid, requires a systematic approach to mitigate risks of fire, explosion, and environmental contamination. The following is a detailed methodology for its safe disposal in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions
  • Eye Protection : Always wear chemical safety goggles or a face shield.

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection : A flame-retardant lab coat is mandatory.

  • Work Area : All handling of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ignition Sources : Ensure the absence of open flames, hot plates, spark-producing equipment, and other potential ignition sources in the vicinity.[1][2]

Waste Segregation and Collection
  • Dedicated Waste Container : Collect this compound waste in a designated, properly labeled, and sealable container.

  • Container Material : The container must be constructed of a material compatible with flammable hydrocarbons (e.g., glass or a suitable polymer).

  • Labeling : The waste container must be clearly and accurately labeled as "Hazardous Waste," "Flammable Liquid," and include the full chemical name: "this compound."

  • Avoid Mixing : Do not mix this compound with other waste streams, especially incompatible chemicals like oxidizing agents. Halogenated and non-halogenated organic waste should be kept in separate containers.[3]

Waste Storage
  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA.

  • Storage Conditions : The SAA should be a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.

  • Secondary Containment : The SAA must be equipped with secondary containment to capture any potential leaks or spills.

Final Disposal
  • Institutional Protocols : Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and final disposal of the hazardous waste.

  • Waste Manifest : Complete all required hazardous waste manifests or tags in accordance with your institution's policies and local regulations. The tag must accurately reflect the contents of the container.

  • Regulatory Compliance : The final disposal must be carried out by a licensed hazardous waste disposal facility in compliance with all federal, state, and local regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into a Labeled, Compatible Container B->C D Store Sealed Container in a Designated Satellite Accumulation Area C->D E Complete Hazardous Waste Manifest/Tag D->E F Arrange for Pickup by Environmental Health & Safety (EHS) E->F G Final Disposal by a Licensed Facility F->G

References

Essential Safety and Logistical Information for Handling 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides crucial procedural guidance for the safe management of 5-Ethyl-2-methylheptane in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Item Specifications Rationale
Eyes/Face Safety Glasses with Side Shields or GogglesANSI Z87.1 compliantProtects against splashes.
Face ShieldTo be worn in addition to gogglesRecommended for procedures with a high risk of splashing.
Hands Chemical-Resistant GlovesNitrile or NeopreneProtects against skin contact and irritation from defatting.[3]
Body Laboratory CoatStandardProtects against incidental splashes.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of vapors.
Air-Purifying Respirator with Organic Vapor CartridgesNIOSH-approvedNecessary when working outside of a fume hood or with large quantities where ventilation is inadequate.

Operational Plan: Chemical Spill Response

In the event of a spill, a prompt and safe response is crucial. The following workflow outlines the necessary steps.

Spill_Response cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 a IMMEDIATE ACTIONS b SPILL CONTAINMENT a->b Alert personnel in the area Alert personnel in the area a->Alert personnel in the area c CLEANUP b->c Remove all ignition sources Remove all ignition sources b->Remove all ignition sources d DECONTAMINATION c->d Carefully collect absorbed material Carefully collect absorbed material c->Carefully collect absorbed material e WASTE DISPOSAL d->e Wipe the spill area with a cloth and an appropriate solvent Wipe the spill area with a cloth and an appropriate solvent d->Wipe the spill area with a cloth and an appropriate solvent Dispose of all contaminated materials as hazardous waste Dispose of all contaminated materials as hazardous waste e->Dispose of all contaminated materials as hazardous waste Ensure proper ventilation Ensure proper ventilation Don appropriate PPE Don appropriate PPE Contain the spill with absorbent material (e.g., sand, vermiculite) Contain the spill with absorbent material (e.g., sand, vermiculite) Place in a sealed, labeled container Place in a sealed, labeled container Wash the area with soap and water Wash the area with soap and water

Figure 1. Step-by-step workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan cluster_0 cluster_1 cluster_2 cluster_3 a WASTE COLLECTION b WASTE STORAGE a->b Collect liquid waste in a designated, sealed container Collect liquid waste in a designated, sealed container a->Collect liquid waste in a designated, sealed container c FINAL DISPOSAL b->c Store in a designated, well-ventilated, cool, and dry area Store in a designated, well-ventilated, cool, and dry area b->Store in a designated, well-ventilated, cool, and dry area Arrange for pickup by a licensed hazardous waste disposal service Arrange for pickup by a licensed hazardous waste disposal service c->Arrange for pickup by a licensed hazardous waste disposal service Collect contaminated solids (e.g., gloves, absorbent) in a separate labeled bag/container Collect contaminated solids (e.g., gloves, absorbent) in a separate labeled bag/container Label containers as 'Hazardous Waste - Flammable Liquid' Label containers as 'Hazardous Waste - Flammable Liquid' Ensure storage is away from ignition sources and incompatible materials Ensure storage is away from ignition sources and incompatible materials Do not dispose of down the drain or in regular trash Do not dispose of down the drain or in regular trash

Figure 2. Logical workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.